Amidase
Description
Propriétés
Numéro CAS |
9012-56-0 |
|---|---|
Formule moléculaire |
Rf56 |
Poids moléculaire |
14958.8 g/mol |
Nom IUPAC |
rutherfordium |
InChI |
InChI=1S/56Rf |
Clé InChI |
FLRBPEQFBHHKIL-UHFFFAOYSA-N |
SMILES canonique |
[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |
Origine du produit |
United States |
Foundational & Exploratory
The Core Function and Mechanism of Amidase Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides, yielding a carboxylic acid and ammonia (B1221849) or a primary amine. Their remarkable specificity, stereoselectivity, and catalytic efficiency have positioned them as critical tools in various biotechnological and pharmaceutical applications, from the synthesis of chiral compounds to the degradation of environmental pollutants. This guide provides a comprehensive overview of the core function, catalytic mechanisms, and structural features of amidase enzymes. It further details common experimental protocols for their characterization and presents key quantitative data to facilitate comparative analysis.
Introduction to this compound Enzymes
Amidases are found in all domains of life, from prokaryotes to eukaryotes, and participate in a wide array of metabolic pathways, including the urea (B33335) cycle, amino acid metabolism, and the degradation of various natural and synthetic amides.[1][2] Their physiological roles are diverse, ranging from nutrient acquisition to the regulation of signaling molecules. A prominent example is the fatty acid amide hydrolase (FAAH), which terminates the signaling of endocannabinoids like anandamide (B1667382) by hydrolyzing them.[3][4]
Classification and Structural Features
Amidases are broadly classified into two major superfamilies based on their conserved active site motifs and catalytic mechanisms:
-
This compound Signature (AS) Family: These enzymes are characterized by a highly conserved serine- and glycine-rich sequence known as the this compound Signature (AS) sequence.[1][2][5] The catalytic machinery of the AS family typically employs a Ser-Ser-Lys catalytic triad (B1167595).[2] Structurally, they often adopt a core α/β/α sandwich fold.[1]
-
Nitrilase Superfamily: Amidases within this superfamily possess a distinct catalytic triad composed of Cysteine, Glutamate (B1630785), and Lysine (B10760008) (Cys-Glu-Lys).[5][6] Some members may have an additional conserved glutamate residue that plays a crucial role in catalysis.[6] These enzymes are often involved in the hydrolysis of small aliphatic amides.[5]
The three-dimensional structure of amidases is crucial for their substrate specificity and catalytic activity. X-ray crystallography has been instrumental in elucidating the intricate architecture of the active site and the interactions with substrates and inhibitors.[6][7]
Catalytic Mechanism
The hydrolysis of an amide by an this compound generally proceeds via a two-step "ping-pong bi-bi" mechanism, involving the formation of a covalent acyl-enzyme intermediate.
For the Nitrilase Superfamily (Cys-Glu-Lys triad):
-
Nucleophilic Attack: The catalytic cysteine, activated by the glutamate and lysine residues, performs a nucleophilic attack on the carbonyl carbon of the amide substrate.[6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Release of the First Product (Ammonia): The intermediate collapses, leading to the cleavage of the C-N bond and the release of ammonia. A covalent thioester intermediate is formed between the enzyme and the acyl group of the substrate.[6]
-
Hydrolysis: A water molecule enters the active site and, activated by the catalytic residues, attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.
-
Release of the Second Product (Carboxylic Acid): The intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme.[6]
For the this compound Signature Family (Ser-Ser-Lys triad):
The mechanism is analogous, but the initial nucleophilic attack is carried out by a serine residue, leading to the formation of an acyl-enzyme ester intermediate.[8]
Figure 1: Generalized catalytic mechanism of a Cys-based this compound.
Quantitative Data on this compound Kinetics
The catalytic efficiency of amidases can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| This compound from Rhodococcus sp. R312 | Butyramide | 8.6 | 3569.0 | 4.15 x 105 | [9] |
| This compound from Pseudomonas putida | L-Alanine amide | 5.3 | 769 (µmol/min/mg) | - | [10] |
| This compound from Pseudomonas putida | D-Alanine amide | 2.17 | 558 (µmol/min/mg) | - | [10] |
| Human FAAH-1 | Anandamide | - | - | - | [11] |
| Human FAAH-2 | Oleamide | - | - | - | [11] |
| ω-Amidase (rat liver) | Glutaramate | 2 | - | - | [12] |
Note: Direct comparison of kcat values requires conversion to the same units and knowledge of the enzyme's molecular weight.
Signaling Pathway Involving this compound: The Endocannabinoid System
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid signaling pathway. It is responsible for the degradation of the endocannabinoid anandamide (AEA), an endogenous ligand for cannabinoid receptors (CB1 and CB2). By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates anandamide's signaling, thereby regulating a multitude of physiological processes, including pain, mood, and memory.[2][13] Inhibition of FAAH leads to elevated anandamide levels and prolonged cannabinoid receptor activation, a strategy being explored for therapeutic purposes.[13][14]
Figure 2: Simplified diagram of the anandamide signaling pathway.
Experimental Protocols
This compound Activity Assay (Colorimetric - Berthelot Reaction)
This protocol is adapted from a method for detecting the production of ammonia, a product of the this compound reaction.[6]
Materials:
-
Purified this compound enzyme
-
Amide substrate (e.g., acetamide)
-
Reaction buffer (e.g., 20 mM potassium phosphate, pH 7.4, 150 mM NaCl, 2 mM dithiothreitol)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) sulfate (B86663) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, a known concentration of the amide substrate, and the purified this compound enzyme. The final volume is typically 100-200 µL. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-90 minutes).
-
Color Development: a. Add phenol-nitroprusside solution to each well and mix. b. Add alkaline hypochlorite solution to each well and mix.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Quantification: Determine the amount of ammonia produced by comparing the absorbance to a standard curve prepared using known concentrations of ammonium sulfate.
This compound Activity Assay (Colorimetric - Hydroxaminolysis)
This assay is based on the acyl transferase activity of some amidases in the presence of hydroxylamine.[12]
Materials:
-
Purified this compound enzyme
-
Amide substrate (e.g., succinamic acid)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Hydroxylamine-HCl
-
Dithiothreitol (DTT)
-
Acidic ferric chloride solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, prepare a reaction mixture containing the buffer, amide substrate, DTT, hydroxylamine-HCl, and the this compound enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Reaction Termination and Color Development: Stop the reaction by adding acidic ferric chloride solution. This solution also reacts with the hydroxamate product to form a colored complex.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 500-540 nm).
-
Quantification: Quantify the amount of hydroxamate produced using a standard curve.
Experimental Workflow for this compound Characterization
A typical workflow for the characterization of a novel this compound involves several key steps, from gene identification to detailed biochemical analysis.
Figure 3: A typical experimental workflow for this compound characterization.
Applications in Drug Development
The unique catalytic properties of amidases make them valuable targets and tools in drug development:
-
Enzyme Inhibitors as Therapeutics: As demonstrated with FAAH, inhibiting this compound activity can be a powerful therapeutic strategy. The development of potent and selective FAAH inhibitors is an active area of research for the treatment of pain, anxiety, and neurodegenerative diseases.[15][16]
-
Biocatalysis in Pharmaceutical Synthesis: The high stereoselectivity of many amidases is exploited in the synthesis of chiral carboxylic acids and amines, which are important building blocks for many pharmaceuticals.[13]
-
Prodrug Activation: Amidases can be utilized to activate prodrugs that contain an amide linkage, allowing for targeted drug release.
-
Bioremediation: Amidases are employed in the detoxification of industrial and agricultural waste containing amide-based pollutants.[12]
Conclusion
This compound enzymes represent a diverse and functionally significant class of hydrolases with profound implications for biology and biotechnology. A thorough understanding of their structure, function, and catalytic mechanism is paramount for harnessing their full potential. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of these versatile biocatalysts. Future research, aided by advancements in protein engineering and high-throughput screening, will undoubtedly continue to expand the repertoire of this compound-catalyzed reactions and their applications in medicine and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification and characterization of N-acetylmuramyl-L-alanine this compound from human plasma using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InterPro [ebi.ac.uk]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary X-ray diffraction analysis of the this compound domain of allophanate hydrolase from Pseudomonas sp. strain ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amidase Classification and Families: Nitrilase Superfamily vs. Amidase Signature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the classification, function, and experimental analysis of amidases, with a specific focus on the two major superfamilies: the Nitrilase Superfamily and the Amidase Signature (AS) family.
Introduction to Amidases
Amidases (EC 3.5.1.4) are a widespread class of hydrolase enzymes that catalyze the cleavage of non-peptide amide bonds to produce a carboxylic acid and ammonia (B1221849) or an amine.[1] Their broad substrate specificity and stereoselectivity make them valuable biocatalysts in various industrial applications, including the synthesis of pharmaceuticals and the bioremediation of environmental pollutants.[1] Understanding the classification and distinct characteristics of different this compound families is crucial for their effective utilization in research and drug development.
This guide delves into the two primary superfamilies of amidases, the Nitrilase Superfamily and the this compound Signature (AS) family, highlighting their key differences in structure, catalytic mechanism, and substrate preference.
Classification of Amidases
Amidases are broadly categorized into two main superfamilies based on their amino acid sequence, structural folds, and catalytic mechanisms: the Nitrilase Superfamily and the this compound Signature (AS) family.
The Nitrilase Superfamily
Members of the nitrilase superfamily are thiol enzymes characterized by a conserved catalytic triad (B1167595) of Cysteine-Glutamate-Lysine (Cys-Glu-Lys).[1][2] While the superfamily is named for its nitrilase members that hydrolyze nitriles directly to carboxylic acids and ammonia, the majority of its branches consist of amidases.[3][4] The superfamily is classified into 13 branches based on sequence similarity and the presence of additional domains.[3]
The this compound Signature (AS) Family
The this compound Signature (AS) family is a large and diverse group of hydrolytic enzymes characterized by a conserved stretch of approximately 130 amino acids known as the AS sequence.[5][6] A key feature of this family is its unique Ser-Ser-Lys catalytic triad, which is employed for amide bond hydrolysis.[1][6] AS family enzymes are found in both prokaryotes and eukaryotes and exhibit a broad range of substrate specificities, from small aliphatic and aromatic amides to fatty acid amides and peptides.[1][6]
Data Presentation: Quantitative Comparison of this compound Families
The following tables summarize key quantitative data for representative enzymes from both the Nitrilase Superfamily and the this compound Signature family, facilitating a direct comparison of their properties.
Table 1: Characteristics of Representative Amidases from the Nitrilase Superfamily
| Enzyme Name | Branch | Source Organism | Optimal pH | Optimal Temp. (°C) | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| Nitrilase | 1 | Rhodococcus rhodochrous J1 | 7.0-8.0 | 30-50 | Benzonitrile | 2.10 | - | - |
| Benzamide | 2.94 | - | - | |||||
| Aliphatic this compound | 2 | Pseudomonas aeruginosa | - | - | Short-chain aliphatic amides | - | - | - |
| ω-amidase/Nit2 | - | Geobacillus pallidus | 7.4 | 37 | Acetamide, Acrylamide, Lactamide, Formamide, Propionamide | - | - | - |
| Nitrilase | - | Pyrococcus sp. M24D13 | 7.5 | 85 | Benzonitrile | 0.3 | - | 2.05 x 105 |
Table 2: Characteristics of Representative Amidases from the this compound Signature (AS) Family
| Enzyme Name | Source Organism | Optimal pH | Optimal Temp. (°C) | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | |---|---|---|---|---|---|---|---|---| | this compound | Rhodococcus sp. R312 | 7.0-8.0 | - | Various α-substituted amides | - | - | - | | L-amidase | Ochrobactrum anthropi NCIMB 40321 | 6.0-8.5 | >60 | L-Val-NH2, DL-Phe-NH2, DL-Pro-NH2 | - | - | - | | this compound (TAM) | Thauera sinica K11 | 7.0 | 45 | Formamide, Aliphatic, aromatic, and heterocyclic amides | - | - | - | | this compound | Rhodococcus sp. N-771 | - | 55 | Acetamide | - | - | 1.14 | | | | | | Propionamide | - | - | 4.54 | | | | | | Acrylamide | - | - | 0.087 | | | | | | Benzamide | - | - | 153.5 | | Fatty Acid Amide Hydrolase (FAAH) | Candida antarctica (CALB) | 7.0 | 37 | Vanillyl derivative amide | 4.2 | 2.9 x 10-4 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of amidases.
This compound Activity Assay (Colorimetric Method)
This protocol is adapted from a standard colorimetric assay for determining this compound activity by measuring the amount of ammonia produced.[7]
Principle: The assay measures the production of ammonia from the hydrolysis of an amide substrate. The ammonia is detected colorimetrically using the Berthelot (indophenol) reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol, which can be quantified spectrophotometrically.
Reagents:
-
Reaction Buffer: 20 mM potassium phosphate, pH 7.4, 150 mM NaCl, 2 mM dithiothreitol.
-
Substrate Solution: 10 mM of the desired amide substrate in reaction buffer.
-
Phenol-Nitroprusside Reagent: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite Reagent: 0.6 M NaOH and 0.8% (v/v) sodium hypochlorite in deionized water.
-
Ammonium (B1175870) Sulfate (B86663) Standard Solutions: A series of standards ranging from 0 to 1 mM ammonium sulfate in reaction buffer.
-
Enzyme Solution: Purified this compound diluted in reaction buffer to a suitable concentration (e.g., 0.08 mg/mL).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 0.5 mL of the substrate solution with 0.5 mL of the enzyme solution. For the blank, use 0.5 mL of reaction buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 90 minutes).
-
Color Development:
-
Stop the reaction by adding 1 mL of the Phenol-Nitroprusside Reagent.
-
Add 1 mL of the Alkaline Hypochlorite Reagent and mix well.
-
Incubate at 50°C for 10 minutes to allow for color development.
-
-
Measurement: Measure the absorbance of the solution at 620 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve by performing the color development steps with the ammonium sulfate standard solutions.
-
Calculation: Determine the concentration of ammonia produced in the enzymatic reaction by comparing the absorbance to the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Phylogenetic Analysis of this compound Sequences
This protocol outlines the steps for constructing a phylogenetic tree to study the evolutionary relationships between different this compound enzymes.
Principle: Phylogenetic analysis compares the amino acid sequences of different amidases to infer their evolutionary history. The process involves retrieving sequences, aligning them to identify conserved regions, and then using statistical methods to construct a tree that represents the evolutionary distances between the sequences.
Procedure:
-
Sequence Retrieval: Obtain the amino acid sequences of the this compound enzymes of interest from public databases such as NCBI (National Center for Biotechnology Information) or UniProt.
-
Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool such as ClustalW, MUSCLE, or T-Coffee to align the retrieved sequences.
-
The alignment will highlight conserved residues and regions, which are crucial for phylogenetic inference.
-
-
Phylogenetic Tree Construction:
-
Use a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis) or PHYLIP.
-
Choose a suitable method for tree construction, such as:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Maximum Likelihood (ML): A statistical method that finds the tree that is most likely to have produced the observed sequence data.
-
Bayesian Inference (BI): A statistical method that uses a probabilistic model of evolution to infer the posterior probability of different trees.
-
-
-
Tree Visualization and Interpretation:
-
Visualize the generated phylogenetic tree using the software's built-in tools or a dedicated tree viewer like FigTree.
-
The branch lengths in the tree represent the evolutionary distance between the sequences. Clustered sequences are more closely related. Analyze the branching patterns to understand the evolutionary relationships between the different this compound families and subfamilies.
-
Site-Directed Mutagenesis of this compound Active Site Residues
This protocol describes the general steps for introducing specific mutations into the gene encoding an this compound to investigate the function of active site residues.
Principle: Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. By mutating the codons for the catalytic residues in an this compound gene, researchers can express a modified enzyme and assess the impact of the mutation on its activity, thereby confirming the role of those residues in catalysis.
Procedure:
-
Plasmid Template Preparation: Isolate the plasmid DNA containing the wild-type this compound gene from a bacterial culture.
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation in the middle of their sequence. The primers should be long enough to anneal specifically to the target DNA.
-
Mutagenesis PCR:
-
Perform a PCR reaction using the plasmid template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
The PCR will amplify the entire plasmid, incorporating the mutation into the newly synthesized DNA strands.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, unmethylated DNA will remain intact.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
-
-
Selection and Screening:
-
Plate the transformed cells on a selective agar (B569324) medium (e.g., containing an antibiotic for which the plasmid carries a resistance gene).
-
Pick individual colonies and grow them in liquid culture.
-
-
Verification of Mutation:
-
Isolate the plasmid DNA from the selected colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Characterization:
-
Express the mutant this compound protein from the verified plasmid.
-
Purify the mutant protein and perform enzyme activity assays to determine the effect of the mutation on its catalytic function.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilase - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. InterPro [ebi.ac.uk]
- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amidase Catalytic Triads: Ser-Ser-Lys vs. Cys-Lys-Glu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of two distinct catalytic triads found in amidase enzymes: the Ser-Ser-Lys triad (B1167595) characteristic of the this compound Signature (AS) family and the Cys-Lys-Glu triad found within the nitrilase superfamily. This document delves into their catalytic mechanisms, presents available quantitative kinetic data, outlines key experimental methodologies for their study, and provides visual representations of their catalytic cycles.
Introduction to this compound Catalytic Triads
Amidases are a diverse group of hydrolase enzymes that catalyze the cleavage of amide bonds. Central to their function is a catalytic triad, a constellation of three amino acid residues within the enzyme's active site that work in concert to effect catalysis. While the canonical serine proteases utilize a Ser-His-Asp triad, many amidases have evolved alternative catalytic machineries. This guide focuses on two such variations: the Ser-Ser-Lys triad and the Cys-Lys-Glu triad. Understanding the nuances of these catalytic mechanisms is paramount for the rational design of specific inhibitors and the development of novel therapeutics targeting these enzymes.
The Ser-Ser-Lys Catalytic Triad: A Novel Serine Hydrolase Machinery
The Ser-Ser-Lys catalytic triad is a hallmark of the this compound Signature (AS) family of enzymes, which includes peptide amidases, fatty acid amide hydrolases (FAAH), and malonthis compound E2 (MAE2).[1][2][3][4] These enzymes play crucial roles in various physiological processes, making them attractive targets for drug development.
Catalytic Mechanism
The catalytic mechanism of the Ser-Ser-Lys triad involves a multi-step process culminating in the hydrolysis of the amide bond. Computational and structural studies have elucidated the specific roles of each residue in the triad.[5][6]
-
Ser (Nucleophile): One of the serine residues acts as the primary nucleophile, attacking the carbonyl carbon of the substrate's amide bond.
-
Ser (Acid/Base Catalyst): The second serine residue, often in an unusual cis conformation, functions as a general acid-base catalyst, relaying protons during the reaction.[7][8] It activates the nucleophilic serine by accepting its proton and subsequently protonates the leaving amine group.
-
Lys (General Base/Structural Role): The lysine (B10760008) residue acts as a general base, accepting a proton from the second serine, thereby increasing its basicity to activate the nucleophilic serine. It also plays a crucial structural role in maintaining the active site architecture.
The reaction proceeds through the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups of adjacent residues.[5][9] The subsequent collapse of this intermediate leads to the formation of an acyl-enzyme intermediate and the release of the amine product. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the enzyme for the next catalytic cycle.[6][9]
Visualization of the Catalytic Cycle
The Cys-Lys-Glu Catalytic Triad: A Thiol-Based Mechanism in the Nitrilase Superfamily
The Cys-Lys-Glu catalytic triad is characteristic of amidases within the nitrilase superfamily.[1][10] These enzymes are involved in nitrile and amide metabolism and have significant potential in biocatalysis and bioremediation.[1]
Catalytic Mechanism
The mechanism of the Cys-Lys-Glu triad differs significantly from that of the Ser-Ser-Lys triad, primarily due to the replacement of the nucleophilic serine with a cysteine.
-
Cys (Nucleophile): The cysteine residue, with its more acidic thiol group, serves as the potent nucleophile, attacking the carbonyl carbon of the amide substrate.
-
Glu (General Base): The glutamate (B1630785) residue acts as the general base, abstracting a proton from the cysteine's thiol group to generate the highly nucleophilic thiolate anion.
-
Lys (Electrophilic Catalyst): The lysine residue is proposed to play an electrophilic role, stabilizing the developing negative charge on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. It may also be involved in proton transfer steps.
This catalytic process proceeds through the formation of a thioester intermediate, a key distinction from the acyl-enzyme intermediate of serine hydrolases.[11] The thioester is subsequently hydrolyzed by a water molecule, activated by the glutamate residue, to release the carboxylic acid product and regenerate the active site cysteine.[12]
Visualization of the Catalytic Cycle
Quantitative Data and Catalytic Efficiency
A direct quantitative comparison of the catalytic efficiencies of Ser-Ser-Lys and Cys-Lys-Glu amidases is challenging due to the limited availability of kinetic data for both triad types acting on identical or highly similar substrates. The following tables summarize the available kinetic parameters for representative enzymes from each class.
Table 1: Kinetic Parameters for a Ser-Ser-Lys this compound
| Enzyme | Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Reference |
| Malonthis compound E2 (MAE2) | Malonamate | 2200 | Not Reported | Not Reported | [7] |
Table 2: Kinetic Parameters for a Cys-Lys-Glu this compound
| Enzyme | Substrate | Calculated Activation Free Energy (kcal/mol) | Corresponding Experimental kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Reference |
| Nitrilase 2 (Nit2) | α-ketosuccinamate | 18.4 | ~0.02 | Not Reported | Not Reported | [12][13] |
Note on Data Comparison: The provided data highlights the high catalytic turnover of malonthis compound E2. However, the lack of a corresponding KM value prevents the calculation of its catalytic efficiency (kcat/KM). The data for Nitrilase 2 is derived from computational studies that correlate well with experimental findings. The significant difference in substrates and the nature of the available data preclude a direct and definitive comparison of the catalytic prowess of these two triad systems. Further research with standardized substrates and kinetic analyses is required for a conclusive comparison.
Experimental Protocols
The characterization of this compound catalytic triads relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
This compound Activity Assay
This protocol describes a general method for determining this compound activity by measuring the release of ammonia (B1221849).
Materials:
-
Purified this compound enzyme
-
Substrate solution (e.g., a specific amide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Nessler's reagent or a commercial ammonia assay kit
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the substrate at a known concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the purified this compound enzyme.
-
Incubate the reaction for a defined period, ensuring that the reaction velocity is linear (initial rate).
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation.
-
Determine the amount of ammonia produced using Nessler's reagent (which forms a colored complex with ammonia) or a suitable commercial kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Create a standard curve using known concentrations of ammonium (B1175870) chloride to quantify the amount of ammonia released in the enzymatic reaction.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Site-Directed Mutagenesis
This protocol outlines the general steps for creating specific mutations in the catalytic triad residues to investigate their roles in catalysis.
Materials:
-
Plasmid DNA containing the this compound gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, with approximately 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental template DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Verification: Isolate plasmid DNA from individual colonies and sequence the this compound gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant protein and purify it to homogeneity for subsequent functional and structural characterization.
Conclusion
The Ser-Ser-Lys and Cys-Lys-Glu catalytic triads represent fascinating evolutionary solutions for amide bond hydrolysis. While both mechanisms ultimately achieve the same chemical transformation, they employ distinct nucleophiles and catalytic strategies. The Ser-Ser-Lys triad, found in the AS family, utilizes a serine nucleophile activated by a second serine and a lysine. In contrast, the Cys-Lys-Glu triad of the nitrilase superfamily employs a more potent cysteine nucleophile activated by a glutamate. The available kinetic data, though limited for direct comparison, suggests that enzymes with the Ser-Ser-Lys triad can exhibit very high catalytic rates.
Further research, particularly comparative kinetic studies using common substrates and detailed structural analyses of enzyme-substrate complexes, will be instrumental in fully elucidating the structure-function relationships that govern the catalytic efficiencies of these two important classes of amidases. Such knowledge will undoubtedly accelerate the development of targeted therapeutics and the engineering of novel biocatalysts for industrial applications.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Ser-Ser-Lys catalytic triad mechanism of peptide this compound: computational studies of the ground state, transition state, and intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of the Ser-(cis)Ser-Lys catalytic triad of peptide amidases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structure of malonthis compound E2 reveals a novelSer-cisSer-Lys catalytic triad in a new serine hydrolase fold that is prevalent in nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of malonthis compound E2 reveals a novel Ser-cisSer-Lys catalytic triad in a new serine hydrolase fold that is prevalent in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. brennerlab.net [brennerlab.net]
- 11. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Unsual Cys-Glu-Lys Catalytic Triad is Responsible for the Catalytic Mechanism of the Nitrilase Superfamily: A QM/MM Study on Nit2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Substrate specificity of different amidase types
An In-depth Technical Guide on the Substrate Specificity of Different Amidase Types
Introduction
Amidases, or amidohydrolases (EC 3.5.1.4), are a versatile class of enzymes that catalyze the hydrolysis of non-peptide carbon-nitrogen bonds in amides to produce the corresponding carboxylic acid and ammonia.[1][2] These enzymes are ubiquitous, found in organisms from bacteria to eukaryotes, and play crucial roles in nitrogen and carbon metabolism.[3][4] Their high specific activity and excellent chemo-, regio-, and enantioselectivity have made them valuable biocatalysts in various industrial applications, including the synthesis of chiral carboxylic acids and amino acids for the pharmaceutical and agrochemical industries, as well as in bioremediation for detoxifying environmental pollutants.[3][5]
Understanding the substrate specificity of different this compound types is paramount for their effective application. This technical guide provides a comprehensive overview of this compound classification, the structural determinants of their substrate preferences, quantitative kinetic data for key enzyme types, and detailed experimental protocols for characterizing their activity.
Classification of Amidases
Amidases are broadly categorized into distinct families based on conserved amino acid sequences, catalytic mechanisms, and structural features. This classification is fundamental to predicting and understanding their substrate specificity.[1]
-
This compound Signature (AS) Family : This is a major group characterized by a conserved ~130 amino acid sequence known as the this compound Signature.[4] These enzymes possess a unique Ser-Ser-Lys catalytic triad (B1167595) for amide hydrolysis.[1][4] A key feature of the AS family is its typically broad substrate spectrum, with members capable of hydrolyzing a wide variety of aliphatic, aromatic, α-amino, and α-hydroxy amides.[1][6]
-
Nitrilase Superfamily : Amidases within this superfamily are distinguished by a characteristic Glu-Lys-Cys catalytic triad.[1] In contrast to the AS family, these enzymes generally exhibit a narrower substrate range, showing a preference for small aliphatic amides.[1][7] Their reaction proceeds via a ping-pong bi-bi mechanism, involving the formation of a thioester intermediate at the catalytic cysteine.[8]
-
Amidohydrolase Superfamily (AHS) : This is one of the largest and most diverse enzyme superfamilies. Structurally, its members are characterized by a (β/α)₈-barrel fold, often containing a mononuclear or binuclear metal center in the active site that is crucial for catalysis.[9][10][11] The remarkable substrate diversity within this superfamily is dictated by the conformational restrictions imposed by the eight loops extending from the core barrel structure.[9][11]
Structural Determinants of Substrate Specificity
The substrate specificity of an this compound is intricately linked to the three-dimensional architecture of its active site and substrate binding pocket.
-
Substrate Binding Tunnel : Many amidases feature a distinct substrate-binding tunnel leading to the catalytic residues. The size, shape, and hydrophobicity of this tunnel are critical determinants of specificity. For example, the this compound from Rhodococcus sp. N-771 has a relatively narrow substrate-binding pocket formed by its small domain and an N-terminal helical domain.[7][12] This narrowness, along with hydrophobic residues within the tunnel, governs which substrates can access the active site.[12] Similarly, pig kidney acylase I possesses a narrow hydrophobic "cleft" that favors substrates with unbranched side chains.[13]
-
Role of Protein Domains : The overall domain structure contributes significantly to substrate recognition. In the Rhodococcus this compound, the small domain is directly involved in recognizing the substrate, and variations in this domain among AS family enzymes are likely responsible for their different specificities.[12]
-
Acyl vs. Amino Moiety Recognition : For some amidases, particularly penicillin acylases, the chemical nature of the substrate's acyl group is more critical for recognition than the amino moiety (the leaving group).[14] Penicillin acylases from E. coli and Streptomyces lavendulae demonstrate a strong preference for hydrophobic acyl groups, while the R' group of the substrate has a minimal effect on the hydrolysis rate.[14][15] This explains their higher activity on penicillins with aliphatic side chains (like Penicillin K) compared to those with aromatic side chains (Penicillin G).[14][16]
Substrate Specificity Profiles of Key this compound Types
Quantitative analysis of enzyme kinetics provides precise insights into substrate preferences. The following tables summarize the specificity of several well-characterized amidases.
Table 1: Kinetic Parameters of Rhodococcus sp. N-771 this compound (AS Family)
This enzyme demonstrates a strong preference for the aromatic substrate benzamide (B126) over short-chain aliphatic amides.[12]
| Substrate | kcat/Km (mM⁻¹s⁻¹) |
| Benzamide | 153.5 ± 7.1 |
| Propionamide | 4.54 ± 0.09 |
| Acetamide | 1.14 ± 0.23 |
| Acrylamide | 0.087 ± 0.02 |
| (Data sourced from Akashi Ohtaki et al., 2009)[12] |
Table 2: Substrate Preference of Penicillin Acylases
Penicillin acylases show a marked preference for substrates with aliphatic side chains over those with aromatic side chains.
| Enzyme Source | Preferred Substrates (Acyl Group) | Poorly Hydrolyzed Substrates | kcat/Km (mM⁻¹s⁻¹) for Best Substrate |
| Streptomyces lavendulae | Penicillin K (Octanoyl), Penicillin F, DihydroF, Penicillin V | Penicillin G (Phenylacetyl) | 165.3 (for Penicillin K)[14] |
| Thermus thermophilus | Penicillin K (Aliphatic) | Penicillin G (Aromatic) | Not specified[16][17] |
| Escherichia coli | Penicillins with aromatic acyl groups (e.g., Penicillin G) | Aliphatic Penicillins | Not specified[16] |
Table 3: Substrate Range of L-Amidase from Ochrobactrum anthropi
This enzyme is highly enantioselective for the L-isomer and has an extremely broad substrate range but with clear limitations.[18]
| Substrate Class | Activity | Examples |
| α-Hydrogen-α-amino acid amides | Excellent | DL-Phe-NH₂, DL-Pro-NH₂, L-Val-NH₂ |
| α,α-Disubstituted α-amino acid amides | Lower | 2-Amino-2-methyl-propanamide |
| α-Hydroxy acid amides | Active | DL-Mandelic acid amide |
| Simple aliphatic amides | Inactive | Acetamide, Propionamide |
| β-Amino and β-hydroxy acid amides | Inactive | β-Alanine amide |
| Dipeptides | Inactive | Gly-Gly, Ala-Ala |
| (Data sourced from Schoevaart et al., 2000)[18] |
Methodologies for Determining this compound Substrate Specificity
Characterizing the substrate specificity of an this compound requires robust and reliable experimental protocols. The general workflow involves enzyme preparation, selection of a substrate panel, execution of activity assays, and analysis of kinetic data.
Experimental Protocol 1: HPLC-Based this compound Activity Assay
This method is highly versatile and allows for the direct measurement of substrate depletion or product formation. It is particularly useful for complex reaction mixtures or when a chromogenic substrate is not available.
-
Principle : The hydrolysis of an amide substrate is monitored by separating the substrate and product (carboxylic acid) using reverse-phase high-performance liquid chromatography (HPLC) and quantifying them via UV detection.
-
Reagents and Equipment :
-
Purified this compound enzyme
-
Substrate stock solutions (e.g., 100 mM in DMSO or buffer)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or 10% trifluoroacetic acid)
-
HPLC system with a UV detector and a C18 column
-
-
Methodology :
-
Reaction Setup : Prepare a series of reaction mixtures in microcentrifuge tubes. For a typical 100 µL reaction, combine 80 µL of reaction buffer, 10 µL of substrate stock solution (to achieve desired final concentration), and pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Enzyme Addition : Initiate the reaction by adding 10 µL of a known concentration of purified this compound.
-
Time Course : At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to an equal volume of quenching solution. This stops the enzymatic reaction.
-
Sample Preparation : Centrifuge the quenched samples (e.g., 13,000 x g for 10 min) to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis : Inject the sample onto the HPLC system. Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that effectively separates the amide substrate from the carboxylic acid product. Monitor the elution profile at a suitable wavelength (e.g., 254 nm for aromatic compounds).
-
Data Analysis : Generate a standard curve for both the substrate and product to convert peak area to concentration. Calculate the initial reaction rate from the linear portion of the product formation (or substrate depletion) versus time plot. Repeat for a range of substrate concentrations to determine Km and Vmax.
-
Experimental Protocol 2: High-Throughput Fluorometric Assay
This protocol is ideal for screening enzyme libraries or a large number of substrates quickly. It relies on the detection of the released amine product.[19]
-
Principle : The primary amine (or ammonia) released upon amide hydrolysis reacts with a fluorogenic reagent, 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl), to produce a highly fluorescent product that can be measured in a microplate reader.[19]
-
Reagents and Equipment :
-
Purified this compound or cell lysate containing the enzyme
-
Substrate panel
-
Reaction buffer (e.g., 100 mM borate (B1201080) buffer, pH 9.0, for the coupling reaction)
-
NBD-Cl solution (e.g., 5 mM in DMSO)
-
96-well microtiter plates (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation: ~470 nm, Emission: ~540 nm)
-
-
Methodology :
-
Reaction Setup : In the wells of a microtiter plate, add 50 µL of reaction buffer containing a fixed concentration of the amide substrate.
-
Enzyme Addition : Add 10 µL of the enzyme solution to each well to start the reaction. Add buffer instead of enzyme for negative controls. Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).
-
Detection : Stop the enzymatic reaction and initiate the fluorescent labeling by adding 50 µL of the NBD-Cl solution in borate buffer.
-
Incubation : Incubate the plate at room temperature or a slightly elevated temperature (e.g., 60°C) for 10-30 minutes, protected from light, to allow the coupling reaction to complete.
-
Fluorescence Measurement : Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Subtract the background fluorescence from the negative control wells. The resulting fluorescence intensity is directly proportional to the amount of amine produced and thus to the this compound activity.
-
Conclusion
The substrate specificity of amidases is a complex trait governed by the enzyme's evolutionary origin, as reflected in its family classification, and the fine-tuned architecture of its active site. AS family enzymes typically offer broad applicability, while members of the nitrilase superfamily provide more targeted activity towards smaller substrates. The vast amidohydrolase superfamily presents a rich source of catalytic diversity. A thorough understanding of these specificities, derived from robust kinetic analysis and structural insights, is essential for researchers and drug development professionals to successfully harness these powerful biocatalysts for synthetic and therapeutic applications.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and catalytic diversity within the amidohydrolase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Structure and characterization of this compound from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate specificity of penicillin acylase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PenicillinAcylase [chem.uwec.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Fluorophoric assay for the high-throughput determination of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Amidases in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidases (EC 3.5.1.4), or amidohydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of amide bonds, yielding a carboxylic acid and ammonia (B1221849) or a primary amine. This fundamental reaction positions amidases as critical players in a vast array of metabolic pathways, including amino acid, lipid, and nucleotide metabolism, as well as in the biotransformation of xenobiotics and drugs. Their involvement in cellular homeostasis and disease pathogenesis has made them attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of amidases in metabolic pathways, detailing their classification, catalytic mechanisms, and physiological significance. This guide also furnishes detailed experimental protocols for the characterization of amidase activity and presents quantitative kinetic data to facilitate comparative analysis. Furthermore, key metabolic and signaling pathways involving amidases are visualized to provide a clear and concise understanding of their complex roles.
Introduction to Amidases
Amidases belong to the hydrolase family of enzymes and are characterized by their ability to cleave non-peptide carbon-nitrogen bonds in linear amides.[1] They are found in all domains of life, from prokaryotes to eukaryotes, highlighting their fundamental importance in biochemistry.[2]
Classification and Catalytic Mechanism
Amidases are broadly classified into two major superfamilies based on their conserved catalytic residues:
-
This compound Signature (AS) Family: These enzymes contain a conserved stretch of approximately 130 amino acids known as the AS sequence.[2][3] They possess a highly conserved Ser-Ser-Lys catalytic triad (B1167595).[3][4] The reaction mechanism proceeds via a nucleophilic attack by the serine residue on the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the release of the amine product and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the carboxylic acid and regenerate the active enzyme.[4]
-
Nitrilase Superfamily: Amidases in this superfamily are characterized by a catalytic triad typically composed of Cysteine-Glutamate-Lysine.[4] The catalytic cysteine acts as the nucleophile, attacking the amide carbonyl to form a thioester intermediate. This is subsequently hydrolyzed to release the carboxylic acid product.[4]
Role of Amidases in Core Metabolic Pathways
Amidases are integral to numerous metabolic pathways, contributing to the breakdown and synthesis of essential biomolecules.
Amino Acid Metabolism
Amidases play a crucial role in the metabolism of amino acids, particularly in the deamination of glutamine and asparagine.
-
Glutaminase (B10826351): This enzyme catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia.[5][6] This reaction is a key entry point for glutamine into central carbon metabolism, providing nitrogen for the synthesis of other amino acids and nucleotides, and replenishing intermediates of the tricarboxylic acid (TCA) cycle.[5][6] Glutaminase is particularly important in rapidly proliferating cells, including cancer cells, which often exhibit a high demand for glutamine.[5]
-
ω-Amidase: This enzyme is involved in the "glutaminase II pathway," which provides an alternative route for glutamine metabolism. In this pathway, glutamine is first transaminated to α-ketoglutaramate, which is then hydrolyzed by ω-amidase to α-ketoglutarate, a key TCA cycle intermediate.
Lipid Metabolism
A prominent example of an this compound in lipid metabolism is Fatty Acid Amide Hydrolase (FAAH).
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382).[7] By hydrolyzing anandamide to arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating processes such as pain, inflammation, and mood.[7] Inhibition of FAAH leads to elevated levels of anandamide, making it a promising therapeutic target for various neurological and inflammatory disorders.[7]
Urea (B33335) Cycle and Nitrogen Metabolism
-
Urease: This nickel-containing metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][8] In many organisms, urease is essential for utilizing urea as a nitrogen source.[9] In certain pathogenic bacteria, such as Helicobacter pylori, urease activity helps to neutralize the acidic environment of the stomach, facilitating colonization.[9]
Quantitative Data on this compound Kinetics
The kinetic parameters of amidases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide valuable insights into their substrate affinity and catalytic efficiency. This data is crucial for understanding their physiological roles and for the development of specific inhibitors.
| Enzyme | Organism/Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |
| This compound | Rhodococcus sp. N-771 | Benzamide | - | - | - | 153.5 ± 7.1 | [10] |
| This compound | Rhodococcus sp. N-771 | Propionamide | - | - | - | 4.54 ± 0.09 | [10] |
| This compound | Rhodococcus sp. N-771 | Acetamide | - | - | - | 1.14 ± 0.23 | [10] |
| This compound | Rhodococcus sp. N-771 | Acrylamide | - | - | - | 0.087 ± 0.02 | [10] |
| This compound | Pseudomonas aeruginosa | Acrylamide | 11.2 | 101.13 | 64.04 | - | [11] |
| This compound | Brevibacterium epidermidis | Butyramide | 8.6 | - | 3569.0 | 414.9 | [1] |
| L-Amidase | Ochrobactrum anthropi | L-Valine amide | - | 200 (U/mg) | - | - | [12] |
| FAAH-2 | Human (HeLa cells) | Anandamide (AEA) | 0.0079 ± 0.0015 | 0.71 ± 0.04 (nmol/mg/min) | - | - | [13] |
| FAAH-2 | Human (HeLa cells) | Palmitoylethanolamide (PEA) | 0.0043 ± 0.0014 | 1.21 ± 0.1 (nmol/mg/min) | - | - | [13] |
| Urease | Jack bean | Urea | 3.21 | - | - | - | [8] |
| Glutaminase | Soil | L-Glutamine | 35.1 - 71.7 | - | - | - | [14] |
Experimental Protocols
Accurate and reproducible methods for measuring this compound activity are essential for research and drug development.
General this compound Activity Assay (Colorimetric)
This protocol is adapted from a modified indophenol (B113434) blue assay utilizing the Berthelot reaction to quantify ammonia production.[15]
Materials:
-
Reaction Buffer: 20 mM potassium phosphate, pH 7.4, 150 mM NaCl, 2 mM dithiothreitol (B142953) (DTT)
-
Substrate solution (e.g., 100 mM acetamide)
-
Purified this compound enzyme or cell/tissue lysate
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonia standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by adding 0.08 mg/ml of the enzyme to the reaction buffer in a final volume of 1 ml.
-
Add the substrate to a final concentration of 10 mM to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the phenol-nitroprusside solution.
-
Add the alkaline hypochlorite solution to develop the color.
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Quantify the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonia.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
FAAH enzyme (recombinant or from tissue/cell lysates)
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
96-well white, opaque, flat-bottomed plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the FAAH enzyme in ice-cold FAAH Assay Buffer.
-
Add 50 µL of the diluted enzyme to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the FAAH substrate solution to all wells.
-
Immediately measure the fluorescence kinetically for 10-60 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).
-
The rate of increase in fluorescence is proportional to the FAAH activity.
Determination of Km and Vmax
To determine the kinetic parameters Km and Vmax, the initial reaction velocities are measured at varying substrate concentrations while keeping the enzyme concentration constant.
Procedure:
-
Perform the enzyme assay as described above using a range of substrate concentrations that bracket the expected Km value.
-
Measure the initial reaction rate (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.
-
Alternatively, linearize the data using a Lineweaver-Burk plot (1/v₀ vs 1/[S]), Hanes-Woolf plot ([S]/v₀ vs [S]), or Eadie-Hofstee plot (v₀ vs v₀/[S]) to graphically determine the kinetic parameters.[16]
Visualizing this compound-Related Pathways
Diagrams of key metabolic and signaling pathways involving amidases provide a visual framework for understanding their roles.
Glutaminolysis Pathway
Caption: The glutaminolysis pathway, where glutaminase catalyzes the initial step.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. exonjournal.com [exonjournal.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 9. edu.rsc.org [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. Identification of active sites in this compound: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Untitled Document [ucl.ac.uk]
The Discovery, History, and Core Methodologies of Amidase Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidase enzymes (EC 3.5.1.4), a diverse group of hydrolases, play a crucial role in the metabolism of amide compounds across all domains of life. Their ability to catalyze the hydrolysis of non-peptide carbon-nitrogen bonds to a carboxylic acid and ammonia (B1221849) has garnered significant interest for their applications in biotechnology, drug development, and bioremediation. This technical guide provides a comprehensive overview of the discovery and history of this compound enzymes, their classification, and detailed methodologies for their study. Key quantitative data are summarized for comparative analysis, and critical pathways are visualized to facilitate a deeper understanding of their function.
Discovery and Historical Milestones
The formal study of enzymes began in 1833 with the isolation of "diastase" (amylase) by French chemists Anselme Payen and Jean-François Persoz. However, the specific discovery and characterization of this compound activity came much later.
A pivotal moment in this compound research was the 1949 publication by H. G. Bray and colleagues in The Biochemical Journal, titled "The fate of certain organic acids and amides in the rabbit. 7. An this compound of rabbit liver"[1]. This paper provided one of the first detailed descriptions of an enzyme capable of hydrolyzing amides, which they termed "this compound," from a mammalian source. Their work laid the foundation for understanding the role of these enzymes in metabolic pathways.
Subsequent research, particularly in microorganisms, revealed the widespread presence and vast diversity of amidases. A significant advancement in the field was the classification of these enzymes into distinct families based on their amino acid sequences and catalytic mechanisms.
Key Historical Developments:
-
1949: Bray et al. provide a detailed characterization of an "this compound" from rabbit liver, a landmark in the study of this enzyme class[1].
-
1964: The first this compound from the this compound Signature (AS) family is identified in Pseudomonas aeruginosa by Kelly and Kornberg[2].
-
Late 20th Century: Extensive research leads to the classification of amidases into two major superfamilies: the This compound Signature (AS) family and the nitrilase superfamily [3][4].
-
2001: Pace and Brenner publish a key paper classifying the nitrilase superfamily into 13 branches, clarifying that most branches possess this compound or amide-condensation activities rather than nitrilase activity[3].
-
Early 2000s: The distinct catalytic triads for each family are elucidated: a Ser-Ser-Lys triad (B1167595) for the AS family and a Glu-Lys-Cys triad for the nitrilase superfamily[5][6].
Classification of this compound Enzymes
Amidases are broadly categorized into two main superfamilies based on conserved sequence motifs and catalytic residues.
The this compound Signature (AS) Family
Members of the AS family are characterized by a conserved "this compound signature" sequence of approximately 130 amino acids[7]. This family utilizes a catalytic triad of Ser-Ser-Lys for amide hydrolysis[6][8]. AS enzymes are found in a wide range of organisms, from bacteria to mammals, and typically exhibit a broad substrate spectrum, including aliphatic and aromatic amides[4][9]. Notable members include fatty acid amide hydrolase (FAAH) and peptide amidases[7][8].
The Nitrilase Superfamily
The nitrilase superfamily is a large group of enzymes that catalyze the hydrolysis of non-peptide carbon-nitrogen bonds[3]. While the superfamily is named for nitrilases, the majority of its branches consist of amidases[3]. These enzymes possess a distinct catalytic triad of Glu-Lys-Cys [5]. Amidases within this superfamily are often involved in the metabolism of small aliphatic amides and play roles in natural product biosynthesis[3][4].
Quantitative Data on this compound Enzymes
The kinetic properties of amidases vary significantly depending on the enzyme source, substrate, and reaction conditions. The following tables summarize key quantitative data for a selection of this compound enzymes to facilitate comparison.
| Enzyme Source | This compound Family | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Specific Activity (U/mg) | Reference |
| Rhodococcus rhodochrous J1 | This compound Signature | Benzamide | 0.15 | - | 12.2 | [10] |
| Rhodococcus rhodochrous J1 | This compound Signature | Propionamide | 0.48 | - | - | |
| Rhodococcus rhodochrous NCIMB 11216 | - | Acrylamide | - | - | 0.0384 | |
| Pseudomonas aeruginosa | Nitrilase Superfamily | Acrylamide | 11.2 | 64.04 | 104.2 | [11] |
| Microbacterium sp. AJ115 | - | Acetamide | 4.5 | - | 4.4 (V_max_) | [3] |
| Candida antarctica lipase (B570770) B (CALB) | - | N-(4-nitrophenyl)-butyramide | - | 1.9 x 10⁻¹³ (calculated) | - | [12] |
| Brevibacterium epidermidis ZJB-07021 | - | Butyramide | 8.6 | 3569.0 | 1331.0 | [13] |
| Thauera sinica K11 | - | Butyramide | - | - | 228.2 (for formamide) | [13] |
Note: "-" indicates data not available in the cited sources. Specific activity is often reported in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
This compound Activity Assays
The activity of this compound is typically determined by measuring the rate of formation of one of its products: ammonia or the corresponding carboxylic acid.
a) Indophenol (B113434) (Berthelot) Reaction
This colorimetric assay is based on the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue indophenol dye.
-
Reaction Mixture: Prepare a reaction mixture containing the amide substrate in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) and the this compound enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Color Development:
-
Add phenol-nitroprusside solution to the reaction mixture.
-
Add alkaline hypochlorite solution.
-
Incubate at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance of the resulting blue color at 630-640 nm.
-
Quantification: Determine the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonium (B1175870) chloride.
b) Coupled Enzymatic Assay with Glutamate (B1630785) Dehydrogenase (GDH)
This is a continuous spectrophotometric assay that couples the production of ammonia to the oxidation of NADH or NADPH by glutamate dehydrogenase.
-
Reaction Mixture: Prepare a reaction mixture containing the amide substrate, α-ketoglutarate, NADH or NADPH, and glutamate dehydrogenase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Initiation: Start the reaction by adding the this compound enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.
-
Calculation: Calculate the rate of ammonia production using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).
Enzyme Purification
A general protocol for the purification of a recombinant this compound from E. coli is outlined below. This typically involves several chromatography steps.
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant this compound in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme, DNase I, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Ammonium Sulfate (B86663) Precipitation (Optional): Gradually add solid ammonium sulfate to the clarified lysate to a certain saturation (e.g., 40-70%) to precipitate the target protein. Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.
-
Ion-Exchange Chromatography:
-
Load the protein solution onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and assay for this compound activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the ion-exchange step and add a high concentration of salt (e.g., 1 M ammonium sulfate).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the bound proteins with a decreasing salt gradient.
-
Collect fractions and assay for this compound activity.
-
-
Size-Exclusion Chromatography:
-
Concentrate the active fractions and load them onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer.
-
Elute the proteins with the same buffer. The proteins will separate based on their molecular size.
-
Collect fractions and assay for this compound activity.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Site-Directed Mutagenesis
This protocol allows for the introduction of specific mutations into the this compound gene to study the function of individual amino acid residues.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid DNA with the wild-type this compound gene as a template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid containing the mutation.
-
-
Template Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
-
Selection and Sequencing:
-
Plate the transformed cells on a selective agar (B569324) medium.
-
Isolate plasmid DNA from individual colonies and sequence the this compound gene to confirm the presence of the desired mutation.
-
Visualizations of this compound-Related Pathways
The following diagrams, generated using the DOT language, illustrate key pathways involving this compound enzymes.
Metabolic Pathway: Enzymatic Production of Acrylic Acid
This diagram shows the two-step enzymatic conversion of acrylonitrile (B1666552) to acrylic acid, a commercially important chemical. The second step is catalyzed by an this compound.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brennerlab.net [brennerlab.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. InterPro [ebi.ac.uk]
- 9. An this compound Contributes to Full Virulence of Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of active sites in this compound: Evolutionary relationship between amide bond- and peptide bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Microbial Diversity of Amidases
For Researchers, Scientists, and Drug Development Professionals
Amidases (EC 3.5.1.4), or amidohydrolases, are a versatile class of enzymes that catalyze the hydrolysis of non-peptide amide bonds to produce a carboxylic acid and ammonia (B1221849).[1] Their broad substrate specificity, stereoselectivity, and stability under various conditions have made them invaluable biocatalysts in the pharmaceutical, chemical, and environmental sectors.[1][2] This technical guide provides an in-depth exploration of the natural sources of amidases, with a particular focus on their vast microbial diversity. It also details common experimental protocols for their study and visualizes key enzymatic pathways.
Natural Sources and Microbial Diversity
Amidases are ubiquitous in nature, found in animals, plants, and microorganisms.[1] However, microorganisms, including bacteria, fungi, and archaea, are the preferred source for industrial applications due to their rapid growth, ease of genetic manipulation, and diverse metabolic capabilities.[1][3]
Bacterial Sources: A wide array of bacterial genera are known to produce amidases. These enzymes play crucial roles in nitrogen and carbon metabolism, allowing bacteria to utilize amides as a source of nutrients.[4] Notable bacterial producers of amidases include species from the genera Rhodococcus, Bacillus, Pseudomonas, and Streptomyces.[1][5]
Fungal Sources: Fungi also represent a rich source of amidases. For instance, several species of Aspergillus and Penicillium have been reported to produce these enzymes.[1][5] Fungal amidases are often involved in the assimilation of nitrogen from various amide-containing compounds in their environment.
Archaeal Sources: Amidases have also been identified and characterized from archaea, particularly from extremophiles that thrive in harsh conditions such as high temperatures and extreme pH.[1][5] These enzymes are of significant interest due to their inherent stability, a desirable trait for industrial biocatalysts.
Classification of Amidases
Microbial amidases are broadly classified into two major families based on their amino acid sequence and catalytic residues:
-
Amidase Signature (AS) Family: These enzymes are characterized by a conserved "this compound signature" sequence (GGSS(S/G)GS) and a catalytic triad (B1167595) of Ser-Ser-Lys.[1][3] AS amidases typically exhibit a broad substrate spectrum, hydrolyzing both aliphatic and aromatic amides.[1]
-
Nitrilase Superfamily: Amidases belonging to this superfamily possess a catalytic triad of Glu-Lys-Cys and generally show a preference for small aliphatic substrates.[1][3]
Quantitative Data on Microbial Amidases
The biochemical properties of amidases vary significantly depending on their microbial source. The following tables summarize key quantitative data for a selection of microbial amidases, providing a comparative overview for researchers.
Table 1: Bacterial Amidases
| Organism | Substrate(s) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Rhodococcus rhodochrous J1 | Acrylamide, Propionamide | 8.5 | 40 | [6] |
| Bacillus subtilis APB-6 | Acetamide (B32628) | 7.0 | 50 | [1] |
| Pseudomonas aeruginosa | Short-chain aliphatic amides | 7.5 - 8.5 | 37 | [7] |
| Geobacillus pallidus BTP-5x | Various aliphatic amides | 7.0 | >40 | [1] |
Table 2: Fungal Amidases
| Organism | Substrate(s) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Aspergillus fumigatus | Various aliphatic amides | 5.0 | 70 | [1] |
| Aspergillus candidus | Acetamide | Not specified | Not specified | [5] |
Table 3: Archaeal Amidases
| Organism | Substrate(s) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Sulfolobus solfataricus | Aliphatic and aromatic amides | 5.0 | 60-95 | [8] |
| Pyrococcus yayanosii CH1 | Not specified | Not specified | 108 | [3] |
Experimental Protocols
The study of novel amidases involves a series of key experimental procedures, from initial screening to detailed characterization.
Screening for this compound-Producing Microorganisms
Objective: To isolate microorganisms capable of producing amidases from environmental samples.
Methodology:
-
Sample Collection: Collect soil, water, or industrial effluent samples from environments likely to contain amide-degrading microorganisms.
-
Enrichment Culture: Inoculate the samples into a minimal salt medium containing an amide (e.g., acetamide or acrylamide) as the sole nitrogen and/or carbon source. This selective pressure enriches for microorganisms that can utilize the amide.
-
Isolation: Plate the enriched culture onto solid minimal medium. Individual colonies are then picked and purified by repeated streaking.
-
Primary Screening: Screen the isolated colonies for this compound activity. A common method is to use a plate assay where the medium contains the amide substrate and a pH indicator. This compound activity, which produces ammonia, will lead to an increase in pH, causing a color change in the indicator around the colony.
This compound Activity Assay
Objective: To quantify the enzymatic activity of an this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme, the amide substrate at a known concentration, and the enzyme sample (cell-free extract or purified enzyme).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Termination: Stop the reaction, typically by adding an acid or by heat inactivation.
-
Quantification of Ammonia: The amount of ammonia released can be quantified using the Nessler's reagent method, which forms a colored complex with ammonia that can be measured spectrophotometrically.
-
Quantification of Carboxylic Acid: Alternatively, the carboxylic acid produced can be quantified by methods such as High-Performance Liquid Chromatography (HPLC).
-
Unit Definition: One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia or carboxylic acid per minute under the specified assay conditions.
Purification of this compound
Objective: To isolate the this compound enzyme from the crude cell extract.
Methodology: A multi-step purification protocol is generally employed:
-
Cell Lysis: Disrupt the microbial cells (e.g., by sonication or French press) to release the intracellular enzymes.
-
Clarification: Centrifuge the cell lysate to remove cell debris.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. The protein fraction containing the this compound activity is collected by centrifugation.
-
Chromatography: The partially purified enzyme is then subjected to a series of column chromatography steps. Common techniques include:
-
Ion-exchange chromatography: Separates proteins based on their net charge.
-
Hydrophobic interaction chromatography: Separates proteins based on their hydrophobicity.
-
Gel filtration chromatography (Size-exclusion): Separates proteins based on their size.
-
Affinity chromatography: Utilizes a specific ligand that binds to the this compound for highly specific purification.
-
-
Purity Analysis: The purity of the enzyme at each step is monitored by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involving amidases can greatly aid in their understanding.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of an this compound from an acrylamide-degrading Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. Oligomerization of Sulfolobus solfataricus signature this compound is promoted by acidic pH and high temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Catalysis: An In-depth Technical Guide to the Structural Biology of the Amidase Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the structural and functional intricacies of the amidase active site. Amidases, a diverse group of enzymes that catalyze the hydrolysis of amide bonds, are of significant interest in various fields, from industrial biocatalysis to drug development. Understanding the architecture and catalytic mechanism of their active sites is paramount for their targeted manipulation and exploitation. This document details the key structural features, catalytic mechanisms, and methodologies for studying these crucial enzymes.
The Architecture of the this compound Active Site
The catalytic prowess of amidases resides within a meticulously organized active site. While variations exist across different families, a set of conserved features underpins their hydrolytic function. The active site is typically located in a groove or pocket within the enzyme's structure, providing a specific environment for substrate binding and catalysis.[1]
The Catalytic Triad (B1167595): A Tale of Two Chemistries
At the heart of the this compound active site lies a catalytic triad, a constellation of three amino acid residues that orchestrate the hydrolysis of the amide bond. Two primary types of catalytic triads have been identified in amidases:
-
The Ser-Ser-Lys Triad: Characteristic of the this compound Signature (AS) family of enzymes, this triad employs a serine residue as the primary nucleophile.[2] This unique triad involves a serine residue held in an unusual cis-conformation.[3] The lysine (B10760008) residue acts to polarize the middle serine, which in turn activates the nucleophilic serine for its attack on the substrate's carbonyl carbon.[3]
-
The Cys-Glu-Lys Triad: Found in the nitrilase superfamily of amidases, this triad utilizes a cysteine residue as the nucleophile.[3] In this arrangement, the glutamate (B1630785) and lysine residues play crucial roles in activating the cysteine thiol for nucleophilic attack and in the subsequent steps of the catalytic cycle. Some members of this superfamily may even possess a catalytic tetrad, with an additional glutamate residue hydrogen-bonded to the catalytic lysine, which is essential for proper substrate positioning.[4]
The Oxyanion Hole: Stabilizing the Transition State
A critical feature of the this compound active site is the oxyanion hole. This sub-site is formed by backbone amide groups of adjacent amino acid residues that create a region of positive electrostatic potential.[5] During catalysis, as the nucleophilic serine or cysteine attacks the carbonyl carbon of the amide substrate, a tetrahedral intermediate is formed with a negatively charged oxygen atom (an oxyanion). The oxyanion hole stabilizes this transient, high-energy intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction.[5][6] This stabilization is a crucial aspect of the catalytic efficiency of amidases.
Substrate Binding Pocket and Determinants of Specificity
The specificity of an this compound for its substrate is largely determined by the shape, size, and chemical nature of its substrate-binding pocket. This pocket is often a tunnel-like structure leading to the catalytic triad.[7] The amino acid residues lining this pocket interact with the substrate through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions, ensuring its correct orientation for catalysis.[5][7] For instance, in the this compound from Rhodococcus sp. N-771, a narrow substrate-binding tunnel is formed by the N-terminal and small domains, and hydrophobic residues within this tunnel are involved in substrate recognition.[7] The dimensions and chemical properties of this pocket are key determinants of whether an this compound will hydrolyze small aliphatic amides or bulkier aromatic substrates.[4][8]
The Catalytic Mechanism of this compound
The hydrolysis of an amide bond by an this compound generally proceeds through a two-step "ping-pong" mechanism, involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.
References
- 1. assaygenie.com [assaygenie.com]
- 2. InterPro [ebi.ac.uk]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amylase Assay Kit. Colorimetric. Quantitative. (ab102523) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and primary characterization of an this compound from Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amidase Signature Family: A Deep Dive into a Conserved Catalytic Core
For Researchers, Scientists, and Drug Development Professionals
The Amidase Signature (AS) family represents a large and diverse group of enzymes found across all domains of life, from bacteria to mammals and plants.[1][2][3] These enzymes are characterized by a conserved stretch of approximately 130 amino acids, known as the this compound Signature sequence, which harbors a unique catalytic apparatus.[2][3] Despite significant divergence in substrate specificity and overall function, the AS family is united by its core structural features and catalytic mechanism, making it a subject of intense research and a promising target for therapeutic intervention and biotechnological applications.[1][4]
Core Characteristics of the this compound Signature Family
Members of the AS family are hydrolases that catalyze the cleavage of amide bonds.[2][3] A defining feature is their conserved C-terminal region, which is rich in serine and glycine (B1666218) residues.[2] This distinguishes them from classical serine hydrolases.[2]
A key characteristic of the AS family is a signature motif, often represented as GGSS(S/G)GS, which contains the catalytic residues.[1] These enzymes employ an unconventional catalytic triad (B1167595), typically composed of Ser-Ser-Lys or Ser-cisSer-Lys, for amide hydrolysis.[1][5][6] This contrasts with the canonical Ser-His-Asp triad found in many other serine proteases.[5]
The overall structure of AS enzymes generally consists of a core α/β/α fold.[2][3] While the core catalytic domain is conserved, variations in other regions of the protein, such as the N-terminal domain and substrate-binding tunnels, contribute to the wide range of substrate specificities observed in this family.[1]
The Conserved Sequence: A Closer Look
The this compound Signature is more than just a short motif; it's an extended region of conservation that dictates the enzyme's catalytic function. While the specific sequence can vary between family members, key residues involved in catalysis and structural integrity are highly conserved.
| Conserved Feature | Description | Key Residues (Example from FAAH) | Reference |
| This compound Signature Sequence | An approximately 130 amino acid conserved region. | Residues 134–257 in Fatty Acid Amide Hydrolase (FAAH). | [7] |
| Catalytic Nucleophile | The primary serine residue that initiates the nucleophilic attack on the amide bond. | Ser-241 | [4][7] |
| Acid/Base Catalyst | A lysine (B10760008) residue that facilitates the catalytic process. | Lys-142 | [4][7] |
| Additional Catalytic Serine | A second serine residue crucial for activity, often found in a cis-conformation. | Ser-217 | [6][7] |
| Signature Motif | A glycine and serine-rich region within the AS sequence. | GGSS(S/G)GS | [1] |
Diverse Roles and Substrate Specificities
The AS family exhibits remarkable functional diversity, playing roles in everything from nitrogen metabolism to signal transduction. This diversity is a direct result of their varied substrate specificities.
| Enzyme | Organism/Family | Substrate(s) | Function | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Mammals | Anandamide, Oleamide | Regulation of endocannabinoid signaling and other neuromodulatory processes. | [2][4] |
| AMIDASE1 (AMI1) | Plants (e.g., Arabidopsis) | Indole-3-acetamide (IAM) | Auxin biosynthesis, balancing plant growth and stress responses. | [5][8] |
| Malonthis compound E2 | Bacteria | Malonamate | Nitrogen metabolism in symbiotic relationships. | [2][3] |
| Peptide this compound (Pam) | Various | C-terminally amidated peptides | Hydrolysis of peptide amides. | [2][3] |
| Glu-tRNA(Gln) Amidotransferase (Subunit A) | Various | Misacylated Glu-tRNA(Gln) | Formation of Gln-tRNA(Gln) for protein synthesis. | [2][3] |
Signaling Pathways Involving AS Family Enzymes
AS family members are key players in various signaling pathways. For instance, in mammals, FAAH terminates the signaling of endocannabinoids like anandamide. In plants, AMI1 is involved in the biosynthesis of the phytohormone auxin.
Caption: FAAH-mediated termination of endocannabinoid signaling.
Caption: AMI1-catalyzed auxin biosynthesis in plants.
Experimental Protocols for Studying AS Family Enzymes
The characterization of AS family enzymes involves a range of molecular biology, biochemical, and structural techniques.
Gene Mining and Cloning
A common starting point is the identification of putative this compound genes through genome mining, often using sequence homology to known AS family members. Once identified, the gene is typically cloned into an expression vector for recombinant protein production.
Recombinant Protein Expression and Purification
Escherichia coli is a frequently used host for expressing recombinant AS enzymes.[1] For purification, affinity tags such as a polyhistidine (His)-tag are often fused to the protein, allowing for single-step purification using Nickel-NTA affinity chromatography.[1] Heat treatment can also be an effective purification step for thermostable amidases.[1]
Enzyme Activity Assays
The catalytic activity of a purified this compound is typically determined by measuring the rate of substrate hydrolysis. This can be achieved through various methods, including:
-
Spectrophotometry: Monitoring the change in absorbance of a substrate or product.
-
High-Performance Liquid Chromatography (HPLC): Separating and quantifying the substrate and product over time.
-
Fluorometric Assays: Using substrates that release a fluorescent product upon hydrolysis. This is particularly useful for high-throughput screening.
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues, particularly those in the conserved catalytic triad, site-directed mutagenesis is employed. By changing a specific amino acid (e.g., substituting a catalytic serine with an alanine), researchers can assess the impact on enzyme activity and stability, thereby confirming the residue's functional importance.[4][7]
Kinetic Analysis
Steady-state kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations. This data provides insights into the enzyme's substrate affinity and catalytic efficiency.
Structural Analysis
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of AS enzymes.[1] This provides detailed information about the active site architecture, the conformation of the catalytic residues (such as the cis-serine), and the structural basis for substrate recognition and catalysis.
Caption: A typical experimental workflow for characterizing an AS family enzyme.
Conclusion and Future Directions
The this compound Signature family continues to be a rich area of study. Their widespread presence and diverse functions highlight their biological importance. For drug development professionals, AS enzymes like FAAH represent validated targets for therapeutic intervention in a range of disorders. In the field of biotechnology, the broad substrate specificity and stereo-selectivity of some amidases make them attractive biocatalysts for the synthesis of valuable chemicals and the bioremediation of environmental pollutants.[1] Future research, aided by advances in protein engineering and high-throughput screening methods, will undoubtedly uncover new functions and applications for this versatile family of enzymes.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. InterPro [ebi.ac.uk]
- 4. Clarifying the catalytic roles of conserved residues in the this compound signature family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the Usual Suspects: Physiological Roles of the Arabidopsis this compound Signature (AS) Superfamily Members in Plant Growth Processes and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis this compound 1, a member of the this compound signature family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond the Usual Suspects: Physiological Roles of the Arabidopsis this compound Signature (AS) Superfamily Members in Plant Growth Processes and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a critical integral membrane enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs). This technical guide provides a comprehensive overview of the core functions of FAAH, detailing its role within the endocannabinoid system, its enzymatic activity, and its significance as a therapeutic target. The document includes a compilation of quantitative data on substrate specificity and inhibitor potency, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction: The Central Role of FAAH in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] The activity of the ECS is largely mediated by endogenous cannabinoids (endocannabinoids), principally anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that terminates the signaling of anandamide and other related N-acylethanolamines (NAEs).[3][4] By hydrolyzing these signaling lipids, FAAH plays a pivotal role in modulating the tone of the endocannabinoid system.[2]
FAAH is a member of the serine hydrolase family of enzymes and is encoded by the FAAH gene in humans.[3] It functions as an integral membrane protein, primarily localized to the endoplasmic reticulum.[2] The enzyme's unique structure features a catalytic triad (B1167595) composed of Ser241, Ser217, and Lys142, which is responsible for its hydrolytic activity.[5] Due to its critical role in regulating endocannabinoid levels, FAAH has emerged as a significant therapeutic target for a variety of pathological conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[1] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1]
Enzymatic Function and Substrate Specificity
FAAH catalyzes the hydrolysis of fatty acid amides into their corresponding fatty acid and amine.[6] The enzyme exhibits broad substrate specificity, acting on a variety of endogenous signaling lipids.
Primary Substrates
The most well-characterized substrate for FAAH is anandamide (N-arachidonoylethanolamine, AEA) , which is hydrolyzed to arachidonic acid and ethanolamine.[1] Other significant substrates include:
-
N-palmitoylethanolamine (PEA): An anti-inflammatory and analgesic lipid.
-
N-oleoylethanolamine (OEA): A lipid involved in the regulation of satiety and body weight.
-
Oleamide: A sleep-inducing lipid.[6]
Quantitative Analysis of Substrate Hydrolysis
The efficiency of FAAH-mediated hydrolysis of various substrates can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). These values provide insight into the enzyme's affinity for a substrate and its maximal catalytic rate.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) or kcat (s-1) | Reference |
| Oleamide | Rat Liver | 104 | 5.7 (Vmax) | [7] |
| Oleamide | Recombinant Rat FAAH | ~50 | Not specified | [8] |
| Anandamide | Human Brain | 2.0 ± 0.2 | 800 ± 75 (pmol/min/mg protein) | [9] |
Table 1: Kinetic parameters of FAAH for various substrates.
FAAH as a Therapeutic Target: The Role of Inhibitors
The development of FAAH inhibitors is a major focus in drug discovery due to the therapeutic potential of elevating endocannabinoid levels.[10] These inhibitors can be classified as either reversible or irreversible.
Quantitative Data on FAAH Inhibitors
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH activity by 50%.[11]
| Inhibitor | Type | IC50 (nM) | Target Enzyme | Reference |
| URB597 | Irreversible | 4.6 | Human FAAH | [10] |
| PF-04457845 | Irreversible | 7.2 | Human FAAH | [10] |
| PF-3845 | Irreversible | 230 (Ki) | Human FAAH | [10] |
| JNJ-42165279 | Reversible | 70 | Human FAAH | [10] |
| JNJ-42165279 | Reversible | 313 | Rat FAAH | [10] |
| URB937 | Irreversible | 26.8 | Not specified | [10] |
| JZL195 | Irreversible | 2 | FAAH | [10] |
| JZL195 | Irreversible | 4 | MAGL | [10] |
| FAAH-IN-2 | Not specified | Not specified | FAAH | [10] |
| BIA 10-2474 | Irreversible | Not specified | FAAH | [10] |
Table 2: Potency of selected FAAH inhibitors. Note that JZL195 also inhibits monoacylglycerol lipase (B570770) (MAGL).
Signaling Pathways Involving FAAH
FAAH's primary role is to terminate the signaling of anandamide. This process is a key component of the retrograde signaling mechanism within the endocannabinoid system.
Caption: Anandamide signaling pathway regulated by FAAH.
The catalytic mechanism of FAAH involves a serine-serine-lysine triad that facilitates the hydrolysis of the amide bond of its substrates.
Caption: Catalytic mechanism of FAAH hydrolysis.
Detailed Experimental Protocols
Accurate measurement of FAAH activity and expression is fundamental for research and drug development. The following are detailed methodologies for key experiments.
Fluorometric FAAH Activity Assay
This assay measures FAAH activity by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.
Materials:
-
96-well white, opaque, flat-bottomed plates
-
Fluorometric FAAH Assay Kit (e.g., from MilliporeSigma or Abcam) containing:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
FAAH Positive Control (recombinant FAAH)
-
FAAH Inhibitor
-
AMC Standard (for standard curve)
-
-
Tissue homogenates or cell lysates
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (1 x 106) in 100 µL of ice-cold FAAH Assay Buffer.
-
Keep on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the FAAH enzyme.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
Prepare AMC standards in the 96-well plate to generate a standard curve.
-
Add 2-50 µL of sample lysate to the wells. Adjust the total volume to 50 µL with FAAH Assay Buffer.
-
Include a positive control (recombinant FAAH) and a blank (assay buffer only).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes at 37°C for irreversible inhibitors).
-
-
Reaction and Measurement:
-
Prepare a Reaction Mix containing the FAAH substrate according to the kit's instructions.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately measure the fluorescence kinetically for 10-60 minutes at 37°C (Excitation: 340-360 nm, Emission: 450-465 nm).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Use the AMC standard curve to convert the fluorescence readings to the amount of product formed (pmol/min).
-
Normalize the activity to the protein concentration of the sample (pmol/min/mg protein).
-
Caption: Experimental workflow for a fluorometric FAAH activity assay.
Western Blot for FAAH Protein Expression
This protocol is used to detect and quantify the amount of FAAH protein in a sample.
Materials:
-
RIPA buffer with protease inhibitors
-
Primary antibody against FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels
-
PVDF membrane
-
Western blotting apparatus
Procedure:
-
Protein Extraction:
-
Homogenize tissue or lyse cells in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FAAH antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Immunohistochemistry (IHC) for FAAH Localization in Brain Tissue
This method allows for the visualization of FAAH protein within the cellular context of brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against FAAH
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the brain sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary anti-FAAH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of FAAH localization.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene washes.
-
Mount with a coverslip.
-
Examine the sections under a microscope to assess the localization and expression of FAAH.
-
Conclusion
Fatty Acid Amide Hydrolase is a pivotal enzyme in the regulation of the endocannabinoid system, primarily through its catabolism of anandamide and other bioactive fatty acid amides. Its integral role in terminating endocannabinoid signaling has positioned it as a highly attractive therapeutic target for a multitude of disorders. A thorough understanding of its function, substrate specificity, and the mechanisms of its inhibition is essential for the continued development of novel therapeutics. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of FAAH and its therapeutic potential.
References
- 1. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
A Technical Guide to Peptide Amidase: The Critical Role of PAM in Post-Translational Modification
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of Peptidylglycine α-amidating monooxygenase (PAM), the sole enzyme responsible for the C-terminal amidation of bioactive peptides. We will explore its enzymatic mechanism, biological significance, role as a therapeutic target, and the experimental methodologies used in its study.
Introduction to Peptide Amidation
C-terminal α-amidation is a crucial post-translational modification essential for the biological activity of approximately half of all known peptide hormones and neuropeptides.[1][2][3] This modification involves the conversion of a C-terminal carboxylic acid group to a carboxamide.[2] The presence of the amide moiety is critical for a peptide's stability, receptor binding affinity, and overall function.[2][4] It enhances resistance to proteolytic degradation by carboxypeptidases, thereby increasing the peptide's circulatory half-life, and neutralizes the negative charge of the carboxyl group, which can be vital for receptor recognition and signal transduction.[1][2]
The enzymatic process is catalyzed by Peptidylglycine α-amidating monooxygenase (PAM), a bifunctional enzyme that is the only one known to perform this reaction in organisms from algae to humans.[5][6] Given its central role in activating a vast array of signaling peptides—such as oxytocin, vasopressin, calcitonin, and neuropeptide Y—PAM is indispensable for life and a key regulator of numerous physiological pathways, including glucose metabolism, appetite, and cardiovascular function.[5][7][8]
The Peptidylglycine α-Amidating Monooxygenase (PAM) Enzyme
The PAM enzyme is a multifunctional protein encoded by a single gene, with various isoforms generated through tissue-specific alternative splicing.[9][10] These isoforms can be either soluble or integral membrane proteins, allowing the amidation process to occur within the trans-Golgi network and secretory vesicles.[1][9]
PAM's functionality stems from its two distinct catalytic domains that act sequentially:[10][11]
-
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) (EC 1.14.17.3): The N-terminal domain, PHM, is a copper- and ascorbate-dependent monooxygenase.[12] It catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine (B1666218) residue on a precursor peptide.[11][12] This reaction is the rate-limiting step in the amidation process.[5][6]
-
Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) (EC 4.3.2.5): The C-terminal domain, PAL, is a zinc-dependent lyase.[11][12] It cleaves the N-Cα bond of the α-hydroxylated glycine intermediate, resulting in the formation of the final α-amidated peptide and a glyoxylate (B1226380) byproduct.[12][13]
The Two-Step Mechanism of Peptide Amidation
The conversion of a glycine-extended precursor peptide into a bioactive, C-terminally amidated peptide is a precise two-step process occurring within the secretory pathway.
Step 1: α-Hydroxylation by PHM The process begins with the PHM domain binding the glycine-extended peptide substrate. In a reaction requiring molecular oxygen, two copper ions, and ascorbate (B8700270) as a reducing agent, PHM hydroxylates the α-carbon of the terminal glycine.[5][12] This creates a peptidyl-α-hydroxyglycine intermediate.[14]
Step 2: Lyase-mediated Cleavage by PAL The intermediate product is then processed by the PAL domain. PAL catalyzes the cleavage of the bond between the nitrogen and the hydroxylated α-carbon, releasing the α-amidated peptide and glyoxylate.[12][13]
Biological Significance and Therapeutic Relevance
The amidation of peptides is not a minor alteration; it is fundamental to their function. Lacking a C-terminal amide, the ability of many peptides to bind to their G-protein coupled receptors is severely diminished.[5] This makes PAM an essential enzyme for neuronal and endocrine functions.[5]
Key Functions of Amidated Peptides:
-
Hormonal Regulation: Control of blood glucose (e.g., amylin), and salt/water balance (e.g., vasopressin).[5][7]
-
Neurotransmission: Regulation of appetite (e.g., neuropeptide Y) and pain perception.[5][7]
-
Cardiovascular Function: Regulation of blood pressure and fibrosis (e.g., adrenomedullin (B612762), calcitonin).[7][15]
PAM as a Therapeutic Target: Because PAM is the sole enzyme responsible for producing these vital peptides, its activity is linked to various pathological conditions.
-
Cancer: Many tumors secrete amidated peptides that act as autocrine growth factors. Therefore, inhibiting PAM activity is a potential strategy to control tumor growth.[5][6] Cell-impermeable inhibitors could be particularly valuable for this purpose.[6]
-
Cardiovascular Disease: Elevated serum PAM activity has been correlated with high blood pressure and cardiovascular mortality.[5] It also plays a role in atrial fibrillation by influencing the secretion of anti-fibrotic proteins.[15]
-
Inflammatory Conditions: Amidated peptides like adrenomedullin (ADM) are potent anti-inflammatory mediators, making PAM a potential therapeutic agent to enhance the production of such peptides.[7][8] Recent work has shown that administering PEGylated PAM can sustainably increase amidating activity in circulation.[7]
Quantitative Data: Enzyme Kinetics and Inhibition
The efficiency of PAM with various substrates and its susceptibility to inhibitors have been extensively studied. This data is crucial for designing specific and potent therapeutic agents.
Table 1: Kinetic Parameters of PAM with Various Substrates
| Substrate | Source of PAM | Apparent Km | Reference |
|---|---|---|---|
| TNP-D-Tyr-Val-Gly | Anglerfish Islet | 25 ± 5 µM | [16] |
| 4-Nitrohippuric Acid | Anglerfish Islet | 3.4 ± 1 mM | [16] |
| Ac-L-Phe-Gly | Bovine | - (Substrate) | [17] |
| Decanoyl-glycine (1c) | Human SCLC | 200 µM | [18] |
| Procalcitonin | Human SCLC | 300 µM |[18] |
SCLC: Small Cell Lung Carcinoma
Table 2: Inhibition Constants for PAM Inhibitors
| Inhibitor | Source of PAM | Type of Inhibition | Apparent Ki / IC50 | Reference |
|---|---|---|---|---|
| [(4-methoxybenzoyl)oxy]acetic acid | Bovine | Competitive | Ki = 0.48 mM | [19] |
| 4-Methoxybenzoxyacetic acid | Anglerfish Islet | Competitive | Ki = 0.06 mM | [16] |
| Ac-L-Phe-OCH₂CO₂H | Bovine | Competitive | Ki = 45 µM | [17] |
| Ac-D-Phe-OCH₂CO₂H | Bovine | Competitive | Ki = 2,247 µM | [17] |
| Decanoyl-glycolate (1a) | Human SCLC | - | IC50 = 0.05 µM | [18] |
| trans-4-Phenylbut-3-enoic acid | Prostate Cancer Cells | Mechanism-based | KI = 96 nM |[18] |
Experimental Protocols
Protocol: In Vitro PAM Activity Assay
This protocol describes a common method for measuring PAM activity using a synthetic chromogenic substrate.
Objective: To quantify the enzymatic activity of PAM in a sample (e.g., purified enzyme, tissue homogenate).
Materials:
-
PAM enzyme source (purified or lysate)
-
Assay Buffer: 100 mM MES, pH 6.0
-
Cofactors: 1 µM CuSO₄, 1 mM Ascorbic Acid
-
Substrate: N-Dansyl-Tyr-Val-Gly (or similar glycine-extended peptide)
-
Catalase (to remove H₂O₂ produced from ascorbate oxidation)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, 1 µM CuSO₄, catalase, and the PAM enzyme sample. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the peptide substrate and 1 mM ascorbic acid. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-120 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of an acidic solution (e.g., 1% trifluoroacetic acid).
-
Analysis:
-
Inject the quenched reaction mixture onto a C18 HPLC column.
-
Separate the substrate (glycine-extended) from the product (amidated) using a suitable gradient of acetonitrile (B52724) in water (with 0.1% TFA).
-
Quantify the product peak area using a fluorescence detector.
-
Calculate the rate of product formation based on a standard curve of the amidated peptide product.
-
Protocol: Detection of C-Terminal Amidation by Mass Spectrometry
This protocol outlines a method to identify amidated peptides in a complex biological sample. The key challenge is distinguishing the 1 Da mass difference between a C-terminal carboxyl group (-COOH) and an amide group (-CONH₂).[20][21] Chemical derivatization can be used to increase this mass difference.
Objective: To confirm the presence of C-terminal amidation on peptides within a complex mixture.
Materials:
-
Protein/peptide sample from tissue or cell culture
-
Lysis/extraction buffer
-
Protease (e.g., Trypsin) for digestion
-
Derivatization Reagents: N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and methylamine (B109427).
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from the biological sample using a suitable lysis buffer.
-
Perform an in-solution or in-gel tryptic digest to generate a complex mixture of peptides.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Chemical Derivatization (Optional but Recommended):
-
This method selectively converts free carboxyl groups into methylamides.[20][22]
-
Dissolve the dried peptide sample in a non-aqueous solvent (e.g., DMF).
-
Activate all free carboxyl groups (C-terminus and side chains of Asp/Glu) with DCC and NHS to form active esters.
-
Add methylamine to convert the active esters to methylamides. The C-terminal amide is protected and will not react.
-
This derivatization results in a mass shift of +13 Da (-COOH to -CONHCH₃) for non-amidated peptides, while amidated peptides remain unchanged.[22][23]
-
-
LC-MS/MS Analysis:
-
Resuspend the final peptide sample in a suitable solvent for mass spectrometry.
-
Inject the sample onto a reverse-phase nano-LC column coupled to the mass spectrometer.
-
Separate peptides using a shallow gradient of acetonitrile.
-
Acquire data in a data-dependent acquisition (DDA) mode, obtaining high-resolution MS1 scans followed by MS/MS fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database.
-
Include variable modifications for C-terminal amidation (-0.984 Da) and, if derivatized, for methylamidation of Asp, Glu, and the C-terminus (+13.019 Da).
-
Manually inspect spectra of potential amidated peptides to confirm the presence of y-ion series consistent with an amidated C-terminus. The absence of a +13 Da mass shift in a derivatized sample provides strong evidence for amidation.[23]
-
References
- 1. Amidation – Blog pi [protpi.ch]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Amidation: Production of Peptide Hormones in vivo and in vitro [bbe.or.kr]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Mechanism of the Bicopper Enzyme Peptidylglycine α-Hydroxylating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 14. Peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction versus subsite stereospecificity of peptidylglycine alpha-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel substrates and inhibitors of peptidylglycine alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Revealing C-terminal peptide amidation by the use of the survival yield technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Amidase in Prokaryotic vs. Eukaryotic Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amidases, enzymes that catalyze the hydrolysis of amide bonds, are ubiquitous across all domains of life, playing critical roles in metabolism, signaling, and pathogenesis. This technical guide provides a comprehensive comparison of amidase enzymes in prokaryotic and eukaryotic organisms, focusing on their core characteristics, substrate specificities, regulatory mechanisms, and the experimental protocols used for their study. Key differences in substrate preference, exemplified by the broad-spectrum activity of many microbial amidases versus the specialized function of eukaryotic enzymes like Fatty Acid Amide Hydrolase (FAAH), are highlighted. This document aims to serve as a valuable resource for researchers and professionals involved in drug development and the broader life sciences, offering detailed insights into the structure, function, and regulation of this diverse enzyme superfamily.
Introduction to Amidases
Amidases (EC 3.5.1.4) are a large and diverse group of hydrolase enzymes that cleave non-peptide carbon-nitrogen bonds in a wide variety of amide substrates.[1] They are fundamentally important in numerous biological processes, including nitrogen and carbon metabolism, the degradation of xenobiotics, and the regulation of signaling molecules. Amidases are broadly classified into two major superfamilies based on their conserved sequence motifs and catalytic mechanisms: the this compound Signature (AS) family and the nitrilase superfamily.[2][3]
-
This compound Signature (AS) Family: These enzymes are characterized by a conserved ~130 amino acid "this compound signature" sequence.[4] They possess a unique Ser-Ser-Lys catalytic triad (B1167595) for amide hydrolysis.[5] AS enzymes are found in both prokaryotes and eukaryotes and exhibit a wide range of substrate specificities.[4][5]
-
Nitrilase Superfamily: This group includes enzymes with a characteristic catalytic triad of Cysteine-Glutamate-Lysine.[3] While some members are true nitrilases that hydrolyze nitriles to carboxylic acids, others are amidases that act on amide substrates.[3]
This guide will delve into the comparative aspects of amidases from prokaryotic and eukaryotic sources, providing a detailed analysis of their structure, function, and regulation.
Comparative Analysis of Prokaryotic and Eukaryotic Amidases
Structural and Catalytic Differences
While both prokaryotic and eukaryotic amidases share the fundamental role of amide hydrolysis, they exhibit notable differences in their structural organization and, consequently, their catalytic activity.
Prokaryotic Amidases: Prokaryotic amidases are incredibly diverse, reflecting the vast metabolic capabilities of microorganisms. Many bacterial amidases are members of the AS family and are known for their broad substrate specificity, enabling them to utilize a wide range of amides as carbon and nitrogen sources.[2] For instance, amidases from genera like Rhodococcus and Pseudomonas can hydrolyze aliphatic, aromatic, and even some heterocyclic amides.[6] Structurally, some prokaryotic amidases, like the one from Rhodococcus sp. N-771, possess a unique N-terminal helical domain involved in dimerization and the formation of a narrow substrate-binding tunnel.[6]
Eukaryotic Amidases: In contrast, eukaryotic amidases are often more specialized in their function. A prominent example is the mammalian Fatty Acid Amide Hydrolase (FAAH), a member of the AS family.[7] FAAH is an integral membrane protein that plays a crucial role in terminating the signaling of a specific class of lipid amides, including the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide.[7] This specialization is reflected in its structure, which includes a hydrophobic membrane-binding domain.[8] Plant amidases, such as AMI1 from Arabidopsis thaliana, are also specialized, playing a role in auxin biosynthesis by converting indole-3-acetamide (B105759) to indole-3-acetic acid.[4][9]
Quantitative Comparison of Kinetic Parameters
The following tables summarize the kinetic parameters of representative amidases from prokaryotic and eukaryotic organisms, illustrating the differences in their substrate affinities and catalytic efficiencies.
Table 1: Kinetic Parameters of Representative Prokaryotic Amidases
| Enzyme (Organism) | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound (Rhodococcus sp. N-771) | Acetamide | 1.14 | - | - | 1.14 x 10³ | [6] |
| Propionamide | 4.54 | - | - | 4.54 x 10³ | [6] | |
| Acrylamide | 0.087 | - | - | 8.7 x 10¹ | [6] | |
| Benzamide | 153.5 | - | - | 1.54 x 10⁵ | [6] | |
| Penicillin this compound (Escherichia coli) | Phenylacetyl-L-asparagine | 0.012 | - | 50 | 4.17 x 10⁶ | [10] |
| Phenylacetyl-glycine | 0.035 | - | 50 | 1.43 x 10⁶ | [10] | |
| This compound (Pseudomonas aeruginosa) | Acetamide | 0.23 | 4.5 | - | - | [11] |
Table 2: Kinetic Parameters of Representative Eukaryotic Amidases
| Enzyme (Organism) | Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Human FAAH-1 | Anandamide | 4.9 | 160 | 4.8 | 9.8 x 10⁵ | [3] |
| Oleamide | 9.2 | 220 | 6.6 | 7.2 x 10⁵ | [3] | |
| Palmitoylethanolamide | 11 | 110 | 3.3 | 3.0 x 10⁵ | [3] | |
| Rat FAAH | Oleamide | 6.7 | - | 4.4 | 6.6 x 10⁵ | [3] |
| Arabidopsis thaliana AMI1 | Indole-3-acetamide | 15 | 3.07 (nmol/sec/mg) | - | - | [4] |
Note: Direct comparison of V_max and k_cat values should be made with caution due to variations in experimental conditions and enzyme purity across different studies.
Regulation of this compound Activity
The expression and activity of amidases are tightly regulated in both prokaryotes and eukaryotes to meet the metabolic and signaling needs of the cell.
Prokaryotic this compound Regulation: The Pseudomonas aeruginosa AmiC-AmiR System
In Pseudomonas aeruginosa, the expression of the aliphatic this compound operon (amiE) is controlled by a sophisticated transcription antitermination mechanism involving the proteins AmiC and AmiR.[2][12]
-
AmiR: A positive regulator that, upon binding to a specific leader RNA sequence, prevents premature transcription termination.[12]
-
AmiC: A negative regulator that acts as an amide sensor. In the absence of an inducer amide (e.g., acetamide), AmiC binds to and sequesters AmiR, preventing it from acting as an antiterminator.[13][14] When an inducer is present, it binds to AmiC, causing a conformational change that leads to the release of AmiR, allowing for the full transcription of the this compound gene.[12][14]
The following diagram illustrates the logical relationship of the AmiC-AmiR regulatory system.
Caption: Regulation of the P. aeruginosa this compound operon by the AmiC-AmiR antitermination system.
Eukaryotic this compound Regulation: The Endocannabinoid System and FAAH
In mammals, the activity of FAAH is a key regulatory point in the endocannabinoid signaling system.[15][16] This system is crucial for modulating a wide range of physiological processes, including pain, mood, and appetite.
Anandamide (AEA), an endocannabinoid, is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons in response to an increase in intracellular calcium.[15] It then travels retrogradely across the synapse to bind to and activate cannabinoid receptors (CB1) on the presynaptic neuron, typically leading to a reduction in neurotransmitter release.[1] The signaling is terminated when AEA is taken back up into the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[17] The regulation of FAAH activity, therefore, directly impacts the tone of endocannabinoid signaling.
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.
Caption: Role of FAAH in terminating anandamide signaling in the endocannabinoid system.
Experimental Protocols
Accurate and reproducible methods for assaying this compound activity are crucial for research and drug development. This section provides detailed protocols for two common colorimetric assays and an overview of an HPLC-based method.
Colorimetric Assay for this compound Activity (Hydroxamate Method)
This method is based on the transfer of the acyl group from the amide substrate to hydroxylamine (B1172632), forming a hydroxamate which produces a colored complex with ferric ions.
Principle: Amide + Hydroxylamine --(this compound)--> Hydroxamate + NH₃ Hydroxamate + Fe³⁺ --> Colored Complex (A₅₄₀)
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: 100 mM of the desired amide substrate in buffer.
-
Hydroxylamine Solution: 2 M Hydroxylamine-HCl, adjusted to pH 7.5 with NaOH.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA) in 3 M HCl.
-
Color Reagent: 0.37 M Ferric chloride (FeCl₃) in 0.1 M HCl.
Procedure:
-
Prepare a reaction mixture containing 400 µL of buffer, 100 µL of substrate solution, and 100 µL of hydroxylamine solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of the stopping reagent.
-
Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.
-
Transfer 500 µL of the supernatant to a new tube.
-
Add 500 µL of the color reagent and mix well.
-
Measure the absorbance at 540 nm against a blank prepared by adding the enzyme after the stopping reagent.
-
Quantify the amount of hydroxamate formed using a standard curve prepared with a known concentration of the corresponding hydroxamic acid.
This compound Assay by Ammonia (B1221849) Quantification (Nessler's Reagent Method)
This assay measures the ammonia released from the hydrolysis of the amide bond.
Principle: Amide + H₂O --(this compound)--> Carboxylic Acid + NH₃ NH₃ + Nessler's Reagent --> Colored Complex (A₄₂₅)
Reagents:
-
Buffer: 50 mM Phosphate (B84403) buffer, pH 7.2.
-
Substrate Solution: 50 mM of the desired amide substrate in buffer.
-
Nessler's Reagent: (Caution: Contains mercury, handle with care). A commercial reagent is recommended.
-
Ammonium (B1175870) Chloride Standard Solutions: A series of standards ranging from 0.1 to 1.0 mM NH₄Cl.
Procedure:
-
Prepare a reaction mixture containing 500 µL of buffer and 250 µL of substrate solution.
-
Pre-incubate at the desired temperature for 5 minutes.
-
Start the reaction by adding 250 µL of the enzyme solution.
-
Incubate for a defined period.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Take an aliquot (e.g., 100 µL) of the reaction mixture and dilute it with deionized water to a final volume of 1 mL in a new tube.
-
Add 100 µL of Nessler's reagent and mix immediately.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at 425 nm.
-
Determine the ammonia concentration from a standard curve prepared using the ammonium chloride standards.[18][19]
HPLC-Based Assay for Product Quantification
High-Performance Liquid Chromatography (HPLC) offers a highly specific and sensitive method for quantifying the carboxylic acid product of the this compound reaction.
General Workflow:
-
Enzymatic Reaction: Perform the this compound reaction as described in the previous protocols, but without the addition of colorimetric reagents. Stop the reaction by adding an acid (e.g., TCA or formic acid) to denature the enzyme.
-
Sample Preparation: Centrifuge the stopped reaction mixture to pellet the protein. The supernatant can be directly injected or may require further cleanup (e.g., solid-phase extraction) depending on the complexity of the sample matrix.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used for the separation of small organic molecules like carboxylic acids.[20]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is crucial for the retention of carboxylic acids and should be kept below their pKa.[20][21]
-
Detection: UV detection is often suitable if the carboxylic acid product has a chromophore.[20] If not, other detection methods like refractive index (RI) or mass spectrometry (MS) can be employed.
-
-
Quantification: The concentration of the carboxylic acid product is determined by comparing its peak area to a standard curve generated with known concentrations of the pure compound.
The following diagram outlines the general workflow for an HPLC-based this compound assay.
Caption: General workflow for an HPLC-based this compound assay.
Amidases in Drug Development
The distinct roles and characteristics of prokaryotic and eukaryotic amidases make them attractive targets for drug development.
-
Inhibitors of Eukaryotic Amidases: The role of FAAH in terminating endocannabinoid signaling has made it a prime target for the development of inhibitors.[22] By blocking FAAH activity, the levels of anandamide and other bioactive fatty acid amides are elevated, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[22]
-
Prokaryotic Amidases as Biocatalysts: The broad substrate specificity and enantioselectivity of many microbial amidases make them valuable tools in industrial biocatalysis.[2] They are used in the synthesis of chiral carboxylic acids and amides, which are important building blocks for pharmaceuticals and agrochemicals.
Conclusion
Amidases represent a functionally diverse superfamily of enzymes with significant differences between prokaryotic and eukaryotic organisms. Prokaryotic amidases often exhibit broad substrate specificity, reflecting their role in diverse metabolic pathways, while eukaryotic amidases tend to be more specialized, participating in tightly regulated signaling processes. Understanding these differences is crucial for both fundamental biological research and for the development of novel therapeutics and biocatalytic processes. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and professionals working with this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription antitermination regulation of the Pseudomonas aeruginosa this compound operon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMI1 this compound 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of Pseudomonas aeruginosa lipase by directed evolution for enhanced this compound activity: mechanistic implication for amide hydrolysis by serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription antitermination regulation of the Pseudomonas aeruginosa this compound operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitermination of this compound expression in Pseudomonas aeruginosa is controlled by a novel cytoplasmic amide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structure of AmiC: the controller of transcription antitermination in the this compound operon of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocannabinoid system: key regulatory enzymes and physio-pathological implications [flipper.diff.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of alpha-amylase production in a batch and a fed-batch culture of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 22. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of Novel Amidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidases (EC 3.5.1.4) are a diverse group of enzymes that catalyze the hydrolysis of amide bonds, yielding a carboxylic acid and ammonia (B1221849) or an amine.[1] This versatile catalytic activity has positioned them as crucial tools in various biotechnological and pharmaceutical applications, from the synthesis of chiral compounds to the degradation of environmental pollutants.[2] Recently, the discovery of novel amidases from diverse sources, including extremophiles and metagenomic libraries, has unveiled a rich landscape of enzymes with unique substrate specificities, enhanced stability, and novel catalytic mechanisms.[2][3] This guide provides an in-depth technical overview of the core biochemical properties of these novel amidases, detailing experimental protocols and presenting key data to facilitate research and development in this exciting field.
Classification and Structural Features of Novel Amidases
Novel amidases are broadly classified into two main superfamilies based on their conserved sequence motifs and catalytic residues:
-
Amidase Signature (AS) Family: This is the largest group, characterized by a conserved "this compound signature" sequence (GGSS(S/G)GS) of approximately 130 amino acids.[2] These enzymes typically possess a Ser-Ser-Lys catalytic triad (B1167595), with serine acting as the nucleophile.[2] Fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid signaling, is a prominent member of this family.[4]
-
Nitrilase Superfamily: Amidases in this family share a catalytic triad of Glu-Lys-Cys.[2] They are often involved in nitrile metabolism and typically act on smaller aliphatic substrates.[2]
Structurally, most amidases exhibit a core α/β/α sandwich fold. However, novel amidases, particularly those from extremophiles, may possess additional domains or unique quaternary structures that contribute to their stability under extreme conditions of temperature, pH, and salinity.[5]
Quantitative Data on Novel this compound Properties
The biochemical characterization of novel amidases is crucial for understanding their catalytic efficiency and substrate preferences. Key kinetic parameters for a selection of recently discovered amidases are summarized below.
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | V_max_ (μmol/min/mg) | Specific Activity (U/mg) | Reference |
| Rhodococcus sp. N-771 | Benzamide | - | - | - | 153.5 (k_cat_/K_m_) | |
| Acetamide (B32628) | - | - | - | 1.14 (k_cat/K_m_) | ||
| Propionamide | - | - | - | 4.54 (k_cat/K_m_) | ||
| Acrylamide | - | - | - | 0.087 (k_cat/K_m_) | ||
| Pseudomonas aeruginosa | Acrylamide | 11.2 | 64.04 | 101.13 | 104.2 | [6] |
| Burkholderia phytofirmans ZJB-15079 | Acetamide | 24.73 | - | - | 753.5 (Co²⁺ activated) | |
| Citreicella sp. SE45 | L-alanine amide | - | - | - | 17.5 | [7] |
| L-serine amide | - | - | - | 21.6 | [7] | |
| D-ACL | 5.3 | - | 769 | - | [7] | |
| L-ACL | 2.17 | - | 558 | - | [7] | |
| Microbacterium sp. AJ115 | Acetamide | 4.5 | - | 4.4 | - | [8] |
Experimental Protocols
This compound Activity Assay (Colorimetric Method)
This protocol is adapted from a standard method for determining this compound activity by measuring the formation of a colored product.[9]
Principle: The acyltransferase activity of this compound is utilized to produce acethydroxamate from acetamide and hydroxylamine. The acethydroxamate then reacts with ferric chloride under acidic conditions to form a colored complex that can be measured spectrophotometrically at 500 nm.[9]
Reagents:
-
100 mM Sodium Phosphate Buffer, pH 7.2
-
400 mM Acetamide Solution
-
2 M Hydroxylamine Solution, pH 7.2
-
Color Reagent: 5.7 ml Hydrochloric Acid + 10 ml 60% (w/v) Ferric Chloride, diluted to 100 ml with deionized water.
-
Enzyme Dilution Buffer: 7 mM Dithiothreitol (DTT) in 100 mM Sodium Phosphate Buffer, pH 7.2
Procedure:
-
Prepare a reaction mixture containing 1.0 ml of 100 mM Sodium Phosphate Buffer, 0.5 ml of 400 mM Acetamide, and 0.4 ml of 2 M Hydroxylamine.
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution (diluted in Enzyme Dilution Buffer).
-
Incubate at 37°C for exactly 5 minutes.
-
Stop the reaction by adding 4.0 ml of the Color Reagent.
-
Centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 500 nm.
-
Prepare a standard curve using known concentrations of acethydroxamate to determine the amount of product formed.
Unit Definition: One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of acethydroxamate per minute at pH 7.2 and 37°C.[9]
Recombinant this compound Purification
This protocol describes a general method for the purification of a His-tagged recombinant this compound expressed in E. coli.
Materials:
-
E. coli cell paste expressing the His-tagged this compound.
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/ml lysozyme (B549824), 1 mM PMSF).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
Procedure:
-
Resuspend the E. coli cell paste in Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and PMSF).
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Collect fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
-
Pool the fractions containing the purified this compound and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
Site-Directed Mutagenesis of this compound (QuikChange™ Method Adaptation)
This protocol allows for the introduction of specific point mutations, insertions, or deletions into the this compound gene to study structure-function relationships.[10][11]
Principle: A pair of complementary mutagenic primers containing the desired mutation are used to amplify the entire plasmid DNA in a high-fidelity PCR reaction. The parental, methylated template DNA is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[11]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Plasmid DNA containing the this compound gene.
-
Custom-synthesized mutagenic primers.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle, with 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Use a thermal cycler with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid (approximately 1 min/kb).[10]
-
-
DpnI Digestion:
-
Following PCR, add DpnI directly to the amplification reaction.
-
Incubate at 37°C for at least 1 hour to digest the parental template DNA.[10]
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate the transformation mixture on selective agar (B569324) plates and incubate overnight.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations of Pathways and Workflows
Signaling Pathway: Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[4] Its inhibition leads to an increase in endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammatory disorders.[4]
Caption: FAAH-mediated degradation of anandamide in the postsynaptic neuron terminates endocannabinoid signaling.
Experimental Workflow: Discovery of Novel Amidases from Metagenomic Libraries
Metagenomics allows for the discovery of novel enzymes from unculturable microorganisms, providing access to a vast and untapped pool of biocatalysts.[9][12]
Caption: A typical workflow for the discovery and characterization of novel amidases from metagenomic sources.
Conclusion
The exploration of novel amidases from previously untapped biological sources is rapidly expanding the toolbox of available biocatalysts. Their diverse biochemical properties, including high stability and unique substrate specificities, make them highly valuable for a range of industrial and therapeutic applications. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the continued discovery, characterization, and engineering of these remarkable enzymes. The ongoing development of high-throughput screening methods and advanced protein engineering techniques promises to further unlock the potential of novel amidases in shaping the future of biotechnology and medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid Method for the Selection of Amidohydrolases from Metagenomic Libraries by Applying Synthetic Nucleosides and a Uridine Auxotrophic Host [mdpi.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic properties of wild-type and altered recombinant amidases by the use of ion-selective electrode assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for metagenomic enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ProtocolsQuickChange < Lab < TWiki [barricklab.org]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Amidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for measuring the enzymatic activity of amidases, a diverse group of enzymes that catalyze the hydrolysis of amide bonds.[1] Accurate determination of amidase activity is crucial for understanding their physiological roles, identifying novel enzymes, and for the discovery and development of therapeutic agents that target these enzymes. The following sections detail both colorimetric and fluorometric assay protocols, offering flexibility for various research needs, from routine enzyme characterization to high-throughput screening.
General Principles of this compound Activity Assays
This compound activity is typically determined by measuring the rate of either the disappearance of the amide substrate or the appearance of one of the reaction products, a carboxylic acid and ammonia (B1221849) or an amine. The choice of assay depends on the specific this compound, the available substrates, and the required sensitivity and throughput.
Enzymatic Reaction
The fundamental reaction catalyzed by an this compound is the hydrolysis of an amide bond, as depicted in the following signaling pathway diagram.
Caption: General enzymatic reaction catalyzed by an this compound.
Protocol 1: Colorimetric this compound Activity Assay
This protocol is based on the principle of measuring the formation of a colored product following the enzymatic reaction. One common method involves the conversion of the amide substrate in the presence of hydroxylamine (B1172632) to form a hydroxamate, which then reacts with ferric chloride to produce a stable colored complex that can be quantified spectrophotometrically.[2][3]
Experimental Workflow
The following diagram outlines the key steps in the colorimetric this compound activity assay.
References
Application Notes: Spectrophotometric Assay for Amidase Activity
Introduction
Amidases (EC 3.5.1.4), also known as amidohydrolases, are a class of enzymes that catalyze the hydrolysis of amide bonds to form a carboxylic acid and ammonia (B1221849) or an amine. These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including nitrogen metabolism and the degradation of xenobiotics. In the pharmaceutical and biotechnology industries, amidases are valuable biocatalysts for the synthesis of chiral amines and other important chemical intermediates.[1] Consequently, the ability to accurately measure amidase activity is essential for enzyme characterization, inhibitor screening, and process optimization in drug development and industrial applications. Spectrophotometric assays offer a sensitive, convenient, and continuous method for determining this compound activity.[2][3]
Principle of the Assay
The most common spectrophotometric assays for this compound activity utilize a chromogenic substrate, which releases a colored product upon enzymatic hydrolysis. A widely used class of substrates are amides derived from p-nitroaniline (pNA).[1][3][4] In its amide-linked form, the substrate is colorless or shows minimal absorbance at the detection wavelength. When the this compound cleaves the amide bond, it liberates p-nitroaniline, a chromophore that is yellow in solution and exhibits strong absorbance at a specific wavelength, typically between 400-410 nm.[5][6][7]
The rate of the reaction is determined by monitoring the increase in absorbance over time. According to the Beer-Lambert law, this rate of absorbance change is directly proportional to the rate of product formation, and thus to the enzyme's activity.[8] This method allows for the continuous monitoring of the reaction, making it highly suitable for determining key enzyme kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[3][8]
An alternative colorimetric method involves measuring the ammonia produced from the hydrolysis of non-chromogenic amide substrates. The released ammonia can be quantified using the Berthelot (indophenol blue) reaction, which produces a colored compound detectable at approximately 620 nm.[9] Another endpoint assay involves the reaction of the formed carboxylate with hydroxylamine (B1172632) to produce a hydroxamate, which forms a colored complex with ferric ions (Fe³⁺) that can be measured around 500 nm.[10]
Visualizations
Caption: Principle of the chromogenic spectrophotometric this compound assay.
Caption: Experimental workflow for the spectrophotometric this compound assay.
Experimental Protocol: this compound Activity Assay using a Chromogenic Substrate
This protocol describes a general method for determining this compound activity using N-(4-nitrophenyl)butyramide or a similar p-nitroanilide (pNA) substrate.
1. Materials and Reagents
-
Enzyme: Purified or partially purified this compound solution.
-
Substrate: N-(4-nitrophenyl)butyramide or 4-nitroacetanilide.[6][7]
-
Buffer: 50 mM Sodium Phosphate (B84403) buffer, pH 7.0-8.0. The optimal pH should be determined for each specific enzyme.[6][11]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to dissolve the substrate.[6][7]
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control.
-
Cuvettes (1 cm path length).
-
Pipettes.
-
Water bath or incubator.
-
pH meter.
-
2. Reagent Preparation
-
Buffer Solution (50 mM Sodium Phosphate, pH 7.0): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 7.0 at the desired assay temperature.[6]
-
Substrate Stock Solution (e.g., 100 mM): Dissolve the pNA substrate in DMSO to prepare a concentrated stock solution. Store this solution protected from light.[6] Note: Due to the poor solubility of some substrates, an organic solvent is necessary. The final concentration of the solvent in the assay should be kept low (e.g., <10%) to avoid enzyme denaturation.[5][6]
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. Keep the enzyme on ice until use. The concentration should be adjusted so that the rate of absorbance change is linear for at least 5-10 minutes.
3. Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the temperature to the desired value (e.g., 37°C).[5][6]
-
Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer (e.g., to a final volume of 1.0 mL).
-
Substrate solution (diluted from the stock to achieve the desired final concentration).
-
-
Blank Measurement: Mix the contents of the cuvette and place it in the spectrophotometer. Use this mixture to zero the instrument (this is the blank). The blank should account for any non-enzymatic hydrolysis of the substrate.
-
Initiate the Reaction: Remove the cuvette, add a small volume of the enzyme solution to initiate the reaction, and mix quickly by inverting the cuvette. The final enzyme concentration should be in the range that produces a linear rate of product formation.
-
Data Collection: Immediately place the cuvette back into the spectrophotometer and start recording the absorbance at 405 nm every 15 or 30 seconds for a period of 5-10 minutes.
4. Calculation of Enzyme Activity
-
Determine the Rate of Reaction: Plot absorbance versus time. The initial rate of the reaction (v₀) is the slope (ΔAbs/min) of the linear portion of this curve.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change into enzyme activity.
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000
Where:
-
ΔAbs/min: The initial rate of absorbance change per minute.
-
ε (Molar extinction coefficient): For p-nitroaniline at ~pH 7, ε is approximately 10,000 M⁻¹cm⁻¹. This value can vary slightly with pH and buffer composition and should be determined experimentally if high accuracy is needed.
-
l (Path length): The path length of the cuvette, typically 1 cm.
-
-
Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the protein in the final reaction mixture.
Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.[10]
Data Presentation: Kinetic Parameters of Amidases
The following table summarizes kinetic data for various amidases determined using spectrophotometric assays.
| Enzyme Source | Substrate | Kₘ | k_cat_ | Wavelength (nm) | Assay Conditions | Reference |
| Candida antarctica Lipase B (CALB) | N-(4-nitrophenyl)-butyramide | 4.2 ± 1.3 mM | (2.9 ± 0.6) x 10⁻⁴ s⁻¹ | 405 | pH 7.0, 37°C, 10% organic solvent | [5] |
| Pseudomonas fluorescens Aryl acylthis compound | p-Nitroacetanilide | 20 µM | 7 s⁻¹ | Not Specified | High pH | [12] |
| Bacillus subtilis esterase 2 (Bs2) wild-type | N-(4-nitrophenyl)-butyramide | 1000 µM (approx.) | ~0.015 s⁻¹ | 405 | pH 7.0, 10% DMSO | [6] |
| Bacillus subtilis esterase 2 (Bs2) F398D variant | N-(4-nitrophenyl)-butyramide | 2000 µM (approx.) | ~0.020 s⁻¹ | 405 | pH 7.0, 10% DMSO | [6] |
| Pseudomonas aeruginosa this compound | Acrylamide | 1.12 x 10⁻² M | 64.04 s⁻¹ | 340 (linked assay) | Not Specified | [13] |
References
- 1. An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational design of an this compound by combining the best electrostatic features of two promiscuous hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 9. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylthis compound from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
High-Throughput Screening for Amidase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidases (EC 3.5.1.4) are a diverse class of enzymes that catalyze the hydrolysis of amide bonds to produce a carboxylic acid and ammonia (B1221849) or an amine.[1] These enzymes are of significant interest in various fields, including biocatalysis for the synthesis of valuable chemicals and pharmaceuticals, as well as in drug discovery as therapeutic targets.[1][2] For instance, fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid signaling pathway and a target for the development of analgesics and anti-inflammatory agents.[3][4] High-throughput screening (HTS) assays are essential for the rapid and efficient discovery of novel amidases with desired properties or for identifying potent and selective inhibitors of therapeutic targets.[5] This document provides detailed application notes and protocols for colorimetric and fluorometric HTS assays for amidase activity.
Assay Principles
Several principles can be employed for the high-throughput screening of this compound activity. The choice of assay depends on factors such as the required sensitivity, the nature of the substrate, and the available instrumentation.
-
Colorimetric Assays: These assays are based on the generation of a colored product upon enzymatic activity. They are generally robust and cost-effective, making them suitable for primary screening. One common method involves the use of substrates that release p-nitroaniline, a yellow-colored compound, upon hydrolysis.[6] Another approach is the hydroxamate assay, where the carboxylic acid product of the this compound reaction reacts with hydroxylamine (B1172632) to form a hydroxamate, which then forms a colored complex with ferric ions.
-
Fluorometric Assays: These assays offer higher sensitivity compared to colorimetric methods and are well-suited for HTS.[7] They utilize fluorogenic substrates, such as those based on coumarin (B35378) derivatives, which are non-fluorescent until cleaved by the this compound to release a highly fluorescent product.[8][9] This allows for the detection of low levels of enzyme activity and is particularly useful for screening large compound libraries.
-
Growth-Based Selection Assays: These are ultra-high-throughput methods where the survival and growth of a host organism (e.g., E. coli) is coupled to the activity of the this compound. For example, an assay can be designed where the this compound-catalyzed reaction produces an essential nutrient, allowing only cells with active enzymes to proliferate.[2]
Data Presentation
Quantitative data from HTS assays are crucial for comparing the performance of different enzymes or the potency of inhibitors. Key parameters include enzyme kinetics (Km and kcat) and assay quality metrics (Z'-factor).
Table 1: Representative Enzyme Kinetic Parameters for Amidases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| This compound from Rhodococcus sp. R312 | L-Alaninamide | 15.3 | 1,230 | N/A |
| This compound from Rhodococcus sp. R312 | L-Phenylalaninamide | 5.8 | 890 | N/A |
| Penicillin G acylase from E. coli | Phenylacetylated ACMS | 0.15 ± 0.02 | 15.3 ± 0.5 | [8] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Target | Substrate | Z'-Factor | Reference |
| Fluorometric | Fatty Acid Amide Hydrolase (FAAH) | Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) | > 0.5 | [1] |
The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11][12]
Experimental Protocols
The following are detailed protocols for performing colorimetric and fluorometric HTS assays for this compound activity in a 96-well microplate format.
Protocol 1: Colorimetric this compound Assay using a p-Nitroaniline-Based Substrate
This protocol describes a colorimetric assay based on the release of p-nitroaniline from a synthetic substrate.
Materials:
-
This compound enzyme solution
-
Substrate stock solution (e.g., N-Succinyl-arginine-p-nitroanilide in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[6]
-
Stop Solution (e.g., 30% acetic acid)[6]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a p-nitroaniline standard curve:
-
Prepare a series of dilutions of a p-nitroaniline standard solution in Assay Buffer in a 96-well plate. A typical concentration range is 0-100 µM.[6]
-
Include a blank control containing only Assay Buffer.
-
-
Enzyme Reaction Setup:
-
In separate wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the this compound enzyme solution to each well. For negative controls, add 10 µL of Assay Buffer or heat-inactivated enzyme.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 40 µL of the p-nitroaniline substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Stop the Reaction:
-
Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the concentration of p-nitroaniline released using the standard curve.
-
Calculate the enzyme activity or the percent inhibition for each compound.
-
Protocol 2: Fluorometric this compound Assay using a Coumarin-Based Substrate
This protocol describes a highly sensitive fluorometric assay using a fluorogenic coumarin-based substrate.
Materials:
-
This compound enzyme solution (e.g., Fatty Acid Amide Hydrolase - FAAH)
-
Fluorogenic substrate stock solution (e.g., arachidonyl 7-amino, 4-methyl coumarin amide - AAMCA in DMSO)[1]
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare a standard curve of the fluorescent product (e.g., 7-amino-4-methylcoumarin):
-
Prepare a series of dilutions of the fluorophore standard in Assay Buffer in a 96-well black microplate.
-
Include a blank control containing only Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well black microplate, add 80 µL of Assay Buffer.
-
Add 10 µL of the this compound enzyme solution. For negative controls, use Assay Buffer or heat-inactivated enzyme.
-
For inhibitor screening, add the test compounds and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 10 µL of the fluorogenic substrate solution to each well. The final volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the enzyme activity based on the standard curve.
-
For inhibitor screening, calculate the percent inhibition for each compound compared to the no-inhibitor control.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: High-throughput screening workflow for this compound inhibitors.
Signaling Pathway Diagram: Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling
Caption: Role of FAAH in regulating anandamide signaling.
References
- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation of amino coumarin methyl sulfonate-based fluorogenic substrates for this compound assays in droplet-based microfluidic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New generation of amino coumarin methyl sulfonate-based fluorogenic substrates for this compound assays in droplet-based microfluidic applications. | Semantic Scholar [semanticscholar.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
Application Notes and Protocols for Recombinant Amidase Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidase (EC 3.5.1.4) is a versatile enzyme that catalyzes the hydrolysis of non-peptide C-N bonds in amides to produce a carboxylic acid and ammonia.[1] These enzymes are of significant interest in various biotechnological and pharmaceutical applications, including bioremediation, biosynthesis of valuable chemicals, and as potential therapeutic agents. Escherichia coli remains a primary host for the heterologous expression of recombinant proteins due to its rapid growth, well-understood genetics, and the availability of numerous molecular tools.[2] This document provides detailed protocols and application notes for the successful expression, purification, and characterization of recombinant amidases in E. coli.
Data Presentation: Quantitative Analysis of Recombinant this compound Expression
Successful expression and purification of recombinant amidases can be quantified at various stages. The following tables summarize key quantitative data from different studies, providing a comparative overview of expression levels, purification yields, and kinetic parameters.
| This compound Source | E. coli Strain | Expression System | Expression Level | Specific Activity | Reference |
| Microbacterium sp. AJ115 | BL21(DE3)pLysS | pCal-n-EK | 28% of total soluble protein | 4.4 µmol/min/mg | [3][4] |
| Human ω-amidase (Nit2) | BL21(DE3) | pQE-Nit2 (T5 promoter) | Not specified | 6.2 ± 0.2 µmol/min/mg | [5] |
| Rhodococcus erythropolis AJ270 | BL21 (DE3) | Not specified | Not specified | 6.89 µmol/min/mg | [6] |
| Staphylococcus aureus | M13 | pBAD/Myc-His | Not specified | Activity confirmed against Bacillus clausii | [7] |
| This compound Source | Purification Method | Fold Purification | Recovery | Kinetic Parameters (Substrate: Acetamide) | Reference |
| Microbacterium sp. AJ115 | Calmodulin-binding peptide (CBP) affinity chromatography | 3.2 | 28.5% | Vmax: 4.4 µmol/min/mg, Km: 4.5 mM | [1][3][4] |
| Human ω-amidase (Nit2) | Ni-NTA metal chelate chromatography | Not specified | Not specified | Not specified | [5] |
| Rhodococcus erythropolis AJ270 | Ni-NTA affinity chromatography and Superose S10-300 gel filtration | Not specified | Not specified | Vmax: 6.89 µmol/min/mg, Km: 4.12 mM | [6] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol outlines the general steps for cloning an this compound gene into an E. coli expression vector.
1.1. Gene Amplification:
-
Amplify the this compound gene of interest from the source organism's genomic DNA or cDNA using PCR with primers containing appropriate restriction sites for cloning into the chosen expression vector.
1.2. Vector Selection:
-
Choose a suitable expression vector. Vectors such as the pET series (e.g., pET28a) with a T7 promoter are commonly used for high-level expression in BL21(DE3) strains.[8] Other options include pBAD vectors for arabinose-inducible expression or pCal-n-EK for calmodulin-binding peptide fusion proteins.[3][7]
1.3. Ligation and Transformation:
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive colonies on antibiotic-containing agar (B569324) plates.
1.4. Verification:
-
Verify the correct insertion of the this compound gene by colony PCR, restriction digestion analysis of the plasmid DNA, and DNA sequencing.
Recombinant this compound Expression in E. coli
2.1. Transformation into Expression Host:
-
Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or BL21(DE3)pLysS.[3] Plate the transformed cells on selective LB agar plates.
2.2. Small-Scale Expression Trial:
-
Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.5 mM IPTG for pET vectors). For some amidases, expression at lower temperatures (20-30°C) for a longer period (e.g., overnight) can increase the yield of soluble, active protein.[3][4][9]
-
Harvest the cells by centrifugation after the induction period.
2.3. Large-Scale Expression:
-
For large-scale production, scale up the culture volume from the optimized small-scale trial.
Protein Purification
3.1. Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM MgCl2, 10% glycerol).[10]
-
Lyse the cells by sonication, French press, or enzymatic lysis (e.g., lysozyme).
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet), which may contain the this compound as inclusion bodies.[7]
3.2. Purification of Soluble this compound:
-
If the this compound is expressed in a soluble form, the supernatant can be directly used for purification.
-
For His-tagged proteins, use Ni-NTA affinity chromatography.[6][11] For CBP-tagged proteins, use calmodulin resin.[3][4]
-
Elute the bound protein using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
-
Further purification can be achieved by gel filtration chromatography if necessary.[6]
3.3. Purification from Inclusion Bodies and Refolding:
-
If the this compound is in the insoluble fraction, solubilize the inclusion bodies using a denaturing agent such as 8M urea.[7]
-
Purify the denatured protein using affinity chromatography under denaturing conditions.
-
Refold the purified protein by removing the denaturant, for example, through dialysis against a refolding buffer. A common refolding buffer contains 50mM Tris-HCl pH 8.0 with 0.5mM reduced glutathione (B108866) and 0.5mM oxidized glutathione.[7]
This compound Activity Assay
This protocol is based on the principle of measuring the formation of a hydroxamate derivative.
4.1. Reagents:
-
100 mM Sodium Phosphate (B84403) Buffer, pH 7.2
-
400 mM Acetamide (B32628) Solution
-
2 M Hydroxylamine (B1172632) Solution, pH 7.2
-
Color Reagent Solution (containing Ferric Chloride and HCl)[12]
4.2. Procedure:
-
Set up a reaction mixture containing sodium phosphate buffer, acetamide solution, and hydroxylamine solution.
-
Initiate the reaction by adding the purified this compound solution.
-
Incubate at 37°C for a defined period (e.g., 5 minutes).
-
Stop the reaction and develop the color by adding the Color Reagent Solution.
-
Measure the absorbance at 500 nm.
-
A standard curve using a known concentration of acethydroxamate should be prepared to quantify the amount of product formed.[12]
Unit Definition: One unit of this compound is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of acethydroxamate per minute at pH 7.2 and 37°C.[12]
Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Key factors influencing recombinant this compound expression outcomes.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.setu.ie [research.setu.ie]
- 4. Expression and purification of a recombinant enantioselective this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of a recombinant this compound in a complex auto-inducing culture: purification, biochemical characterization, and regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Purification And Refolding Of Recombinant this compound In Escherichia Coli - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. ActS activates peptidoglycan amidases during outer membrane stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Purity Purification of His-Tagged Amidase using Immobilized Metal Affinity Chromatography (IMAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient protocol for the purification of a recombinant His-tagged amidase enzyme from an E. coli lysate. Utilizing Immobilized Metal Affinity Chromatography (IMAC) with a Nickel-NTA (Ni-NTA) resin, this method yields a highly pure and active enzyme suitable for downstream applications such as functional studies, structural analysis, and drug development. The protocol includes detailed steps for cell lysis, affinity chromatography, and subsequent analysis of purity and activity.
Introduction
Amidases are a class of enzymes that catalyze the hydrolysis of amide bonds. Their diverse roles in metabolism and potential therapeutic applications have made them a significant target for research and drug development. Recombinant expression of amidases with a polyhistidine tag (His-tag) at the N- or C-terminus allows for a straightforward and highly effective single-step purification using IMAC.[1][2][3] The principle of IMAC relies on the specific coordination between the imidazole (B134444) side chains of the histidine residues in the tag and transition metal ions, typically nickel (Ni²⁺), chelated to a stationary phase resin.[4][5][6] This interaction allows for the selective capture of the His-tagged this compound from a complex mixture of host cell proteins. Subsequent washing steps remove non-specifically bound proteins, and the purified this compound is then eluted by competition with a high concentration of imidazole or by a reduction in pH.[4][7] This document provides a comprehensive protocol for this purification process and the analytical methods to assess its success.
Materials and Methods
Materials
-
Resin: Ni-NTA Agarose (B213101) (e.g., from Qiagen, Bio-Rad, or Gold Biotechnology)
-
Chromatography Column: Gravity-flow or FPLC column
-
Reagents for Buffers: Sodium phosphate (B84403) (NaH₂PO₄), Sodium chloride (NaCl), Imidazole, Tris-HCl, Hydroxylamine hydrochloride, Acetamide (B32628), Ferric chloride (FeCl₃).
-
Cell Lysis: Lysozyme (B549824), DNase I, Protease inhibitor cocktail
-
Protein Quantification: Bradford or BCA Protein Assay Kit
-
Purity Analysis: SDS-PAGE reagents (Acrylamide/Bis-acrylamide solution, SDS, TEMED, APS), Coomassie Brilliant Blue stain.
-
Enzyme Activity Assay: Spectrophotometer
Buffer Preparation
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0[8]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0[8]
-
This compound Activity Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2
Experimental Workflow
The overall workflow for the purification of His-tagged this compound is depicted below.
Caption: Workflow for His-tagged this compound Purification.
Detailed Protocols
Protocol 1: Preparation of Clarified Cell Lysate
-
Cell Harvest: Centrifuge the E. coli culture expressing the His-tagged this compound at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Lysis: Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to further disrupt the cells. Add DNase I to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which is the clarified lysate containing the soluble His-tagged this compound.
Protocol 2: Affinity Chromatography Purification
-
Column Preparation: If using a gravity-flow column, add the Ni-NTA agarose slurry. Allow the storage buffer to drain.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis Buffer.[9]
-
Sample Loading: Load the clarified lysate onto the equilibrated column. For optimal binding, use a low flow rate.[10] Collect the flow-through fraction for analysis.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[5] Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the purified His-tagged this compound with 5-10 CV of Elution Buffer.[5] Collect the eluate in fractions of 1 CV.
Protocol 3: Analysis of Purified this compound
A. Protein Concentration Determination
Determine the protein concentration of the crude lysate, flow-through, wash, and elution fractions using a standard method like the Bradford or BCA assay, with Bovine Serum Albumin (BSA) as a standard.[11][12][13]
B. SDS-PAGE Analysis
Assess the purity of the fractions by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[14][15]
-
Sample Preparation: Mix an aliquot of each fraction with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).[14] Heat the samples at 95°C for 5 minutes.[16]
-
Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (the percentage of which depends on the size of the target protein).[14] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The purified this compound should appear as a prominent band at its expected molecular weight in the elution fractions.
C. This compound Activity Assay
The activity of the purified this compound can be determined by measuring the formation of a hydroxamate derivative from acetamide and hydroxylamine.[17]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.2), 400 mM acetamide, and 2 M hydroxylamine.
-
Enzyme Addition: Add an aliquot of the purified enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Color Development: Stop the reaction and develop the color by adding a solution of 60% (w/v) Ferric Chloride in hydrochloric acid.[17]
-
Measurement: Measure the absorbance of the resulting ferric-hydroxamate complex at 500-540 nm.[17]
-
Quantification: Calculate the enzyme activity based on a standard curve prepared with a known concentration of acethydroxamate. One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of acethydroxamate per minute under the specified conditions.[17]
Expected Results and Data Presentation
The purification process is expected to yield a highly pure and active His-tagged this compound. The results can be summarized in a purification table for easy comparison of the different stages.
Table 1: Purification of His-Tagged this compound
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 50 | 500 | 10,000 | 20 | 100 | 1 |
| Flow-through | 50 | 450 | 500 | 1.1 | 5 | - |
| Wash | 100 | 5 | 100 | 20 | 1 | - |
| Elution | 10 | 40 | 8,500 | 212.5 | 85 | 10.6 |
Note: The data presented in this table are representative and may vary depending on the expression level and characteristics of the specific this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Yield | Inefficient cell lysis. | Optimize sonication parameters or use alternative lysis methods. |
| His-tag is inaccessible.[18] | Purify under denaturing conditions (e.g., with urea) and refold the protein.[18] Consider redesigning the construct with a longer linker between the protein and the tag.[18] | |
| Suboptimal buffer pH. | Ensure the pH of the binding buffer is appropriate for His-tag binding (typically 7.0-8.0).[4] | |
| Low Purity | Non-specific binding of contaminating proteins. | Increase the imidazole concentration in the wash buffer (e.g., up to 50-75 mM).[4] Increase the NaCl concentration in the buffers to reduce ionic interactions. |
| Co-purification with chaperones. | Add detergents (e.g., Tween 20) or glycerol (B35011) to the wash buffer to disrupt protein-protein interactions. | |
| Protein Elutes During Wash | Imidazole concentration in the wash buffer is too high. | Decrease the imidazole concentration in the wash buffer. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of His-tagged this compound using Ni-NTA affinity chromatography. The described methods for analysis confirm the purity and activity of the final enzyme preparation, rendering it suitable for a wide range of research and development applications. The structured approach, from sample preparation to final analysis, coupled with troubleshooting guidance, ensures a high probability of success for researchers employing this technique.
References
- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. His-tag purification [protocols.io]
- 3. med.upenn.edu [med.upenn.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. welch-us.com [welch-us.com]
- 7. bio-rad.com [bio-rad.com]
- 8. protenova.com [protenova.com]
- 9. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 12. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
Application Notes & Protocols: High-Resolution Purification of Amidase using Gel Filtration Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amidase enzymes are of significant interest in various biotechnological and pharmaceutical applications due to their ability to hydrolyze amide bonds.[1][2] The purification of these enzymes to homogeneity is often a critical step for their characterization and subsequent use. Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a powerful technique for purifying proteins based on their size and hydrodynamic volume.[3][4][5] This method separates molecules in solution, where larger molecules elute from the chromatography column earlier than smaller molecules.[4][5][6] It is a non-denaturing technique that preserves the biological activity of the enzyme, making it an ideal polishing step in a purification workflow.[7][8]
These application notes provide a comprehensive guide to the purification of this compound using gel filtration chromatography, including detailed experimental protocols and data presentation guidelines.
I. Principle of Gel Filtration Chromatography
Gel filtration chromatography separates molecules based on their size. The stationary phase consists of porous beads with a defined pore size.[3][5] When a sample containing molecules of different sizes is passed through the column, larger molecules that cannot enter the pores of the beads travel through the interstitial space and elute first.[9] Smaller molecules can diffuse into the pores of the beads, increasing their path length and causing them to elute later.[3][9] This differential elution allows for the separation of the target this compound from other proteins and smaller contaminants.
II. Experimental Workflow for this compound Purification
A typical workflow for this compound purification often involves multiple chromatography steps to achieve high purity. Gel filtration is commonly employed as a final "polishing" step after initial purification methods like ion-exchange or hydrophobic interaction chromatography.[10][11][12]
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.setu.ie [research.setu.ie]
- 3. Gel Filtration Column | Bio-Rad [bio-rad.com]
- 4. goldbio.com [goldbio.com]
- 5. conductscience.com [conductscience.com]
- 6. How to Use Chromatography to Purify Enzymes and Determine the Target Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Cloning and Expression of Amidase Genes
For Researchers, Scientists, and Drug Development Professionals
Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a versatile class of hydrolytic enzymes that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides to produce the corresponding carboxylic acid and ammonia.[1][2] Their applications are widespread, ranging from industrial biocatalysis for the synthesis of fine chemicals to pharmaceutical research.[2][3][4] Notably, their enantio- and regioselective properties make them valuable tools for producing optically pure compounds, such as precursors for antibiotics and other drugs.[5][6]
This document provides a comprehensive guide to the molecular cloning, heterologous expression, purification, and characterization of amidase genes, primarily focusing on expression in Escherichia coli, a common host for recombinant protein production.[1][7]
General Experimental Workflow
The successful production of a recombinant this compound involves a multi-step process, beginning with the identification and isolation of the target gene and culminating in a purified, active enzyme. The typical workflow is outlined below.
Caption: Overall workflow for cloning and expressing this compound genes.
Data Presentation: Examples of Recombinant Amidases
The following tables summarize quantitative data from various studies on the cloning and expression of this compound genes.
Table 1: Selected Examples of Cloned and Expressed this compound Genes
| This compound Source Organism | Expression Host | Expression Vector | Inducer | Reference |
|---|---|---|---|---|
| Rhodococcus erythropolis MP50 | E. coli JM109 | pJOE2702 | L-rhamnose | [5] |
| Microbacterium sp. AJ115 | E. coli BL21(DE3)pLysS | pCal-n-EK | IPTG | [8][9] |
| Achromobacter xylosoxidans | E. coli BL21(DE3) | pET28b(+) | IPTG (0.8 mM) | [10] |
| Rhodococcus sp. N-774 | E. coli | Not specified (lac promoter) | IPTG | [7] |
| Rhodococcus erythropolis AJ270 | E. coli BL21(DE3) | Not specified | Auto-induction medium |[11] |
Table 2: Expression and Purification of Recombinant Amidases | this compound Source | Expression Level | Purification Method | Fold Purification | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Microbacterium sp. AJ115 | 28% of total soluble protein | Calmodulin-binding peptide (CBP) affinity | 3.2 | 28.5 |[1][8] | | Human ω-amidase (Nit2) | Not specified | Ni-NTA affinity chromatography | Not specified | Not specified |[12] | | Rhodococcus erythropolis AJ270 | 22.04 U/mL in culture | Ni-NTA affinity & Gel filtration | Not specified | Not specified |[11] | | General Microbial Amidases | Varies | Various chromatographic methods | 3.2 to 328.9 | 1.49 to 53.20 |[1] |
Table 3: Kinetic Properties of Purified Recombinant Amidases
| This compound Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|
| Microbacterium sp. AJ115 | Acetamide | 4.5 | 4.4 | 50 | [8][9] |
| Rhodococcus erythropolis AJ270 | Acetamide | 4.12 | 6.89 | Not specified | [11] |
| Human ω-amidase (Nit2) | α-ketoglutaramate | Not specified | 6.2 ± 0.2 | 37 |[12] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in expressing and characterizing a recombinant this compound.
Principle: This protocol uses Polymerase Chain Reaction (PCR) to amplify the target this compound gene from a source DNA template. Primers are designed to include restriction sites compatible with the chosen expression vector, facilitating subsequent cloning.[5][13]
Materials:
-
DNA template (genomic DNA or plasmid containing the this compound gene)
-
Forward and Reverse Primers (with restriction sites)
-
High-fidelity DNA Polymerase and corresponding buffer
-
dNTP mix
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel, DNA loading dye, and electrophoresis system
-
DNA purification kit (for PCR products)
Procedure:
-
Primer Design: Design primers flanking the this compound gene's coding sequence. Incorporate desired restriction enzyme sites (e.g., NdeI, HindIII) into the 5' ends of the primers to enable directional cloning.[5] Ensure the start codon is optimized for the expression host if necessary (e.g., changing GTG to ATG for E. coli).[5]
-
PCR Reaction Setup: Prepare the PCR reaction mix in a sterile PCR tube on ice. A typical 50 µL reaction includes:
-
5x High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 2.5 µL
-
10 µM Reverse Primer: 2.5 µL
-
Template DNA: 10-100 ng
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling: Perform PCR using a standard program, optimized for the specific primers and polymerase.
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 30-60 seconds per kb of gene length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
Purification: Purify the remaining PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and polymerase. Elute the purified DNA in nuclease-free water or a suitable buffer.
Principle: The purified PCR product and the expression vector (e.g., pET-28b(+), pJOE2702) are digested with the same restriction enzymes, followed by ligation of the gene insert into the vector backbone.[5][10][13]
Materials:
-
Purified PCR product and Expression Vector DNA
-
Restriction enzymes and corresponding 10x buffer
-
T4 DNA Ligase and 10x ligation buffer
-
Nuclease-free water
-
Incubator/water bath
Procedure:
-
Restriction Digest: Set up two separate digest reactions, one for the PCR product and one for the vector.
-
DNA (1-2 µg vector, 200-500 ng insert): X µL
-
10x Restriction Buffer: 5 µL
-
Restriction Enzyme 1: 1 µL
-
Restriction Enzyme 2: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate both reactions at the recommended temperature (usually 37°C) for 1-2 hours.
-
Purification: Purify the digested vector and insert by running them on an agarose gel and excising the corresponding bands. Extract the DNA using a gel extraction kit. This step separates the linearized vector from any uncut plasmid.
-
Ligation: Set up the ligation reaction. A 3:1 molar ratio of insert to vector is commonly used.
-
Digested Vector (e.g., 50 ng): X µL
-
Digested Insert (calculated for 3:1 ratio): Y µL
-
10x T4 Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to 10 µL
-
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
Principle: The ligation product (recombinant plasmid) is introduced into a suitable E. coli expression host (e.g., BL21(DE3)).[14][15] A single colony is then used to inoculate a culture for protein expression, which is induced under specific conditions.
Materials:
-
Chemically competent E. coli cells (e.g., BL21(DE3))
-
Ligation product
-
LB Broth and LB Agar (B569324) plates with appropriate antibiotic
-
Inducer stock solution (e.g., IPTG, L-rhamnose)
-
Shaking incubator
Procedure:
-
Transformation (Heat Shock):
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 2-5 µL of the ligation product to the cells. Mix gently.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 45 seconds.
-
Immediately return to ice for 2 minutes.
-
Add 950 µL of SOC or LB medium (without antibiotic) and incubate at 37°C for 1 hour with gentle shaking.
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
-
Screening: Select several colonies and confirm the presence of the correct insert via colony PCR or plasmid mini-prep followed by restriction digest.
-
Protein Expression:
-
Inoculate 5-10 mL of LB medium (with antibiotic) with a single positive colony and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of fresh LB medium.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[14]
-
Cool the culture to the desired induction temperature. Expression of active this compound is often better at lower temperatures (e.g., 16-30°C) to prevent inclusion body formation.[8][9][14]
-
Add the inducer to its final concentration (e.g., 0.5-1 mM IPTG or L-rhamnose as required by the vector's promoter).[5][14]
-
Continue to incubate for an additional 4-24 hours at the lower temperature with shaking.[14]
-
-
Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C.
Principle: This protocol describes the purification of a His-tagged recombinant this compound using Nickel-NTA (Ni-NTA) affinity chromatography, a common method for purifying tagged proteins.[1][11][16]
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme (B549824), DNase I
-
Ni-NTA resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells completely using sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant contains the soluble recombinant protein.
-
Binding: Add the clarified lysate to a column containing pre-equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by passing it over the column slowly or by gentle mixing for 1 hour at 4°C.
-
Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the resin using Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE to check for purity. Pool the fractions containing the pure protein.
-
Buffer Exchange: If necessary, remove the imidazole by dialysis or using a desalting column, exchanging the buffer for a suitable storage buffer (e.g., phosphate (B84403) buffer at pH 7.2).
Principle: This spectrophotometric assay measures the formation of a hydroxamate from the reaction of an amide substrate and hydroxylamine, catalyzed by the this compound. The resulting hydroxamate forms a colored complex with ferric chloride, which can be quantified at 500-540 nm.[17][18]
Materials:
-
Purified this compound enzyme solution
-
Substrate solution (e.g., 400 mM Acetamide)[17]
-
Hydroxylamine solution (e.g., 2 M, pH 7.2)[17]
-
Phosphate Buffer (e.g., 100 mM, pH 7.2)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. Final concentrations in a 2.00 mL reaction could be 53 mM sodium phosphate, 95 mM acetamide, and 475 mM hydroxylamine.[17]
-
Enzyme Addition: Start the reaction by adding a known amount of the purified enzyme solution (e.g., 0.1 mL of a 3-6 units/mL solution).[17] Prepare a blank control without the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a fixed period (e.g., 5-15 minutes).[17][19]
-
Stopping the Reaction: Terminate the reaction by adding the acidic Color Reagent (e.g., 4 mL).[17] This reagent also initiates color development.
-
Color Development and Measurement: Allow the color to stabilize. Measure the absorbance at ~500 nm against the blank.
-
Calculation: Determine the amount of product formed using a standard curve prepared with a known hydroxamate (e.g., acethydroxamate).[17] One unit of activity is often defined as the amount of enzyme that converts 1.0 µmole of substrate per minute under the specified conditions.[17]
Factors Influencing Expression
The successful expression of a functional this compound is dependent on several critical factors. The relationship between these parameters and the final outcome can be complex, requiring careful optimization for each specific enzyme.
Caption: Key factors influencing recombinant this compound expression.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, sequence analysis and expression of the gene encoding a novel wide-spectrum this compound belonging to the this compound signature superfamily from Achromobacter xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant Amidases: Recent Insights and its Applications in the Production of Industrially Important Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cloning and Heterologous Expression of an Enantioselective this compound from Rhodococcus erythropolis Strain MP50 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of an this compound gene from Rhodococcus species N-774 and its expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.setu.ie [research.setu.ie]
- 9. Expression and purification of a recombinant enantioselective this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Overexpression of a recombinant this compound in a complex auto-inducing culture: purification, biochemical characterization, and regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neb-online.de [neb-online.de]
- 14. Characterization of a novel amidohydrolase with promiscuous esterase activity from a soil metagenomic library and its application in degradation of amide herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Application Notes and Protocols for Biocatalytic Synthesis of Chiral Compounds Using Amidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of amidases in the enantioselective synthesis of chiral compounds, which are crucial building blocks in the pharmaceutical industry. Amidases (EC 3.5.1.X) are a versatile class of enzymes that catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia.[1] Their high enantioselectivity and ability to function under mild reaction conditions make them an attractive green alternative to traditional chemical methods for producing optically pure compounds.[2][3]
Introduction to Amidase-Mediated Chiral Synthesis
The synthesis of single-enantiomer pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities.[4] Biocatalysis, utilizing enzymes like amidases, offers a highly efficient and selective means to produce these chiral molecules.[2][3] Amidases can be employed in two primary strategies for chiral synthesis:
-
Kinetic Resolution: In this approach, the this compound selectively hydrolyzes one enantiomer of a racemic amide mixture, leaving the unreacted amide and the product carboxylic acid in high enantiomeric excess. This is a widely used method for producing a variety of chiral carboxylic acids and amino acids.[1]
-
Desymmetrization: For prochiral or meso-diamides, amidases can selectively hydrolyze one of the two identical amide groups, leading to the formation of a chiral monoacid.
The advantages of using amidases in chiral synthesis include:
-
High Enantioselectivity: Many amidases exhibit excellent discrimination between enantiomers, often resulting in products with high enantiomeric excess (e.e.).[5]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperatures and neutral pH, which minimizes problems like racemization, isomerization, and side reactions.[2]
-
Broad Substrate Scope: Amidases have been shown to accept a wide range of aliphatic, aromatic, and heterocyclic amides as substrates.[6]
-
Environmental Sustainability: Biocatalytic processes are generally more environmentally friendly than their chemical counterparts, reducing the need for harsh reagents and organic solvents.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-catalyzed chiral synthesis, providing a comparative overview of enzyme performance and reaction conditions.
Table 1: Substrate Scope and Enantioselectivity of Various Amidases
| This compound Source | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | E-value | Reference |
| Ochrobactrum anthropi NCIMB 40321 | DL-Valine amide | ≥ 40 | > 99 (L-acid) | > 200 | [5] |
| Ochrobactrum anthropi NCIMB 40321 | DL-Phenylglycine amide | ≥ 40 | > 99 (L-acid) | > 200 | [5] |
| Ochrobactrum anthropi NCIMB 40321 | DL-α-(CH₃)-Phenylalanine amide | ≥ 40 | > 99 (L-acid) | > 200 | [5] |
| Delftia tsuruhatensis CCTCC M 205114 | (R,S)-2,2-dimethylcyclopropane carboxamide | - | High (S-amide) | - | [6] |
| Penicillin this compound | Phenylacetyl-S/R-Phenylalanine | - | pH-dependent | - | [7] |
| Rhodococcus sp. R312 | Various α-substituted amides | - | Enantioselective | - | [8] |
Table 2: Kinetic Parameters of Selected Amidases
| This compound Source | Substrate | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Delftia tsuruhatensis CCTCC M 205114 | R-2,2-dimethylcyclopropane carboxamide | 2.54 | 8.37 | 8.0 | 35 | [6] |
| Delftia tsuruhatensis CCTCC M 205114 | Racemic 2,2-dimethylcyclopropane carboxamide | 4.58 | 35.03 | 7.5 | 40 | [6] |
| Rhodococcus sp. R312 | Butyramide (Acyl transfer) | 8.6 | 4322.7 (μM min⁻¹ mg⁻¹) | 7.5 | 50 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of chiral compounds using amidases.
Protocol for Kinetic Resolution of a Racemic Amide
This protocol is a generalized procedure based on common practices in the literature for the kinetic resolution of racemic α-amino acid amides.[5]
Objective: To obtain an enantiomerically enriched α-amino acid and the corresponding unreacted α-amino acid amide via enzymatic kinetic resolution.
Materials:
-
This compound (e.g., from Ochrobactrum anthropi)
-
Racemic α-amino acid amide (e.g., DL-Phenylglycine amide)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Chiral HPLC column for analysis
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of the this compound in 0.1 M potassium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic α-amino acid amide in the potassium phosphate buffer to a final concentration of 50 mM.
-
Initiation of Reaction: Add the this compound solution to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized, but a starting point of 0.1 mg/mL is recommended.
-
Reaction Monitoring: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC or HPLC) to determine the conversion.
-
Reaction Quenching: Once the desired conversion (typically close to 50%) is reached, quench the reaction by adding 1 M HCl to lower the pH to ~2.0.
-
Product Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volume) to separate the product amino acid from the unreacted amino amide.
-
The unreacted amide will remain in the aqueous layer.
-
The product amino acid will be in the organic layer.
-
-
Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude amino acid.
-
The aqueous layer containing the unreacted amide can be basified and the amide can be extracted if desired.
-
Purify the products using appropriate techniques such as crystallization or chromatography.
-
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product amino acid and the unreacted amide using chiral HPLC analysis.
Protocol for this compound Immobilization on Graphene Oxide
Immobilization of enzymes can enhance their stability and facilitate their reuse, which is crucial for industrial applications.[9][10] This protocol is based on the immobilization of this compound on graphene oxide.[9]
Objective: To immobilize this compound on graphene oxide for enhanced stability and reusability.
Materials:
-
This compound
-
Graphene oxide (GO)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Centrifuge
Procedure:
-
Preparation of GO Suspension: Disperse a known amount of graphene oxide in 0.1 M phosphate buffer (pH 7.0) through ultrasonication to obtain a homogeneous suspension.
-
Immobilization:
-
Add the GO suspension to a solution of this compound in the same phosphate buffer. The ratio of enzyme to GO should be optimized, but a starting point is 1 mg of enzyme per 10 mg of GO.
-
Incubate the mixture at 4°C for 1 hour with gentle shaking to allow for the adsorption of the enzyme onto the GO surface.
-
-
Separation and Washing:
-
Centrifuge the mixture to separate the this compound@GO biocomposite from the supernatant.
-
Carefully decant the supernatant, which contains the unbound enzyme.
-
Wash the immobilized enzyme pellet three times with the phosphate buffer to remove any non-specifically bound this compound.
-
-
Activity Assay of Immobilized this compound:
-
Resuspend the this compound@GO biocomposite in the reaction buffer.
-
Measure the activity of the immobilized this compound using a standard substrate and compare it to the activity of the free enzyme to determine the activity recovery.
-
-
Reusability Test: After each reaction cycle, recover the immobilized this compound by centrifugation, wash it with buffer, and reuse it in a fresh reaction mixture to assess its operational stability.
Visualizations
The following diagrams illustrate key workflows in the biocatalytic synthesis of chiral compounds using this compound.
Caption: Workflow for the kinetic resolution of a racemic amide using an this compound.
Caption: Workflow for the immobilization of this compound on graphene oxide.
Conclusion
The use of amidases for the biocatalytic synthesis of chiral compounds presents a powerful and sustainable approach for the pharmaceutical and fine chemical industries. The high enantioselectivity, mild operating conditions, and broad substrate applicability of these enzymes make them valuable tools for producing optically pure molecules. The protocols and data presented in these application notes serve as a guide for researchers and scientists to develop and optimize their own enantioselective syntheses using amidases. Further research, including protein engineering and the exploration of novel amidases from diverse sources, will continue to expand the scope and efficiency of this important biocatalytic method.
References
- 1. Machine learning-assisted this compound-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. l-Selective this compound with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH dependence of penicillin this compound enantioselectivity for charged substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface Modulation of Graphene Oxide for this compound Immobilization with High Loadings for Efficient Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Industrial Applications of Amidase in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a versatile class of hydrolase enzymes that catalyze the cleavage of non-peptide carbon-nitrogen bonds in amides to produce a carboxylic acid and ammonia (B1221849) or an amine.[1][2] Their high stereoselectivity, regioselectivity, and ability to function under mild reaction conditions have positioned them as powerful biocatalysts in industrial chemical synthesis.[3] This document provides detailed application notes and experimental protocols for the use of amidases in key industrial processes, including the synthesis of commodity chemicals and chiral intermediates for the pharmaceutical industry.
Production of Commodity Chemicals
Amidases are employed in the large-scale synthesis of valuable commodity chemicals, offering a greener and more efficient alternative to traditional chemical methods.
Acrylic Acid Synthesis
Acrylic acid is a key monomer used in the production of superabsorbent polymers, adhesives, and coatings.[1] The biocatalytic production of acrylic acid from acrylamide (B121943) using amidase from Rhodococcus species avoids the harsh conditions and byproducts associated with chemical hydrolysis.[4][5]
Quantitative Data for Acrylic Acid Synthesis
| Parameter | Value | Reference |
| Biocatalyst | Rhodococcus rhodochrous PA-34 (whole cells) | [5] |
| Substrate | Acrylamide | [5] |
| Optimal pH | 7.5 | [5] |
| Optimal Temperature | 45 °C | [5] |
| Vmax | 250 U/mg protein | [5] |
| Km (for acrylamide) | 4.5 mM | [5] |
| Volumetric Productivity | 80 g/L | [5] |
| Catalytic Productivity | 19 g/g/h | [5] |
Experimental Protocol: Fed-Batch Synthesis of Acrylic Acid [5]
-
Cultivation of Rhodococcus rhodochrous PA-34:
-
Prepare a seed medium containing 0.5% peptone, 0.3% beef extract, 0.1% yeast extract, and 1% glucose (pH 7.5).
-
Inoculate a loopful of R. rhodochrous PA-34 into 2 mL of seed medium and incubate at 30°C and 160 rpm for 24 hours.
-
Transfer the seed culture to 50 mL of seed medium and incubate under the same conditions.
-
Inoculate 50 mL of production medium (3% Tryptone, 1.5% yeast extract, 0.5% NaCl, pH 8.5) with the 24-hour preculture.
-
Add 0.2% (v/v) acetonitrile (B52724) as an inducer and incubate at 30°C and 180 rpm for 24 hours.
-
Harvest the cells by centrifugation and wash with phosphate (B84403) buffer to obtain resting cells.
-
-
Immobilization of Resting Cells (Optional, for continuous process):
-
Immobilize the resting cells in polyacrylamide gel discs for enhanced stability and reusability.[4]
-
-
Fed-Batch Reaction:
-
Set up a 50 mL reaction vessel containing R. rhodochrous PA-34 whole cells in a suitable buffer (e.g., phosphate buffer, pH 7.5) at 45°C.
-
Feed a 400 mM acrylamide solution into the reactor at 30-minute intervals.
-
Monitor the reaction progress by measuring the concentration of acrylic acid produced.
-
-
Product Analysis:
-
Determine the concentration of acrylic acid using High-Performance Liquid Chromatography (HPLC).
-
The amount of acrylic acid can also be estimated spectrophotometrically by measuring the ammonia released.
-
Nicotinic Acid (Niacin) Synthesis
Nicotinic acid (Vitamin B3) is an essential nutrient and a key building block in the pharmaceutical and food industries.[6][7] The enzymatic synthesis of nicotinic acid from 3-cyanopyridine (B1664610) or nicotinamide (B372718) using microbial nitrile hydratase and this compound systems offers a high-yield and environmentally friendly alternative to chemical synthesis.[6][8]
Quantitative Data for Nicotinic Acid Synthesis
| Parameter | Value | Reference |
| Biocatalyst | Microbacterium imperiale CBS 498-74 (resting cells) | [6][9] |
| Substrate | Nicotinamide | [6][9] |
| Optimal pH | 7.0 | [6] |
| Optimal Temperature | up to 50 °C | [9] |
| Activation Energy | ~53 kJ/mol | [9] |
| Substrate Inhibition | ≥ 300 mM Nicotinamide | [9] |
| Conversion in CSMR | up to 88% | [9] |
Experimental Protocol: Continuous Synthesis of Nicotinic Acid in a Membrane Bioreactor [6][9]
-
Cultivation of Microbacterium imperiale CBS 498-74:
-
Cultivate the microorganism in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them three times with buffer (e.g., 50 mM Na-phosphate buffer, pH 7.0).
-
Resuspend the cells in the same buffer to create a cell suspension for use as the biocatalyst.
-
-
Continuous Stirred Membrane Reactor (CSMR) Setup:
-
Use a CSMR equipped with an ultrafiltration (UF) membrane.
-
Feed a buffered solution of nicotinamide (substrate) into the reactor containing the M. imperiale cell suspension.
-
Maintain the reaction temperature at an optimal level (e.g., 40-50°C).
-
Continuously remove the product stream (containing nicotinic acid, unreacted substrate, and buffer) through the UF membrane, while retaining the biocatalyst in the reactor.
-
-
Process Optimization:
-
Optimize the residence time in the CSMR to achieve high conversion rates.
-
Monitor and control the substrate feed rate to avoid substrate inhibition at high concentrations.
-
-
Product Analysis:
-
Analyze the collected effluent for the concentration of nicotinic acid and unreacted nicotinamide using HPLC.
-
Synthesis of Chiral Intermediates
The enantioselectivity of amidases makes them highly valuable for the synthesis of optically pure compounds, which are crucial intermediates in the pharmaceutical industry.[10][11][12]
Kinetic Resolution of Chiral Amides
Amidases can selectively hydrolyze one enantiomer of a racemic amide, leaving the other enantiomer unreacted. This process, known as kinetic resolution, allows for the separation of enantiomers.[11]
Experimental Protocol: this compound-Catalyzed Kinetic Resolution of a Racemic Amide
-
Enzyme and Substrate Preparation:
-
Prepare a solution of the desired this compound (e.g., from Pseudomonas aeruginosa or a commercially available source) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Dissolve the racemic amide substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to the desired final concentration.
-
-
Enzymatic Reaction:
-
Combine the enzyme solution and the substrate solution in a reaction vessel.
-
Incubate the reaction mixture at the optimal temperature for the specific this compound, with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the product (carboxylic acid) and the remaining substrate (amide). The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted substrate.
-
-
Work-up and Product Isolation:
-
Stop the reaction by adding a denaturing agent (e.g., acid or organic solvent).
-
Separate the product (carboxylic acid) from the unreacted amide. This can often be achieved by extraction at different pH values. For example, acidify the reaction mixture to protonate the carboxylic acid, making it extractable into an organic solvent, while the amide remains in the aqueous phase.
-
-
Analysis:
-
Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or chiral gas chromatography.
-
Enzyme Immobilization Protocols
For industrial applications, immobilizing the this compound onto a solid support is often necessary to improve its stability, facilitate its recovery and reuse, and enable continuous processing.[13][14][15]
Immobilization by Entrapment in Calcium Alginate Beads[16][17][18]
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2-4% (w/v) solution of sodium alginate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
Enzyme Mixture:
-
Mix the this compound solution with the sodium alginate solution. The ratio of enzyme to alginate solution will depend on the desired enzyme loading.
-
-
Bead Formation:
-
Extrude the enzyme-alginate mixture dropwise into a gently stirred, chilled solution of 0.1-0.5 M calcium chloride.
-
Allow the beads to harden in the calcium chloride solution for at least 30 minutes at 4°C.
-
-
Washing and Storage:
-
Collect the beads by filtration and wash them thoroughly with buffer to remove any unbound enzyme and excess calcium chloride.
-
Store the immobilized this compound beads in buffer at 4°C.
-
Covalent Immobilization on Epoxy-Activated Supports[19][20][21]
-
Support Preparation:
-
Use a commercially available epoxy-activated support (e.g., epoxy-activated agarose (B213101) or methacrylate (B99206) beads).
-
Wash the support with the appropriate buffer (e.g., a high ionic strength buffer at a slightly alkaline pH, such as pH 8-9, to promote the reaction between the epoxy groups and the amine groups of the enzyme).
-
-
Immobilization Reaction:
-
Suspend the washed support in a solution of the this compound in the chosen buffer.
-
Incubate the suspension with gentle agitation for a specified period (typically several hours to overnight) at room temperature or 4°C. The reaction time will depend on the enzyme and the support.
-
-
Blocking of Unreacted Groups:
-
After the immobilization period, block any remaining reactive epoxy groups on the support by incubating it with a solution of a small amine-containing molecule (e.g., ethanolamine (B43304) or glycine) for a few hours.
-
-
Washing and Storage:
-
Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound enzyme and the blocking agent.
-
Store the covalently immobilized this compound in a suitable buffer at 4°C.
-
This compound Activity Assay Protocols
Accurate determination of this compound activity is crucial for process monitoring and optimization.
Spectrophotometric Assay based on Hydroxamate Formation[22]
This assay is based on the acyl transferase activity of this compound, where hydroxylamine (B1172632) acts as an acyl acceptor to form a hydroxamate. The hydroxamate then forms a colored complex with ferric ions, which can be quantified spectrophotometrically.
-
Reagents:
-
100 mM Sodium Phosphate Buffer, pH 7.2
-
400 mM Acetamide (B32628) Solution
-
2 M Hydroxylamine Solution, pH 7.2
-
Color Reagent Solution (containing Ferric Chloride and HCl)
-
This compound Enzyme Solution
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, acetamide solution, and hydroxylamine solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the this compound enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 5 minutes).
-
Stop the reaction by adding the color reagent solution.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Determine the amount of acethydroxamate produced using a standard curve.
-
One unit of this compound activity is defined as the amount of enzyme that converts 1.0 µmole of acetamide and hydroxylamine to acethydroxamate and ammonia per minute at pH 7.2 and 37°C.[16]
-
Fluorophoric Assay for High-Throughput Screening[23]
This assay detects the amine released from the amide hydrolysis by its reaction with 4-nitro-7-chloro-benzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product.
-
Reagents:
-
50 mM Phosphate Buffer, pH 7.5
-
20 mM Amide Substrate Solution (in DMSO)
-
40 mM NBD-Cl Solution (in DMSO)
-
This compound Enzyme Solution
-
-
Procedure (in a microtiter plate):
-
To each well, add phosphate buffer, the amide substrate solution, and the NBD-Cl solution.
-
Start the reaction by adding the this compound enzyme solution.
-
Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength for the NBD-amine adduct.
-
Diagrams
Caption: Overview of key industrial applications of amidases.
Caption: Two-step enzymatic hydrolysis of nitriles to carboxylic acids.
Caption: General workflow for this compound immobilization.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Enzymes [creative-enzymes.com]
- 3. This compound as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioencapsulation.net [bioencapsulation.net]
- 5. Aliphatic this compound of Rhodococcus rhodochrous PA-34: Purification, characterization and application in synthesis of acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
- 7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 9. This compound-catalyzed production of nicotinic acid in batch and continuous stirred membrane reactors [iris.unicas.it]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. symeres.com [symeres.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Amidase in the Production of Pharmaceuticals and Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidases (EC 3.5.1.4), or amidohydrolases, are a versatile class of enzymes that catalyze the hydrolysis of non-peptide carbon-nitrogen bonds in amides to produce a carboxylic acid and ammonia (B1221849).[1][2] Their high specificity, including enantio- and regioselectivity, coupled with their ability to function under mild reaction conditions, makes them highly attractive biocatalysts for the synthesis of a wide array of pharmaceuticals and fine chemicals.[3][4] These enzymes operate without the need for cofactors and can be utilized for the production of optically pure carboxylic acids, chiral amino acids, and other valuable synthons.[3][5] This document provides detailed application notes and protocols for the use of amidases in these critical industrial sectors.
Key Applications in Synthesis
Amidases have been successfully employed in the synthesis of several commercially important compounds:
-
Chiral Amino Acids and Carboxylic Acids: The enantioselective nature of many amidases allows for the kinetic resolution of racemic amides to produce enantiomerically pure amino acids and carboxylic acids, which are crucial building blocks for many active pharmaceutical ingredients (APIs).[3][6]
-
β-Lactam Antibiotics: Penicillin amidase is a cornerstone of the semi-synthetic penicillin and cephalosporin (B10832234) industry. It is used for the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), a key intermediate for a vast range of antibiotics like ampicillin (B1664943) and amoxicillin.[7][8][9]
-
Commodity and Fine Chemicals: Amidases are employed in the production of various chemicals, including acrylic acid from acrylamide (B121943) and nicotinic acid from nicotinamide.[1][3] They also play a role in the synthesis of hydroxamic acids, which have applications as pharmaceuticals.[4][10]
Quantitative Data on this compound Performance
The efficiency and substrate preference of amidases vary significantly depending on their source and any subsequent protein engineering. The following tables summarize key quantitative data for several amidases.
Table 1: Kinetic Parameters of Various Amidases for Different Substrates
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Rhodococcus sp. N-771 | Benzamide | - | - | 153.5 ± 7.1 | - | 55 | [11] |
| Propionamide | - | - | 4.54 ± 0.09 | - | 55 | [11] | |
| Acetamide (B32628) | - | - | 1.14 ± 0.23 | - | 55 | [11] | |
| Acrylamide | - | - | 0.087 ± 0.02 | - | 55 | [11] | |
| Rhodococcus sp. | Acrylamide | 1.2 | - | - | 8.5 | 40 | [12] |
| Acetamide | 2.6 | - | - | 8.5 | 40 | [12] | |
| Butyramide | 3.0 | - | - | 8.5 | 40 | [12] | |
| Propionamide | 2.7 | - | - | 8.5 | 40 | [12] | |
| Isobutyramide | 5.0 | - | - | 8.5 | 40 | [12] | |
| Ochrobactrum anthropi NCIMB 40321 | L-Val-NH₂ | - | 200 U/mg* | - | 6.0-8.5 | up to 60 | [13] |
*Specific activity
Table 2: Substrate Specificity of Purified L-amidase from Ochrobactrum anthropi NCIMB 40321
| Substrate | Relative Activity (%) |
| DL-Phe-NH₂ | 100 |
| DL-Pro-NH₂ | 95 |
| L-Val-NH₂ | 80 |
| DL-Ala-NH₂ | 75 |
| DL-Met-NH₂ | 70 |
| DL-Leu-NH₂ | 65 |
| DL-Glu-NH₂ | <5 |
| DL-t-Leu-NH₂ | <5 |
(Data adapted from reference[13])
Experimental Protocols
Protocol 1: General this compound Activity Assay (Colorimetric)
This protocol is a general method for determining this compound activity based on the quantification of ammonia produced using a modified indophenol (B113434) blue assay (Berthelot reaction).[14]
Materials:
-
Purified this compound solution
-
Substrate solution (e.g., 10 mM acetamide in reaction buffer)
-
Reaction Buffer: 20 mM potassium phosphate (B84403), pH 7.4, 150 mM NaCl, 2 mM dithiothreitol
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) sulfate (B86663) standard solutions
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 0.9 mL of the substrate solution with 0.1 mL of the enzyme solution (e.g., 0.08 mg/mL).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes).[14]
-
Stop the reaction by adding a suitable reagent (e.g., by adding the colorimetric reagents).
-
-
Color Development:
-
To the reaction mixture, add 1 mL of phenol-nitroprusside solution and mix.
-
Add 1 mL of alkaline hypochlorite solution and mix thoroughly.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 620 nm.[14]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of ammonium sulfate.
-
Determine the amount of ammonia produced in the enzymatic reaction by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity in units (µmol of product formed per minute) per milligram of protein.
-
Protocol 2: Immobilization of this compound by Covalent Binding
Immobilization can enhance enzyme stability and facilitate its reuse. This protocol describes a general method for covalent immobilization on a pre-activated support.
Materials:
-
Purified this compound solution
-
Pre-activated support (e.g., glutaraldehyde-activated silica (B1680970) beads)
-
Coupling Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Washing Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 0.5 M NaCl)
-
Storage Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with 20% glycerol)
Procedure:
-
Enzyme Preparation:
-
Prepare a solution of the this compound in the coupling buffer at a desired concentration.
-
-
Immobilization:
-
Add the pre-activated support material to the enzyme solution.
-
Gently agitate the mixture at a low temperature (e.g., 4°C) for a specified time (e.g., 2-24 hours) to allow for covalent bond formation.
-
-
Washing:
-
Separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Wash the immobilized enzyme with the washing buffer to remove any unbound enzyme.
-
Repeat the washing step until no protein is detected in the wash buffer (e.g., using a Bradford assay).
-
-
Storage:
-
Resuspend the immobilized this compound in the storage buffer and store at 4°C.
-
Protocol 3: Directed Evolution of this compound for Improved Activity
Directed evolution can be used to enhance specific properties of an this compound, such as its activity or enantioselectivity.[15][16]
Workflow:
-
Gene Isolation and Library Creation:
-
Isolate the gene encoding the this compound of interest.
-
Create a library of mutant genes using techniques like error-prone PCR or saturation mutagenesis.
-
-
Transformation and Expression:
-
Transform a suitable host organism (e.g., E. coli) with the gene library.
-
Express the mutant this compound proteins under inducing conditions.
-
-
High-Throughput Screening:
-
Develop a high-throughput screening assay to identify variants with improved properties. This could be based on a colorimetric or fluorometric assay performed in microtiter plates.
-
-
Selection and Characterization:
-
Select the "hit" colonies that show enhanced activity.
-
Purify the mutant enzymes from these colonies.
-
Characterize the purified mutant amidases in detail, including their kinetic parameters and stability, to confirm the improvement.[16]
-
Visualizations
Caption: Workflow for the kinetic resolution of a racemic amide.
Caption: General workflow for enzyme immobilization.
Caption: A typical directed evolution cycle for improving enzyme properties.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6218138B1 - Synthesis of beta-lactam antibiotics with immobilized penicillin this compound - Google Patents [patents.google.com]
- 8. Penicillin this compound - Creative Enzymes [creative-enzymes.com]
- 9. Chemical Processing-Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of an this compound from an acrylamide-degrading Rhodococcus sp [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directed evolution of Pseudomonas aeruginosa lipase for improved amide-hydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering of Pseudomonas aeruginosa lipase by directed evolution for enhanced this compound activity: mechanistic implication for amide hydrolysis by serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amidase in Bioremediation of Industrial Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amidase enzymes in the bioremediation of industrial waste, with a focus on acrylamide (B121943), herbicides, pesticides, and textile dyes. Detailed protocols for key experiments are provided, along with quantitative data and visualizations to aid in the design and implementation of effective bioremediation strategies.
Introduction to this compound in Bioremediation
Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the hydrolysis of amide bonds, converting amides into their corresponding carboxylic acids and ammonia (B1221849).[1] This enzymatic activity is highly valuable for the detoxification of various industrial pollutants containing amide groups. Microbial amidases, particularly from genera such as Rhodococcus, Pseudomonas, and Bacillus, have shown significant potential for the bioremediation of contaminated soil and wastewater.[1][2][3] Their ability to function under a range of environmental conditions and their potential for immobilization make them robust biocatalysts for industrial applications.[4][5][6]
Applications in Industrial Waste Treatment
Acrylamide Degradation
Acrylamide is a neurotoxic and carcinogenic compound widely used in various industrial processes, leading to its presence in industrial effluents.[7] this compound-producing microorganisms can effectively degrade acrylamide into less toxic acrylic acid and ammonia.[1][8]
Quantitative Data for Acrylamide Bioremediation:
| Microorganism | This compound Source | Optimal pH | Optimal Temp. (°C) | K_m (mM) | V_max (U/mg) | Degradation Efficiency | Reference |
| Rhodococcus rhodochrous PA-34 | Purified this compound | 7.5 | 45 | 4.5 | 250 | - | [4] |
| Burkholderia sp. DR.Y27 | Purified this compound | 8.0 | 40 | - | - | - | [9] |
| Pseudomonas aeruginosa BAC-6 | Whole Cell | 7.0 | 30-35 | - | - | High at 500 mg/L | [10] |
| Rhodococcus rhodochrous NHB-2 | Immobilized Cells | 8.7 | 55 | 40 (apparent) | - | 90% of 10mM acrylamide in 250 min | [11] |
Herbicide Degradation
Amide-containing herbicides, such as propanil (B472794) and atrazine (B1667683), are significant environmental pollutants due to their widespread use in agriculture.[12] Amidases play a crucial role in the initial step of their biodegradation.
Quantitative Data for Herbicide Bioremediation:
| Microorganism/Enzyme | Herbicide | Optimal pH | Optimal Temp. (°C) | Degradation Efficiency | Time (h) | Reference |
| Amidohydrolase AmiH52 | Propanil | 8.0 | 40 | 84% | 8 | [12] |
| Amidohydrolase AmiH52 | Diuron | 8.0 | 40 | 69% | 8 | [12] |
| Amidohydrolase AmiH52 | Acetochlor | 8.0 | 40 | 78% | 8 | [12] |
| Bacillus licheniformis & B. megaterium | Atrazine | - | - | 98.6% & 99.6% | 168 (7 days) | [13] |
| Recombinant E. coli (AtzA) | Atrazine | - | - | 77% (in soil) | 1344 (8 weeks) | [10][11] |
Pesticide Degradation
The extensive use of pesticides, including organophosphates like chlorpyrifos (B1668852), has led to significant environmental contamination. While various enzymes are involved in their breakdown, amidases can contribute to the degradation of amide-containing pesticides.
Quantitative Data for Pesticide Bioremediation:
| Microorganism | Pesticide | Optimal pH | Optimal Temp. (°C) | Degradation Efficiency | Time (days) | Reference |
| Kocuria sp. | Chlorpyrifos | - | - | 75% | - | [14] |
| Bacillus sp. | Chlorpyrifos | 8.5 | 35 | ~67% | 16 | [15] |
Textile Dye Degradation
Wastewater from the textile industry often contains complex azo dyes. While enzymes like laccases and azoreductases are primary in breaking the azo bonds, amidases can be involved in the further breakdown of intermediate products containing amide linkages.[16][17]
Quantitative Data for Textile Dye Bioremediation:
| Microorganism/Enzyme | Dye | Optimal pH | Optimal Temp. (°C) | Decolorization Efficiency | Time (h) | Reference |
| Pseudomonas mendocina (Laccase) | Mixed Azo Dyes | 8.5 | - | 58.46% | 72 | [18] |
| Bacillus cereus | Azo Dyes | - | 32-45 | 80-100% | - | [16] |
Experimental Protocols
Protocol for Isolation and Screening of this compound-Producing Microorganisms
Objective: To isolate and identify microorganisms from contaminated sites with the ability to produce this compound for bioremediation.
Materials:
-
Soil or water samples from an industrial effluent site.
-
Enrichment medium: Minimal salt medium (MSM) supplemented with an amide compound (e.g., 1 g/L acetamide) as the sole nitrogen source.
-
Plating medium: MSM agar (B569324) with the selected amide.
-
This compound activity assay reagents (see Protocol 3.2).
Procedure:
-
Enrichment: Inoculate 1 g of soil or 1 mL of water sample into 100 mL of enrichment medium. Incubate at 30°C with shaking (150 rpm) for 5-7 days.
-
Isolation: Serially dilute the enriched culture and spread-plate onto MSM agar plates. Incubate at 30°C until colonies appear.
-
Screening for this compound Activity:
-
Pick individual colonies and inoculate into MSM broth with the amide as an inducer.
-
After incubation, centrifuge the culture to separate the cells.
-
Perform a qualitative or quantitative this compound activity assay on the cell-free extract or whole cells.
-
Workflow for Isolation and Screening:
Protocol for this compound Activity Assay (Colorimetric Method)
Objective: To quantify the this compound activity by measuring the amount of ammonia released from the hydrolysis of an amide substrate.
Principle: The amount of ammonia produced is determined colorimetrically using Nessler's reagent or the phenol-hypochlorite method.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.5).
-
Substrate solution (e.g., 100 mM acetamide (B32628) in phosphate buffer).
-
Enzyme solution (cell-free extract or purified enzyme).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Nessler's reagent or phenol-nitroprusside and alkaline hypochlorite (B82951) reagents.
-
Ammonium (B1175870) sulfate (B86663) standard solutions.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 400 µL of phosphate buffer, 100 µL of substrate solution, and 100 µL of enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA and centrifuge to pellet any precipitate.
-
Color Development:
-
Nessler's Method: To 100 µL of the supernatant, add 800 µL of distilled water and 100 µL of Nessler's reagent.
-
Phenol-Hypochlorite Method: Mix the supernatant with phenol-nitroprusside and alkaline hypochlorite reagents according to the specific kit instructions.
-
-
Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., 425 nm for Nessler's).
-
Quantification: Determine the ammonia concentration from a standard curve prepared with ammonium sulfate. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the assay conditions.
Workflow for this compound Activity Assay:
Protocol for Bioremediation of Herbicide-Contaminated Soil using a Bioreactor
Objective: To degrade amide-containing herbicides in contaminated soil using this compound-producing bacteria in a slurry bioreactor.
Materials:
-
Herbicide-contaminated soil.
-
This compound-producing bacterial culture (e.g., Rhodococcus erythropolis).
-
Mineral salt medium.
-
Slurry bioreactor with aeration and agitation systems.
-
Analytical equipment for herbicide quantification (e.g., HPLC).
Procedure:
-
Inoculum Preparation: Grow the this compound-producing bacteria in a suitable broth medium to the late exponential phase. Harvest the cells by centrifugation and resuspend in mineral salt medium.
-
Bioreactor Setup: Prepare a soil slurry in the bioreactor by mixing the contaminated soil with mineral salt medium (e.g., 1:5 w/v ratio).
-
Inoculation: Inoculate the slurry with the prepared bacterial culture to a final cell density of approximately 10^8 CFU/mL.
-
Bioremediation: Operate the bioreactor at the optimal temperature and pH for the selected microorganism. Provide continuous agitation and aeration.
-
Monitoring: At regular intervals, collect slurry samples. Separate the liquid and solid phases.
-
Analysis: Extract the herbicide from both phases and quantify its concentration using HPLC. Monitor bacterial growth by plating or measuring optical density.
-
Termination: Continue the process until the herbicide concentration reaches an acceptable level.
Signaling Pathway for Atrazine Degradation:
Protocol for Immobilization of this compound in Calcium Alginate Beads
Objective: To immobilize this compound-producing cells or purified this compound for use in a continuous bioreactor system.
Materials:
-
This compound-producing bacterial cell suspension or purified this compound solution.
-
Sodium alginate solution (2-4% w/v).
-
Calcium chloride solution (0.2 M).
-
Sterile distilled water.
Procedure:
-
Mixing: Mix the cell suspension or enzyme solution with the sodium alginate solution in a 1:1 ratio.
-
Bead Formation: Extrude the mixture dropwise into the calcium chloride solution using a syringe or peristaltic pump. This will form insoluble calcium alginate beads with the entrapped enzyme/cells.
-
Curing: Gently stir the beads in the CaCl2 solution for about 1-2 hours to ensure complete cross-linking.
-
Washing: Decant the CaCl2 solution and wash the beads several times with sterile distilled water or buffer to remove excess calcium ions and un-immobilized cells/enzyme.
-
Storage: Store the immobilized beads in a suitable buffer at 4°C until use.
Workflow for this compound Immobilization:
Concluding Remarks
The use of amidases presents a promising and environmentally friendly approach for the bioremediation of industrial waste containing amide pollutants. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize this compound-based bioremediation strategies. Further research into novel amidases from diverse environments, along with protein engineering to enhance their stability and activity, will continue to expand the applicability of these versatile biocatalysts in industrial waste management.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jabonline.in [jabonline.in]
- 4. Biotransformation of amides to acids using a co-cross-linked enzyme aggregate of Rhodococcus erythropolis this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Field-scale remediation of atrazine-contaminated soil using recombinant Escherichia coli expressing atrazine chlorohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Characterization of a novel amidohydrolase with promiscuous esterase activity from a soil metagenomic library and its application in degradation of amide herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jabonline.in [jabonline.in]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Biodegradation of chlorpyrifos using isolates from contaminated agricultural soil, its kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Amidase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Their involvement in various physiological and pathological processes, including signal transduction, metabolism, and bacterial pathogenesis, has positioned them as attractive therapeutic targets. The development of potent and selective amidase inhibitors is a key focus in drug discovery. This document provides detailed protocols and application notes for several common this compound inhibitor screening assays, designed to facilitate the identification and characterization of novel inhibitory compounds.
Overview of Screening Methodologies
A variety of assay formats can be employed for screening this compound inhibitors, each with its own advantages and limitations. The choice of assay depends on factors such as the specific this compound target, the required throughput, and the nature of the compound library being screened. This document will focus on three widely used methods: a colorimetric assay using a chromogenic substrate, a fluorescence-based assay, and a label-free mass spectrometry-based assay.
Colorimetric Assay using a Chromogenic Substrate
This method relies on the enzymatic cleavage of a substrate that releases a colored product, allowing for the quantification of enzyme activity by measuring absorbance. A common example involves the use of p-nitroanilide (pNA)-conjugated substrates.
Data Summary
| Parameter | Value | Reference |
| Substrate | N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | |
| Enzyme | Trypsin (as a model serine this compound) | |
| Wavelength | 405 nm | |
| Inhibitor (Example) | Soybean Trypsin Inhibitor (SBTI) | |
| IC50 (SBTI) | ~10 µg/mL |
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.
-
Enzyme Solution: Prepare a stock solution of Trypsin at 1 mg/mL in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of BAPNA at 40 mM in DMSO. Dilute to a working concentration of 1 mM in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds and a positive control inhibitor (e.g., SBTI) in Assay Buffer.
-
-
Assay Procedure:
-
Add 20 µL of inhibitor solution or vehicle control (Assay Buffer) to the wells of a 96-well microplate.
-
Add 20 µL of the diluted Enzyme Solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the Substrate Solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram
Caption: Workflow for a colorimetric this compound inhibitor screening assay.
Fluorescence-Based Assay
Fluorescence-based assays offer higher sensitivity compared to colorimetric methods. These assays often utilize substrates that release a fluorescent product upon cleavage by the this compound.
Data Summary
| Parameter | Value | Reference |
| Substrate | 7-amino-4-methylcoumarin (AMC)-conjugated peptide | |
| Enzyme | Cathepsin S (a cysteine this compound) | |
| Excitation/Emission | 380 nm / 460 nm | |
| Inhibitor (Example) | LHVS (morpholinourea-leucine-homophenylalanine-vinyl sulfone) | |
| IC50 (LHVS) | ~5 nM |
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.
-
Enzyme Solution: Prepare a stock solution of recombinant Cathepsin S. Dilute to a working concentration of 1 nM in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of a suitable AMC-conjugated substrate (e.g., Z-VVR-AMC) at 10 mM in DMSO. Dilute to a working concentration of 20 µM in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of test compounds and a positive control inhibitor (e.g., LHVS) in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of inhibitor solution or vehicle control to the wells of a black, opaque 384-well microplate.
-
Add 10 µL of the diluted Enzyme Solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Involvement
Caption: Role of Cathepsin S in the MHC Class II antigen presentation pathway.
Mass Spectrometry-Based Label-Free Assay
This advanced method directly measures the formation of the product and the depletion of the substrate, offering high accuracy and the ability to detect inhibitors with complex mechanisms of action.
Data Summary
| Parameter | Value | Reference |
| Substrate | Unlabeled peptide or small molecule amide | |
| Enzyme | Fatty Acid Amide Hydrolase (FAAH) | |
| Detection Method | RapidFire High-Throughput Mass Spectrometry | |
| Inhibitor (Example) | URB597 | |
| Ki | ~4 nM |
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.
-
Enzyme Solution: Prepare a stock solution of purified FAAH. Dilute to a working concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of an unlabeled FAAH substrate (e.g., anandamide) in a suitable solvent. Dilute to a working concentration in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of test compounds in Assay Buffer.
-
-
Assay Procedure:
-
Add inhibitor solution or vehicle control to a 384-well plate.
-
Add the Enzyme Solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis by Mass Spectrometry:
-
Transfer the quenched samples to a new plate for analysis.
-
Inject the samples into a high-throughput mass spectrometry system (e.g., Agilent RapidFire).
-
Monitor the ion transitions for the substrate and the product.
-
-
Data Analysis:
-
Calculate the peak area ratio of the product to the internal standard.
-
Determine the percent inhibition based on the reduction in product formation compared to the vehicle control.
-
Calculate IC50 values by fitting the data to a suitable dose-response model.
-
Logical Relationship Diagram
Caption: Logical flow of a label-free mass spectrometry-based this compound assay.
Conclusion
The selection of an appropriate this compound inhibitor screening assay is critical for the successful identification of new therapeutic leads. The protocols outlined in this document provide a starting point for researchers to establish robust and reliable screening platforms. It is important to optimize assay conditions for each specific this compound target to ensure data quality and reproducibility. The integration of orthogonal assays is also recommended to confirm hits and elucidate the mechanism of action of novel inhibitors.
The Pivotal Role of Amidases in Drug Metabolism and Detoxification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Amidases, a diverse group of hydrolase enzymes, are critical players in the metabolic processing of a wide array of pharmaceuticals and the detoxification of various xenobiotics. These enzymes catalyze the hydrolysis of amide bonds, a fundamental reaction in Phase I drug metabolism, converting amide-containing compounds into their corresponding carboxylic acids and amines. This biotransformation often results in the deactivation of a drug, facilitation of its excretion, or in some instances, its activation into a pharmacologically active metabolite. A thorough understanding of amidase function is therefore indispensable for drug discovery and development, enabling the prediction of pharmacokinetic profiles, assessment of potential drug-drug interactions, and elucidation of toxicity mechanisms.
Two of the most extensively studied human amidases in the context of drug metabolism are Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid this compound (NAAA). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides.[1][2] Its inhibition is a therapeutic strategy for pain and anxiety.[3] NAAA, another important hydrolase, is involved in the breakdown of N-acylethanolamines, including the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[4] Beyond the endocannabinoid system, various other amidases contribute to the metabolism of drugs like the antiemetic metopimazine (B1676515) and the antitubercular drug isoniazid, as well as the detoxification of environmental contaminants such as pesticides.[5][6]
The activity of amidases can significantly influence the therapeutic efficacy and safety profile of a drug. Genetic polymorphisms in this compound-encoding genes can lead to inter-individual variations in drug response. Therefore, characterizing the interaction of new chemical entities with these enzymes is a crucial step in preclinical drug development.
Data Presentation: this compound Substrate Kinetics
The following tables summarize the kinetic parameters for the hydrolysis of various drug and xenobiotic substrates by different amidases. This quantitative data is essential for comparing substrate specificity and enzyme efficiency.
Table 1: Kinetic Parameters of Human Fatty Acid Amide Hydrolase (FAAH)
| Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | Reference |
| Anandamide (AEA) | 12.3 | 27.6 | - | [7] |
| Oleamide | 25 | - | - | [8] |
| Palmitoylethanolamide (PEA) | 18 | - | - | [8] |
| Stearoylethanolamide | 15 | - | - | [8] |
Table 2: Kinetic Parameters of N-acylethanolamine Acid this compound (NAAA)
| Substrate | K_m (µM) | V_max (pmol/min/mg) | k_cat (s⁻¹) | Reference |
| Palmitoylethanolamide (PEA) | 25 | 150 | - | |
| Oleoylethanolamide (OEA) | 30 | 100 | - | |
| Anandamide (AEA) | >100 | <10 | - |
Table 3: Kinetic Parameters of Other Amidases with Drug and Xenobiotic Substrates
| Enzyme/Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Reference |
| Pseudomonas aeruginosa this compound | Acrylamide | 11.2 | 101.13 | 64.04 | [9] |
| Rhodococcus sp. This compound | Propionamide | 0.1 | - | - | [10] |
| Brevibacterium sp. This compound | Butyramide | 8.6 | - | 3569.0 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound activity in drug metabolism and detoxification.
Protocol 1: Colorimetric Assay for this compound Activity
This protocol is a general method for determining this compound activity by measuring the release of ammonia (B1221849) using a colorimetric reagent.
Materials:
-
Purified this compound or cell/tissue homogenate
-
Amide substrate
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) chloride standard solutions
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 µL of 100 mM sodium phosphate buffer (pH 7.4), 20 µL of the enzyme preparation, and 20 µL of the amide substrate (at desired concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Ammonia Detection: a. To the terminated reaction, add 100 µL of phenol-nitroprusside solution and vortex. b. Add 100 µL of alkaline hypochlorite solution and vortex. c. Incubate at 50°C for 10 minutes to allow color development.
-
Measurement: Measure the absorbance at 625 nm using a spectrophotometer.
-
Quantification: Generate a standard curve using known concentrations of ammonium chloride to determine the amount of ammonia produced in the enzymatic reaction.
Protocol 2: HPLC-Based Assay for this compound Activity
This protocol allows for the quantification of the substrate depletion or product formation, offering higher specificity than colorimetric assays.
Materials:
-
Purified this compound or cell/tissue homogenate
-
Amide substrate and corresponding carboxylic acid product standard
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 80 µL of reaction buffer, 10 µL of enzyme solution, and 10 µL of the amide substrate.
-
Incubation: Incubate at 37°C for various time points.
-
Reaction Termination: At each time point, stop the reaction by adding 100 µL of cold quenching solution.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis: a. Transfer the supernatant to an HPLC vial. b. Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system. c. Separate the substrate and product using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Detect the substrate and product at their respective optimal wavelengths.
-
Data Analysis: Quantify the amount of substrate remaining or product formed by comparing the peak areas to a standard curve. Calculate the reaction velocity.
Protocol 3: LC-MS/MS-Based Assay for this compound Activity
This highly sensitive and specific method is ideal for measuring this compound activity in complex biological matrices and for low-turnover reactions.
Materials:
-
Purified this compound or subcellular fractions (e.g., microsomes, S9)
-
Amide substrate and stable isotope-labeled internal standard
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Incubation: a. Pre-warm the reaction buffer and enzyme preparation at 37°C. b. Initiate the reaction by adding the amide substrate. The final reaction volume is typically 100-200 µL.
-
Reaction Termination and Sample Preparation: a. After a defined incubation time, terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. b. Vortex and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: a. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable mobile phase. c. Inject the sample onto the LC-MS/MS system. d. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the analyte and internal standard based on their parent and fragment ion masses.
-
Data Analysis: Calculate the concentration of the product formed based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
Mandatory Visualizations
Drug Metabolism and Detoxification Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the role of this compound in drug metabolism and detoxification.
Caption: General pathway of amide drug metabolism and detoxification.
References
- 1. researchgate.net [researchgate.net]
- 2. Untitled Document [ucl.ac.uk]
- 3. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of Catalytic Action [mdpi.com]
- 5. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS Method for Quantitation of Western Honeybee (Apis mellifera) α-Glucosidase III as a Potential Honey Authenticity Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Amidase Enzyme Stability and Shelf-Life
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of amidase enzymes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound stability experiments in a direct question-and-answer format.
| Problem | Possible Causes | Solutions & Recommendations |
| Q1: My this compound loses activity rapidly upon storage in buffer. | 1. Proteolytic Degradation: Contaminating proteases in a partially purified enzyme preparation can degrade the this compound. 2. Oxidation: Sensitive residues like methionine or cysteine may be getting oxidized. 3. Suboptimal Buffer Conditions: The pH or ionic strength of the storage buffer may not be optimal for the specific this compound. 4. Dissociation of Multimers: If the active form of the this compound is a multimer, it might be dissociating into inactive monomers. | 1. Add Protease Inhibitors: Include a protease inhibitor cocktail (e.g., PMSF, EDTA) in your storage buffer. Further purify the this compound to remove contaminating proteases. 2. Add Reducing Agents: Supplement the buffer with reducing agents like DTT or β-mercaptoethanol (typically 1-5 mM). 3. Optimize Buffer: Empirically test a range of pH values and salt concentrations to find the optimal storage conditions. Most amidases are stable around a neutral pH. 4. Increase Protein Concentration: Storing the enzyme at a higher concentration can favor the associated, active state. |
| Q2: The enzyme aggregates and precipitates out of solution. | 1. Hydrophobic Interactions: Exposure of hydrophobic regions, especially under stress (e.g., temperature changes), can lead to aggregation. 2. Incorrect Refolding: If the enzyme has been denatured and refolded, incorrect disulfide bond formation or misfolding can lead to aggregation. 3. Buffer Composition: The buffer may lack components that help maintain protein solubility. | 1. Add Stabilizing Excipients: Include additives like glycerol (B35011) (10-50% v/v), sugars (e.g., sucrose (B13894), trehalose), or non-detergent sulfobetaines in the storage buffer to increase solubility and stability. 2. Optimize Refolding Protocol: If applicable, optimize the refolding conditions by adjusting the redox environment and the rate of denaturant removal. 3. Screen Additives: Experiment with different stabilizing additives to find the most effective one for your specific this compound. |
| Q3: My immobilization procedure results in a significant loss of enzyme activity. | 1. Active Site Blockage: The immobilization support may be binding to or near the active site of the this compound. 2. Conformational Changes: The enzyme's conformation may be altered upon binding to the support, leading to reduced activity. 3. Harsh Immobilization Conditions: The chemical reactions or conditions used for immobilization (e.g., pH, temperature) may be denaturing the enzyme. | 1. Use a Linker/Spacer: Introduce a spacer arm between the support and the enzyme to reduce steric hindrance around the active site. 2. Choose a Different Support/Method: Test different immobilization matrices (e.g., graphene oxide, zeolites, alginate beads) and coupling chemistries.[1][2][3] 3. Optimize Immobilization Parameters: Adjust the pH, temperature, and enzyme-to-support ratio during the immobilization process to find milder conditions that preserve activity. |
| Q4: The lyophilized (freeze-dried) enzyme does not fully recover its activity upon reconstitution. | 1. Denaturation during Freezing or Drying: The stresses of freezing and water removal can denature the enzyme. 2. Inappropriate Excipients: The formulation may lack the necessary cryo- and lyoprotectants. 3. Reconstitution Issues: The rehydration process may be causing aggregation or improper refolding. | 1. Optimize Lyophilization Cycle: Adjust the freezing rate and drying temperatures to minimize stress on the enzyme.[4] 2. Add Cryo/Lyoprotectants: Include sugars like trehalose (B1683222) or sucrose and/or polymers like PEG in the pre-lyophilization mixture to protect the enzyme.[5][6] 3. Optimize Reconstitution: Reconstitute the enzyme gently in an optimized buffer, potentially at a lower temperature, to allow for proper refolding. |
| Q5: My site-directed mutagenesis experiments to improve thermostability resulted in a less active or unstable enzyme. | 1. Disruption of Critical Interactions: The mutation may have disrupted key hydrogen bonds, salt bridges, or hydrophobic interactions necessary for the enzyme's structure and function.[7] 2. Incorrect Prediction of Beneficial Mutations: The computational model or rationale used to predict the mutation may have been flawed. 3. Global Destabilization: The mutation, while intended to be stabilizing, may have caused an overall destabilization of the protein fold. | 1. Rational Design: Base mutations on a thorough analysis of the enzyme's 3D structure. Target regions with high flexibility (high B-factors) or aim to introduce new stabilizing interactions like salt bridges or hydrogen bonds.[8] 2. Use Multiple Strategies: Combine computational predictions with consensus design from multiple sequence alignments of homologous enzymes.[9] 3. Create Conservative Mutations: Start with less drastic amino acid substitutions (e.g., substituting an amino acid with one of similar size and charge). |
Frequently Asked Questions (FAQs)
1. What are the primary strategies to improve the stability and shelf-life of this compound enzymes?
The main strategies can be categorized as follows:
-
Immobilization: Attaching the enzyme to an insoluble support material. This can enhance thermal and operational stability and allow for easier reuse of the enzyme.[3][10]
-
Use of Soluble Additives: Incorporating substances like polyols (e.g., glycerol, sorbitol), sugars (e.g., trehalose), salts, or polymers into the enzyme solution can help stabilize its structure.[11][12]
-
Protein Engineering (Site-Directed Mutagenesis): Modifying the amino acid sequence of the enzyme to introduce new stabilizing interactions, such as disulfide bonds or salt bridges, thereby increasing its intrinsic stability.[13][14]
-
Chemical Modification: Covalently modifying the enzyme's surface to enhance its properties.[3][15]
-
Lyophilization (Freeze-Drying): Removing water from the enzyme preparation at low temperature and pressure to create a stable, dry powder for long-term storage.[4][16]
2. How does immobilization improve enzyme stability?
Immobilization improves stability through several mechanisms:
-
Increased Rigidity: By attaching the enzyme to a solid support, its conformational flexibility is reduced, making it more resistant to unfolding at high temperatures.
-
Micro-environmental Effects: The support material can create a more favorable micro-environment (e.g., optimal pH) for the enzyme.
-
Prevention of Aggregation: By physically separating enzyme molecules, immobilization can prevent intermolecular aggregation, which is a common cause of inactivation.[10]
3. What are some common additives used to stabilize amidases, and how do they work?
Common stabilizing additives include:
-
Polyols (e.g., glycerol, sorbitol): These are preferentially excluded from the protein surface, which promotes a more compact, stable protein structure.
-
Sugars (e.g., sucrose, trehalose): These act as "water substitutes" and form a protective glassy matrix around the enzyme, especially during drying, preventing denaturation.[17]
-
Salts (e.g., (NH₄)₂SO₄, NaCl): The effects of salts can vary. At low concentrations, they can be stabilizing by shielding surface charges, but at high concentrations, they can be destabilizing.
-
Polymers (e.g., Polyethylene Glycol - PEG): Similar to polyols, these are excluded from the protein surface, promoting a more stable conformation.
4. When should I consider using site-directed mutagenesis?
Site-directed mutagenesis is a powerful but resource-intensive strategy that should be considered when:
-
A high degree of thermostability or stability in a specific condition (e.g., extreme pH) is required that cannot be achieved by other means.[13]
-
The three-dimensional structure of the this compound is known, or a reliable homology model can be generated, to allow for rational design of mutations.
-
You need to understand the relationship between the enzyme's structure and its stability.
5. What is the benefit of lyophilization for enzyme storage?
Lyophilization, or freeze-drying, removes water from the enzyme preparation, which significantly slows down chemical and physical degradation processes.[4][16] This results in a stable, lightweight powder that can often be stored for extended periods at room temperature, eliminating the need for cold-chain storage and reducing shipping costs.[5]
Quantitative Data on this compound Stabilization
The following tables summarize quantitative data from various studies on the effects of different stabilization strategies on this compound and other enzymes.
Table 1: Effect of Immobilization on this compound Stability
| This compound/Enzyme | Immobilization Support | Key Finding | Reference |
| This compound | Graphene Oxide (surface-modulated) | Maintained 85.5% of its activity after 10 days of storage at 4°C, compared to 46.5% for the free enzyme. | [2] |
| α-amylase | Nano-pore Zeolite | Immobilized enzyme maintained 75% of its initial activity after 45 min at 85°C, while the native enzyme was completely inactive. | [1] |
| α-amylase | Calcium Alginate | Immobilized cells showed a 20% increase in enzyme activity at 35°C compared to free cells. | [18] |
Table 2: Effect of Additives on Enzyme Thermostability
| Enzyme | Additive (Concentration) | Effect on Stability | Reference |
| α-amylase | Polyols, DMF, DMSO (10% w/v) | Increased the half-life approximately 2-fold. | [12] |
| α-chymotrypsin | Buffer salts | Increased activity 4- to 8-fold. | [19] |
| α-amylase | Polyethylene glycol or polyvinylpyrrolidone | Resulted in a 2-fold decrease in enzyme half-life. | [12] |
Table 3: Effect of Site-Directed Mutagenesis on Enzyme Thermostability
| Enzyme | Mutant | Improvement in Thermostability | Reference |
| Transaminase (At-ATA) | D224K | 4.23-fold increase in half-life at 40°C. | [20] |
| α-amylase | Mut3 (EDEE) | Two-fold increase in specific activity at pH 2.0 compared to the original. | [13] |
| Serine Protease PB92 | N18L/R143L/S97A | 4-fold increase in thermal stability. | [8] |
Experimental Protocols
Protocol 1: General this compound Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the ammonia (B1221849) released from the hydrolysis of an amide substrate.
Materials:
-
Purified this compound solution
-
Substrate solution (e.g., 100 mM acetamide)
-
Reaction buffer (e.g., 20 mM potassium phosphate (B84403), pH 7.4)[7]
-
Reagents for ammonia detection (e.g., indophenol (B113434) blue assay reagents)[7]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and substrate in a microcentrifuge tube or a 96-well plate.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the this compound enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a strong acid or by heat inactivation, if appropriate).
-
Detect the amount of ammonia produced using a suitable colorimetric method, such as the indophenol blue assay, and measure the absorbance at the appropriate wavelength (e.g., 620 nm).[7]
-
Create a standard curve using known concentrations of ammonium (B1175870) chloride to quantify the amount of ammonia produced in the enzymatic reaction.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Enzyme Immobilization on Graphene Oxide
This protocol describes a general method for the non-covalent immobilization of this compound onto graphene oxide (GO).[2]
Materials:
-
Graphene oxide (GO) suspension
-
Purified this compound solution
-
Immobilization buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Washing buffer (same as immobilization buffer)
-
Centrifuge
Procedure:
-
Add a desired amount of the GO suspension to a tube containing the this compound solution in the immobilization buffer.
-
Incubate the mixture at 4°C for 1 hour with gentle shaking to facilitate the adsorption of the enzyme onto the GO.
-
Separate the GO with the immobilized enzyme from the solution by centrifugation.
-
Carefully remove the supernatant. The amount of unbound enzyme in the supernatant can be measured to determine the immobilization efficiency.
-
Wash the immobilized enzyme pellet three times with the washing buffer to remove any non-adsorbed enzyme. After each wash, separate the solid by centrifugation.
-
The final pellet contains the immobilized this compound (this compound@GO), which can be resuspended in buffer for activity assays or storage.
Protocol 3: Lyophilization of this compound for Long-Term Storage
This protocol provides a general workflow for freeze-drying an this compound solution.
Materials:
-
Purified this compound solution in a suitable buffer (e.g., low ionic strength buffer)
-
Cryoprotectant (e.g., trehalose, sucrose)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials
Procedure:
-
Start with a purified and concentrated solution of the this compound.
-
Add a cryoprotectant to the enzyme solution. A common concentration is 5-10% (w/v) trehalose. Mix gently until fully dissolved.
-
Dispense the enzyme-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples. This can be done on the shelf of the lyophilizer or by using liquid nitrogen or a -80°C freezer. The freezing should be slow enough to allow for the formation of large ice crystals, which facilitates sublimation.
-
Primary Drying: Place the frozen samples in the lyophilizer. The temperature should be held below the eutectic or glass transition temperature of the formulation, and the pressure should be low (e.g., <100 mTorr). This step removes the frozen water (ice) through sublimation.[4]
-
Secondary Drying: After all the ice has sublimated, the temperature can be gradually increased to remove the remaining unfrozen water.
-
Once the drying cycle is complete, the vials are typically sealed under vacuum or an inert gas (e.g., nitrogen).
-
Store the lyophilized enzyme at room temperature or 4°C, protected from moisture and light.
Visualizations
Caption: Workflow for this compound Immobilization.
Caption: Decision Tree for Stabilization Strategy.
References
- 1. Stability Improvement of Immobilized a-amylase using Nano Pore Zeolite [ijbiotech.com]
- 2. Surface Modulation of Graphene Oxide for this compound Immobilization with High Loadings for Efficient Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. neb.com [neb.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancing Enzyme’s Stability and Catalytic Efficiency through Synergy of Force-Field Calculations, Evolutionary Analysis, and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Site-Directed Mutagenesis: Improving the Acid Resistance and Thermostability of Bacillus velezensis α-Amylase and Its Preliminary Feed Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved Stabilization of Chemically Aminated Enzymes Via Multipoint Covalent Attachment on Glyoxyl Supports | Springer Nature Experiments [experiments.springernature.com]
- 16. Lyophilization for the production of stable enzymatic additives - RevoluZion Technology [revoluzionproject.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How do additives affect enzyme activity and stability in nonaqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Improving the Thermostability and Activity of Transaminase From Aspergillus terreus by Charge-Charge Interaction [frontiersin.org]
Technical Support Center: Overcoming Substrate Inhibition in Amidase-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with substrate inhibition in amidase-catalyzed reactions.
Troubleshooting Guide
Problem 1: Reaction rate decreases at high substrate concentrations.
Possible Cause: Substrate inhibition is occurring, where excess substrate molecules bind to the enzyme in a non-productive manner, reducing its catalytic efficiency. This is a common phenomenon for about 25% of known enzymes.[1]
Solution:
-
Optimize Substrate Concentration: Systematically vary the substrate concentration to identify the optimal range where the reaction rate is maximal before inhibition becomes significant. A good starting point is to perform a substrate titration curve.
-
Enzyme Engineering:
-
Site-Directed Mutagenesis: Modify amino acid residues in or near the active site or in substrate access tunnels to reduce non-productive substrate binding.[1] For example, strategic mutations can alter the electrostatic environment of the active site to disfavor inhibitory binding.[2]
-
Directed Evolution: Employ high-throughput screening methods to evolve enzyme variants with improved tolerance to high substrate concentrations.[3]
-
-
Immobilization: Immobilizing the this compound on a solid support can sometimes alleviate substrate inhibition by creating a microenvironment that limits excessive substrate access to the enzyme's active site.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually can maintain an optimal concentration and prevent the accumulation of inhibitory levels.[4]
Problem 2: Inconsistent or non-reproducible kinetic data.
Possible Causes:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can affect enzyme stability and activity.
-
Substrate or Product Instability: The substrate or product may be unstable under the reaction conditions.
-
Inaccurate Measurement of Initial Rates: The time points for measuring the reaction rate may not be within the linear range.
Solutions:
-
Verify Optimal Conditions: Confirm the optimal pH and temperature for your specific this compound. Every enzyme has an optimal pH range and temperature at which it is most active.[5]
-
Control Reactions: Run control experiments without the enzyme to check for non-enzymatic degradation of the substrate or product.
-
Real-Time Monitoring: Use a continuous assay method to monitor the reaction progress in real-time and accurately determine the initial linear rate.
-
Check for Contaminants: Ensure the substrate and enzyme preparations are free from inhibitors or contaminants.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound-catalyzed reactions?
A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at substrate concentrations above a certain point. This occurs when one or more substrate molecules bind to the enzyme in a way that hinders the catalytic process. A common model suggests the formation of an unproductive enzyme-substrate complex.[1]
Q2: How can I determine if my this compound is experiencing substrate inhibition?
A2: The most direct way is to perform a kinetic analysis by measuring the initial reaction velocity at a wide range of substrate concentrations. If you observe that the velocity increases with substrate concentration up to a certain point and then starts to decrease as the concentration is further increased, your enzyme is likely subject to substrate inhibition.
Q3: What are the common mechanisms of substrate inhibition?
A3: The most cited mechanism involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex, forming a non-productive ternary complex (EES). Another less common mechanism involves the substrate binding to the enzyme-product (EP) complex, which blocks the release of the product.[1]
Q4: Can changing the reaction medium help overcome substrate inhibition?
A4: Yes, in some cases. The choice of solvent can influence substrate solubility and binding kinetics. For instance, performing reactions in organic media with a minimal amount of water has been explored for peptide this compound-catalyzed reactions, which can alter substrate specificity and potentially mitigate inhibition.[6]
Q5: Are there any computational tools that can help predict or understand substrate inhibition?
A5: Yes, molecular modeling techniques such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can provide insights into the binding modes of substrates in the enzyme's active site.[2][7] These computational approaches can help identify the residues involved in inhibitory binding and guide rational design strategies for enzyme engineering.
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Reactions
| This compound Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Pseudomonas aeruginosa | Acrylamide | 11.2 | 64.04 | 7.2 | 25 | [8] |
| Candida antarctica lipase (B570770) B (CALB) | Vanillyl derivative | 4.2 | 2.9 x 10-4 | 7.0 | 37 | [7] |
| Ochrobactrum anthropi | L-Val-NH2 | - | - | 6.0-8.5 | <60 | [9] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: General this compound Activity Assay
This protocol describes a common method for determining this compound activity by measuring the release of ammonia (B1221849).[10]
Materials:
-
This compound enzyme solution
-
Substrate solution (e.g., an amide)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Reagents for ammonia quantification (e.g., Nessler's reagent or a glutamate (B1630785) dehydrogenase-coupled assay)
-
Spectrophotometer
Methodology:
-
Prepare a reaction mixture containing the phosphate buffer and the substrate solution in a microcentrifuge tube or a cuvette.
-
Pre-incubate the mixture at the desired reaction temperature.
-
Initiate the reaction by adding a known amount of the this compound enzyme solution.
-
Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., a strong acid or by heat inactivation).
-
Quantify the amount of ammonia produced using a suitable method. A standard curve with known concentrations of ammonium (B1175870) chloride should be prepared for accurate quantification.
-
Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Kinetic Analysis of Substrate Inhibition
Methodology:
-
Set up a series of reactions as described in Protocol 1, but with a wide range of substrate concentrations, from well below the expected Km to concentrations where inhibition is observed.
-
For each substrate concentration, measure the initial reaction velocity (v0). It is crucial to measure the rate during the initial linear phase of the reaction.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
If substrate inhibition is present, the plot will show an initial hyperbolic increase followed by a decrease at higher substrate concentrations.
-
The data can be fitted to the following equation for uncompetitive substrate inhibition to determine the kinetic parameters: v0 = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki)) where Vmax is the maximum reaction velocity, Km is the Michaelis constant, and Ki is the inhibition constant.
Visualizations
Caption: Classical model of uncompetitive substrate inhibition.
Caption: Troubleshooting workflow for substrate inhibition.
References
- 1. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What factors affect the rate of enzyme-mediated reactions? | AAT Bioquest [aatbio.com]
- 6. Studies on peptide this compound-catalysed C-terminal peptide amidation in organic media with respect to its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. l-Selective this compound with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing product inhibition in industrial amidase processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial amidase processes, with a specific focus on addressing product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound-catalyzed reactions?
Product inhibition is a common phenomenon in enzyme kinetics where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] In industrial this compound processes, as the concentration of the carboxylic acid and ammonia (B1221849)/amine products increases, the rate of the amide hydrolysis reaction can slow down or even stop. This is a form of negative feedback that can significantly limit the overall yield and efficiency of the biotransformation.[2]
Q2: How can I determine if my this compound is experiencing product inhibition?
The most direct way to identify product inhibition is to run a time-course experiment and observe the reaction progress curve. If the reaction rate decreases significantly over time, even when the substrate is not depleted, it may indicate product inhibition.[2] Another approach is to perform initial rate experiments with varying initial concentrations of the product added to the reaction mixture. A decrease in the initial reaction rate with increasing product concentration is a clear sign of product inhibition.
Q3: What are the different types of product inhibition?
Product inhibition can be categorized into three main types:
-
Competitive Inhibition: The product competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The product binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Increasing substrate concentration will not overcome this type of inhibition.[3]
-
Uncompetitive Inhibition: The product binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
The type of inhibition can be determined by analyzing Lineweaver-Burk or other kinetic plots.
Troubleshooting Guide
Issue 1: Reaction rate slows down and stops before complete substrate conversion.
| Possible Cause | Troubleshooting Step |
| Product Inhibition | 1. Confirm Product Inhibition: Perform an experiment where the product is added at the beginning of the reaction. If the initial rate decreases, product inhibition is likely. 2. In-situ Product Removal: Consider strategies to remove the product as it is formed. This can include using a membrane reactor, liquid-liquid extraction, or product neutralization if the inhibition is pH-dependent.[1] 3. Enzyme Engineering: If possible, consider protein engineering approaches to create an this compound variant with reduced sensitivity to product inhibition. |
| Substrate Depletion | 1. Monitor Substrate Concentration: Analytically measure the substrate concentration over the course of the reaction to confirm it is not being fully consumed.[2] 2. Fed-Batch Strategy: If substrate depletion is the issue, implement a fed-batch process where the substrate is added incrementally to maintain a sufficient concentration. |
| Enzyme Instability | 1. Assess Enzyme Stability: Incubate the enzyme under reaction conditions (temperature, pH, buffer) without the substrate and measure its activity over time. 2. Optimize Reaction Conditions: If the enzyme is unstable, consider optimizing the temperature, pH, or buffer composition. Immobilizing the enzyme can also improve its stability.[3] |
| Reversible Reaction | 1. Check for Equilibrium: A reversible reaction may be approaching equilibrium, where the forward and reverse reaction rates are equal.[2] 2. Shift Equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as product removal. |
Issue 2: Inconsistent or no inhibition observed in control experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Preparation | 1. Verify Solubility and Stability: Ensure the inhibitor (product) is fully dissolved in the reaction buffer and is stable under the assay conditions. Prepare fresh solutions for each experiment.[4] 2. Check pH: The pH of the solution can affect the solubility and charge state of the inhibitor. Ensure the buffer pH is appropriate.[4] |
| Inadequate Assay Controls | 1. Include Proper Controls: Always run a positive control (a known inhibitor) and a negative control (vehicle/buffer without the inhibitor) to validate the assay.[5] 2. Blank Correction: Use appropriate blanks (e.g., buffer blank, substrate blank, sample blank) to correct for background absorbance or fluorescence.[6] |
| Insufficient Pre-incubation | 1. Optimize Pre-incubation Time: For some types of inhibition, a pre-incubation step where the enzyme and inhibitor are mixed before adding the substrate is necessary to allow for binding. The optimal time can range from 15 to 30 minutes.[5] |
Experimental Protocols
Protocol 1: General this compound Activity Assay (Colorimetric)
This protocol is a general method for determining this compound activity by measuring the release of ammonia using the Berthelot (indophenol blue) reaction.[7]
Materials:
-
Purified this compound enzyme
-
Amide substrate (e.g., acetamide)
-
Reaction buffer (e.g., 20 mM potassium phosphate, pH 7.4, 150 mM NaCl, 2 mM dithiothreitol)[7]
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite (B82951) reagent
-
Ammonium (B1175870) chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the amide substrate in the reaction buffer.
-
Prepare a series of ammonium chloride standards in the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well. Include a blank with buffer instead of the enzyme.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[8]
-
-
Ammonia Detection:
-
Stop the reaction by adding 25 µL of the phenol-nitroprusside reagent to each well.
-
Add 25 µL of the alkaline hypochlorite reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve using the ammonium chloride standards.
-
Calculate the amount of ammonia produced in the enzymatic reaction from the standard curve.
-
Protocol 2: HPLC-Based Assay for Product Inhibition
This protocol allows for the direct measurement of both substrate consumption and product formation, providing a more detailed picture of the reaction kinetics.
Materials:
-
This compound enzyme and substrate
-
Product of the reaction (for creating a standard curve)
-
Reaction buffer
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Reaction Setup:
-
Set up the enzymatic reaction in a suitable vessel with a defined volume.
-
To test for product inhibition, prepare parallel reactions with varying initial concentrations of the product.
-
-
Time-Course Sampling:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient and monitor the absorbance at a suitable wavelength (e.g., 230 nm for certain derivatives).[9]
-
-
Data Analysis:
-
Create standard curves for both the substrate and the product.
-
Quantify the concentration of substrate and product in each sample at each time point.
-
Plot the concentration of the product formed over time to determine the reaction rate. Compare the rates of the reactions with and without added product to quantify the extent of inhibition.
-
Data Presentation
Table 1: Effect of Initial Product Concentration on this compound Activity
| Initial Product Concentration (mM) | Initial Reaction Rate (µmol/min/mg) | % Inhibition |
| 0 (Control) | 15.2 | 0% |
| 10 | 11.8 | 22.4% |
| 25 | 7.5 | 50.7% |
| 50 | 3.1 | 79.6% |
| 100 | 1.2 | 92.1% |
Table 2: Kinetic Parameters of this compound in the Presence of Product Inhibitor
| Inhibitor Concentration (mM) | Km (mM) | Vmax (µmol/min/mg) |
| 0 | 5.8 | 16.0 |
| 25 | 12.3 | 15.8 |
| 50 | 25.1 | 16.2 |
(Note: The data in these tables are representative examples and will vary depending on the specific enzyme and reaction conditions.)
Visualizations
Caption: Troubleshooting workflow for reduced this compound reaction rates.
Caption: Strategies for mitigating product inhibition in bioreactors.
Caption: General workflow for an this compound activity assay.
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of anandamide this compound activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the enantioselectivity of amidase through protein engineering
Welcome to the technical support center for improving the enantioselectivity of amidase through protein engineering. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My wild-type this compound shows low to no enantioselectivity for my substrate of interest. Where do I start?
A1: Low initial enantioselectivity is a common challenge.[1][2] A recommended starting point is a round of directed evolution using error-prone PCR (epPCR) to introduce random mutations throughout the this compound gene.[3][4][5] This approach does not require prior knowledge of the enzyme's structure or mechanism and can quickly generate a library of variants with potentially improved properties.[5][6] Following library creation, a high-throughput screening method is crucial to identify variants with enhanced enantioselectivity.[7][8][9]
Q2: I have performed directed evolution, but the resulting variants show only marginal improvements in enantioselectivity. What are the next steps?
A2: Marginal improvements after an initial round of evolution are not uncommon. Consider the following strategies:
-
Iterative Rounds of Evolution: Subject the best-performing variants from the first round to further cycles of mutagenesis and screening.[4][6] This iterative process can lead to cumulative improvements in enantioselectivity.[3]
-
Site-Saturation Mutagenesis: If structural information or computational modeling is available, identify amino acid residues in the active site or substrate binding pocket.[3][10][11] Perform site-saturation mutagenesis at these "hot spot" positions to explore the full potential of individual residues to influence enantioselectivity.[4]
-
DNA Shuffling: Combine beneficial mutations from different improved variants by using DNA shuffling to create a new generation of enzyme libraries. This technique can explore additive or synergistic effects of mutations.[5]
Q3: My engineered this compound variant has improved enantioselectivity but suffers from reduced activity or stability.
A3: This is a common trade-off in protein engineering. To address this, you can:
-
Back-to-Consensus Mutations: Introduce mutations that revert non-critical, destabilizing mutations back to the consensus sequence of the protein family, which can sometimes restore stability without compromising the desired enantioselectivity.
-
Rational Design for Stability: Utilize computational tools to predict stabilizing mutations that can be introduced into your improved variant. These mutations are often located away from the active site.
-
Directed Evolution for Stability: Perform a round of directed evolution on your enantioselective variant, but this time screen for both improved stability (e.g., at higher temperatures or in the presence of organic solvents) and retained enantioselectivity.[12]
Q4: How can I reverse the enantioselectivity of my this compound?
A4: Reversing enantioselectivity is a challenging but achievable goal.[3][13] Strategies include:
-
Rational Design: Based on molecular docking simulations of both substrate enantiomers in the active site, identify key residues that favor the binding of one enantiomer over the other.[14] Mutating these residues to alter steric or electronic interactions can favor the binding of the opposite enantiomer.[3][13] For example, mutating a large amino acid to a smaller one can create space to accommodate the other enantiomer.[3]
-
Directed Evolution with a Chiral Selector: Employ a high-throughput screen that specifically detects the desired enantiomer. This can involve using a chiral resolving agent or a coupled enzymatic assay that is specific to the target product enantiomer.
Q5: What are the most effective high-throughput screening (HTS) methods for this compound enantioselectivity?
A5: The choice of HTS method is critical for the success of directed evolution.[7][9] Effective methods include:
-
Growth Selection Assays: These assays couple cell growth to the activity of the enzyme. For instance, an assay can be designed where the desired enzymatic reaction produces an essential metabolite, allowing only cells with active variants to grow.[7][15]
-
Fluorescence-Activated Cell Sorting (FACS): This ultrahigh-throughput method can screen millions of variants.[16] It often involves a substrate that releases a fluorescent product upon enzymatic conversion, which is then linked to the cell.[16]
-
Colorimetric and Spectrophotometric Assays: These methods are suitable for screening in microtiter plates and rely on a substrate that produces a colored product upon hydrolysis.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various protein engineering studies on amidases, highlighting the improvements in enantioselectivity (expressed as enantiomeric excess, ee%) and the specific mutations responsible.
Table 1: Improvement of this compound Enantioselectivity through Directed Evolution
| Wild-Type this compound | Substrate | Initial ee% | Mutant | Mutations | Improved ee% | Fold Improvement | Reference |
| Lipase (B570770) from P. aeruginosa | Chiral Ester | 2% | Evolved Lipase | Multiple rounds of epPCR and saturation mutagenesis | >90% | >45x | [17] |
| This compound from R. erythropolis | Meso heterocyclic dicarboxamides | N/A (desymmetrization) | Engineered this compound | Rational Engineering | 99% | N/A | [13] |
| This compound | Substrate 1a | 61% (for recovered amide) | I198F/W328F | I198F, W328F | N/A (E-value increased 53-fold) | 53x (in E-value) | [14][18] |
Table 2: Enantioselectivity Inversion by Site-Directed Mutagenesis
| Wild-Type this compound | Substrate | Initial Enantiopreference (ee%) | Mutant | Mutations | Final Enantiopreference (ee%) | Reference |
| Styrene Oxide Hydrolase | Styrene Oxide | (R)-enantiomer | A219V | A219V | (S)-enantiomer (43%) | [3] |
| P411 Enzyme | Lactone-carbene | S-selective | V328Q | S264A, V328Q | R-selective (9:91 e.r.) | [3] |
Key Experimental Protocols
Protocol 1: Directed Evolution by Error-Prone PCR (epPCR)
-
Template Preparation: Isolate the plasmid DNA containing the wild-type this compound gene.
-
epPCR Reaction: Set up a PCR reaction with the plasmid template, primers flanking the this compound gene, a standard Taq polymerase (which has a natural error rate), and a biased concentration of dNTPs or the addition of MnCl₂ to increase the mutation frequency.
-
PCR Cycling: Run the PCR for 25-30 cycles. The optimal number of cycles should be determined empirically to achieve the desired mutation rate (typically 1-3 amino acid changes per gene).
-
Library Construction: Digest the PCR product and the expression vector with appropriate restriction enzymes. Ligate the mutated gene fragments into the vector.
-
Transformation: Transform the ligation product into a suitable E. coli expression strain. Plate the transformed cells on selective agar (B569324) plates to obtain individual colonies, each representing a unique this compound variant.
Protocol 2: High-Throughput Screening (HTS) using a Colorimetric Assay
-
Colony Picking and Inoculation: Pick individual colonies from the agar plates into 96-well microtiter plates containing liquid growth medium with an appropriate antibiotic and an inducer for protein expression (e.g., IPTG).
-
Protein Expression: Incubate the microtiter plates at an optimal temperature and shaking speed to allow for cell growth and protein expression.
-
Cell Lysis: Lyse the cells to release the expressed this compound variants. This can be achieved by enzymatic (e.g., lysozyme), chemical (e.g., detergents), or physical (e.g., freeze-thaw) methods.
-
Enzymatic Reaction: Add the racemic substrate and a colorimetric reagent to each well of the microtiter plate. The colorimetric reagent should react with the product of the desired enantiomer to produce a color change.
-
Data Acquisition: After a defined incubation period, measure the absorbance at a specific wavelength using a microplate reader.
-
Hit Identification: Wells showing the highest color intensity correspond to the this compound variants with the highest activity and enantioselectivity for the desired enantiomer. These "hits" are then selected for further characterization.
Visualizations
Caption: Workflow for directed evolution of this compound.
Caption: Workflow for rational design of this compound.
Caption: Troubleshooting decision tree for improving enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the enantioselectivity of enzymes by directed evolution: practical and theoretical ramifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Engineering of Pseudomonas aeruginosa lipase by directed evolution for enhanced this compound activity: mechanistic implication for amide hydrolysis by serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuning Enzyme Activity for Nonaqueous Solvents: Engineering an Enantioselective “Michaelase” for Catalysis in High Concentrations of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rational design of enzyme activity and enantioselectivity [frontiersin.org]
- 14. Machine learning-assisted this compound-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective enzymes for organic synthesis created by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Machine learning-assisted this compound-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the thermostability of amidase for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermostability of amidase for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermostability of this compound?
A1: The three main strategies are:
-
Directed Evolution: This method involves creating a large library of this compound variants through random mutagenesis (e.g., error-prone PCR) and selecting for mutants with improved thermostability.
-
Rational Design: This approach uses knowledge of the this compound's structure and function to make specific, targeted mutations (site-directed mutagenesis) predicted to increase stability.
-
Immobilization: This physical method involves attaching the this compound to a solid support, which can restrict its unfolding at higher temperatures and improve its operational stability.
Q2: My this compound loses activity rapidly at the desired industrial temperature. What is the most likely cause?
A2: Rapid loss of activity at elevated temperatures is typically due to thermal denaturation, where the enzyme unfolds and loses its catalytic conformation. Other contributing factors can include aggregation, where unfolded proteins clump together, or proteolysis, where the enzyme is degraded by proteases that may be present as contaminants.
Q3: How can I quickly screen for more thermostable this compound variants from a large mutant library?
A3: High-throughput screening (HTS) is essential for efficiently screening large libraries. A common method involves incubating the library of variants (often in multi-well plates) at an elevated temperature for a specific period. The residual activity is then measured using a chromogenic or fluorogenic substrate. Variants that retain higher activity compared to the wild-type are selected as potential thermostable candidates.
Q4: What are common reasons for low activity recovery after immobilizing my this compound?
A4: Low activity recovery post-immobilization can stem from several factors:
-
Conformational Changes: The immobilization process may induce structural changes in the enzyme, particularly at the active site, leading to reduced activity.
-
Mass Transfer Limitations: The solid support can create a barrier for the substrate to reach the active site and for the product to diffuse away, slowing down the reaction rate.
-
Incorrect Orientation: Random immobilization can lead to the active site being blocked or inaccessible to the substrate.
-
Harsh Immobilization Conditions: The chemical reactions or physical conditions used for immobilization (e.g., pH, temperature, solvents) might partially inactivate the enzyme.
Q5: Can computational tools genuinely help in designing a more thermostable this compound?
A5: Yes, computational tools are increasingly powerful in rational design. Software can be used to predict the effect of specific mutations on the protein's stability (e.g., by calculating the change in Gibbs free energy of unfolding, ΔΔG). These predictions can help prioritize mutations for experimental validation, significantly reducing the number of variants that need to be created and tested. However, it is crucial to remember that these are predictions and must be experimentally validated.
Troubleshooting Guides
Directed Evolution
| Problem | Possible Cause | Troubleshooting Steps |
| Low mutation frequency in error-prone PCR library | - Insufficient concentration of MnCl₂ or unbalanced dNTPs.- High-fidelity polymerase used.- Too few PCR cycles. | - Optimize MnCl₂ concentration (typically 0.1-0.5 mM).- Use a non-proofreading DNA polymerase (e.g., Taq polymerase).- Increase the number of PCR cycles. |
| High number of inactive clones in the library | - excessively high mutation rate leading to non-functional proteins.- Inefficient ligation or transformation. | - Reduce the concentration of mutagens (MnCl₂) or the number of PCR cycles.- Optimize the ligation and transformation protocols. |
| No significant improvement in thermostability after screening | - Screening conditions are not stringent enough.- The initial enzyme is already highly stable.- Insufficient library size was screened. | - Increase the temperature or incubation time during the heat-inactivation step of the screen.- Consider DNA shuffling to recombine beneficial mutations from multiple parents.- Screen a larger number of clones. |
Rational Design
| Problem | Possible Cause | Troubleshooting Steps |
| Computationally predicted stabilizing mutation destabilizes the enzyme | - Inaccurate structural model.- Unforeseen long-range effects of the mutation.- The computational algorithm does not fully capture the complexity of protein folding and dynamics. | - If using a homology model, try to obtain an experimental structure.- Analyze the mutation's impact on the local and global protein structure and dynamics using molecular dynamics simulations.- Experimentally test other predicted mutations; not all predictions will be successful. |
| Site-directed mutagenesis failed (no mutated plasmid) | - Poor primer design (e.g., low melting temperature, self-dimerization).- Inefficient PCR amplification.- Incomplete digestion of the parental template DNA. | - Redesign primers with appropriate length, GC content, and melting temperature.- Optimize PCR conditions (annealing temperature, extension time).- Ensure complete digestion with DpnI by extending incubation time or using fresh enzyme. |
| Mutant expresses well but has lower activity than wild-type | - The mutation is near the active site and has disrupted catalysis.- The mutation has caused a subtle conformational change that affects substrate binding or product release. | - Analyze the location of the mutation in relation to the active site.- Perform kinetic studies (Kₘ and k꜋ₐₜ) to understand the impact on catalysis.- Consider alternative mutations at the same site or in different regions. |
Immobilization
| Problem | Possible Cause | Troubleshooting Steps |
| Low enzyme loading on the support | - Insufficient activation of the support material.- Inappropriate buffer conditions (pH, ionic strength) for binding.- Low enzyme concentration. | - Optimize the activation chemistry for the support.- Screen different buffers to find the optimal conditions for enzyme-support interaction.- Increase the concentration of the enzyme solution during immobilization. |
| Significant loss of activity after immobilization | - The immobilization chemistry is too harsh.- The enzyme is denatured at the support surface.- The active site is blocked. | - Use a milder immobilization chemistry or a longer spacer arm to reduce steric hindrance.- Include a stabilizing agent (e.g., glycerol, substrate) during immobilization.- Consider site-specific immobilization to ensure the active site remains accessible. |
| Leaching of the enzyme from the support during use | - The bonds between the enzyme and support are not stable under operational conditions.- Physical adsorption is the primary mode of attachment, which is reversible. | - Use covalent immobilization methods for a more robust attachment.- Cross-link the immobilized enzyme to enhance its stability on the support. |
Data Presentation
Table 1: Enhancement of this compound Thermostability through Directed Evolution
| This compound Source | Mutant(s) | Improvement Metric | Value (Wild-Type) | Value (Mutant) | Fold Improvement | Reference Conditions |
| Bacillus subtilis p-nitrobenzyl esterase | Multiple generations | Tₘ (°C) | ~42 | >56 | >14°C increase | pH 7.0 |
| Prolyl endopeptidase from Flavobacterium meningosepticum | PEP-407 | Half-life (min) at 60°C | ~0.7 | 42 | 60 | Not specified |
| β-agarase AgaB | S2 | Tₘ (°C) | Not specified | +4.6 | - | Not specified |
| β-agarase AgaB | S2 | Half-life (min) at 40°C | ~19 | 350 | 18.4 | Not specified |
| Maltogenic amylase from Thermus sp. | ThMA-DM | Tₘ (°C) | 76.2 | 86.9 | +10.7°C | pH 6.0 |
| Maltogenic amylase from Thermus sp. | ThMA-DM | Half-life (min) at 80°C | <1 | 172 | >172 | pH 6.0 |
Table 2: Enhancement of this compound Thermostability through Rational Design
| This compound Source | Mutant(s) | Improvement Metric | Value (Wild-Type) | Value (Mutant) | Fold Improvement / Change | Reference Conditions |
| GH 62 α-l-arabinofuranosidase | G205K | Tₘ (°C) | Not specified | +5 | - | Not specified |
| Transaminase from Aspergillus terreus | D224K | Half-life (min) at 40°C | 6.9 | 29.2 | 4.23 | pH 8.0 |
| Transaminase from Aspergillus terreus | D224K | T₅₀¹⁰ (°C) | 38.5 | 44.59 | +6.09°C | 10 min incubation |
Table 3: Enhancement of this compound Thermostability through Immobilization
| This compound | Support Material | Immobilization Method | Improvement in Stability | Reference |
| α-amylase | Nano pore zeolite | Covalent attachment | Higher resistance to thermal denaturation compared to free enzyme. Retained 75% activity after 45 min at 85°C, while native enzyme was inactive. | [1][2] |
| This compound | Graphene Oxide | Physical Adsorption | Immobilized this compound showed better thermal stability at 60°C than free this compound. | Not specified in provided context |
Experimental Protocols
Protocol 1: Error-Prone PCR for Directed Evolution
Objective: To introduce random mutations into the this compound gene.
Materials:
-
Template DNA (plasmid containing the this compound gene)
-
Forward and reverse primers for the this compound gene
-
Taq DNA polymerase (or another non-proofreading polymerase)
-
dNTP mix (balanced and unbalanced concentrations)
-
PCR buffer
-
MgCl₂ solution
-
MnCl₂ solution
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Reaction Setup: Prepare a PCR master mix. For a standard 50 µL reaction, typical final concentrations are:
-
1x PCR Buffer
-
200 µM of each dNTP (for low mutation rate) or an unbalanced ratio (e.g., 200 µM dATP/dGTP, 1 mM dCTP/dTTP for higher rate)
-
0.2-1.0 µM of each primer
-
1.5-7.0 mM MgCl₂ (higher concentrations increase error rate)
-
0.1-0.5 mM MnCl₂ (a key mutagen)
-
1-10 ng of template DNA
-
1-2.5 units of Taq DNA polymerase
-
-
Thermocycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (adjust based on primer Tₘ).
-
Extension: 72°C for 1 minute per kb of gene length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Run a small aliquot of the PCR product on an agarose gel to confirm the amplification of a band of the correct size.
-
Purification: Purify the PCR product using a commercial PCR purification kit.
-
Library Creation: Clone the purified, mutated PCR products into an expression vector to create the mutant library.
Protocol 2: Site-Directed Mutagenesis
Objective: To introduce a specific point mutation into the this compound gene.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Template DNA (plasmid containing the this compound gene)
-
Two complementary mutagenic primers (containing the desired mutation)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tₘ) of ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with 10-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of high-fidelity DNA polymerase.
-
Thermocycling conditions:
-
Initial Denaturation: 95°C for 30 seconds.
-
12-18 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protocol 3: this compound Immobilization on a Solid Support
Objective: To immobilize this compound onto an amine-functionalized solid support.
Materials:
-
Amine-functionalized solid support (e.g., agarose beads, silica)
-
Purified this compound solution
-
Glutaraldehyde (B144438) solution (cross-linking agent)
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium borohydride (B1222165) solution (reducing agent)
-
Bovine Serum Albumin (BSA) solution (for blocking)
Procedure:
-
Support Activation:
-
Wash the amine-functionalized support with phosphate buffer.
-
Activate the support by incubating it with a 2.5% (v/v) glutaraldehyde solution in phosphate buffer for 2 hours at room temperature with gentle shaking.
-
Wash the activated support thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the purified this compound solution to the activated support.
-
Incubate for a specified time (e.g., 2-24 hours) at 4°C with gentle shaking. The optimal time should be determined experimentally.
-
-
Reduction of Schiff Bases:
-
Add sodium borohydride solution to a final concentration of 1 mg/mL.
-
Incubate for 30 minutes at room temperature to reduce the Schiff bases formed between the enzyme and the support, creating stable covalent bonds.
-
-
Blocking:
-
Wash the immobilized enzyme with phosphate buffer.
-
Block any remaining active groups on the support by incubating with a BSA solution (1 mg/mL) for 1 hour.
-
-
Final Washes and Storage:
-
Wash the immobilized this compound extensively with phosphate buffer to remove any non-covalently bound enzyme.
-
Store the immobilized this compound in a suitable buffer at 4°C.
-
Visualizations
References
Technical Support Center: Colorimetric Amidase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during colorimetric amidase activity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric this compound assay?
A common colorimetric method for measuring this compound activity relies on the use of a chromogenic substrate, often a peptide or amino acid linked to p-nitroaniline (pNA). The substrate itself is colorless. When the this compound cleaves the amide bond, it releases free p-nitroaniline, which has a distinct yellow color. The rate of this color development, measured by the increase in absorbance at a specific wavelength (typically 405-410 nm), is directly proportional to the enzyme's activity.[1]
Q2: What are the critical parameters to optimize for a successful assay?
To achieve maximum sensitivity and reproducibility, it is crucial to optimize several parameters, including enzyme and substrate concentrations, reaction time, temperature, and pH.[2] It's also important to determine the linear range of the assay, where the measured absorbance correlates proportionally with enzyme activity. The choice of buffer system is also critical as it can impact both enzyme stability and activity.[3]
Q3: How should I prepare and store my chromogenic substrate?
Many chromogenic substrates, such as those based on p-nitroanilide, have limited solubility in aqueous solutions.[4] They are often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[5][6] It is crucial to ensure that the final concentration of the organic solvent in the assay does not inhibit enzyme activity. Stock solutions are typically stored in aliquots at -20°C to maintain stability.[5][6] It is often recommended to prepare fresh working solutions of the substrate for each experiment to avoid issues with degradation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your colorimetric this compound activity assay, providing potential causes and recommended solutions.
Problem 1: High Background Absorbance
High background can mask the true signal from enzymatic activity, leading to inaccurate results.
Q: My blank wells (containing everything except the enzyme) show high absorbance. What could be the cause?
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Some chromogenic substrates can degrade spontaneously in the assay buffer, especially at non-optimal pH or elevated temperatures. Run a "substrate only" blank (buffer + substrate) to measure the rate of non-enzymatic hydrolysis. If significant, consider preparing the substrate solution fresh before each use or adjusting the buffer pH.[4] |
| Reagent or Sample Contamination | Reagents, buffers, or the sample itself may be contaminated with other substances that absorb at the assay wavelength or with other proteases that can cleave the substrate.[4][7] Use high-purity water and fresh, filtered reagents. If sample contamination is suspected, consider sample cleanup steps. Including protease inhibitors in control wells can also help identify contaminating protease activity.[4] |
| Interference from Sample Components | Biological samples can contain colored compounds (e.g., hemoglobin, bilirubin) or particulates that interfere with absorbance readings.[8] Run a sample blank containing the sample and buffer but no substrate to correct for this background absorbance. Centrifuging samples to remove debris can also be beneficial.[4] |
| Improper Plate Washing | Inadequate washing in multi-step assays can leave behind reagents that contribute to the background signal. Ensure your plate washer is functioning correctly and that the wash protocol is sufficient.[9] |
Problem 2: No or Very Low Signal
A lack of signal suggests that the enzymatic reaction is not occurring as expected.
Q: I am not observing any significant increase in absorbance after adding my enzyme. What should I check?
| Possible Cause | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) or degradation. Use a fresh aliquot of the enzyme and verify its activity with a known positive control substrate.[4] Always keep the enzyme on ice before adding it to the reaction mixture.[10] |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific this compound.[3][11] Verify the pH of your buffer and ensure the assay is performed at the enzyme's optimal temperature. Each enzyme has a specific pH range for optimal activity and stability.[10][12] |
| Incorrect Reagent Concentrations | The concentration of the enzyme or substrate may be too low to generate a detectable signal within the assay timeframe. Titrate both the enzyme and substrate to determine their optimal working concentrations.[4] |
| Missing Cofactors | Some amidases may require specific cofactors (e.g., metal ions) for activity. Check the literature for your specific enzyme to ensure all necessary components are present in the assay buffer. |
| Substrate Insolubility | The chromogenic substrate may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Ensure the substrate is completely dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. The final concentration of the organic solvent should typically be kept low (e.g., <5-10%) to avoid affecting enzyme activity.[13] |
Problem 3: Non-Linear Reaction Rate
The initial phase of the reaction should be linear (a constant rate of product formation). If the reaction rate slows down over time, it can lead to an underestimation of the initial velocity (V₀).
Q: My plot of absorbance versus time is a curve instead of a straight line. Why is this happening?
| Possible Cause | Recommended Solution |
| Substrate Depletion | If the enzyme concentration is too high or the reaction is monitored for too long, a significant portion of the substrate will be consumed, causing the reaction rate to decrease. Use a lower enzyme concentration or measure the initial rate over a shorter time period where less than 10-15% of the substrate is consumed.[4][14] |
| Product Inhibition | The product of the reaction (e.g., p-nitroaniline or the cleaved peptide) can bind to the enzyme and inhibit its activity.[11] This is a common phenomenon in enzyme kinetics. Analyze the data using kinetic models that account for product inhibition or measure the initial velocity at very early time points before the product concentration becomes significant. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions (e.g., non-optimal pH or temperature), leading to a loss of activity over the course of the measurement.[4][11] Optimize the assay conditions for enzyme stability. Consider adding stabilizing agents like glycerol (B35011) or bovine serum albumin (BSA) if appropriate.[11] |
| High Initial Absorbance | If the initial absorbance of the reaction mixture is too high (e.g., >1.0), it may fall outside the linear range of the spectrophotometer.[15][16] This can be caused by colored compounds in the sample or a high concentration of the substrate itself. Dilute the sample or use a cuvette with a shorter pathlength.[15] |
Quantitative Data Summary
The optimal conditions and kinetic parameters for this compound activity can vary significantly depending on the specific enzyme and substrate. The following tables provide examples of these parameters from the literature.
Table 1: Optimal pH and Temperature for Various Amidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus smithii IIIMB2907 | 7.0 | 50 | [17] |
| Xinfangfangia sp. DLY26 | 9.0 | 60 | [17] |
| Stenotrophomonas maltophilia | 6.0 | 39-45 | [14] |
| Fusarium oxysporum (Penicillin-V this compound) | Not Specified | Not Specified | [18] |
| Rat Liver (FAAH) | Not Specified | Not Specified | [19] |
| Bacillus sp. APB-6 | 9.5 | 55 | [17] |
Table 2: Kinetic Parameters for this compound-Catalyzed Reactions
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) / V_max | K_i (mM) | Inhibitor | Reference |
| Penicillin-V this compound (Fusarium oxysporum) | 2-nitro-5-(phenoxyacetamido)-benzoic acid | 0.89 | 2.6 µmol/min/mg | 4 | Penicillin-V | [18] |
| Fatty Acid Amide Hydrolase (Rat Liver) | Oleamide | 0.104 | 5.7 nmol/min/mg | - | - | [19] |
| Human Tissue Kallikrein | D-Val-Leu-Arg-pNA | 0.012 | 48.4 min⁻¹ | 0.0386 | p-nitroaniline | [20] |
Experimental Protocols
Below are generalized protocols for colorimetric this compound assays. Note: These are templates and must be optimized for your specific enzyme, substrate, and experimental conditions.
Protocol 1: General this compound Assay using a p-Nitroanilide Substrate
This protocol is adapted for a 96-well plate format.
Materials:
-
Purified this compound or cell lysate containing the enzyme
-
Chromogenic p-nitroanilide substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate Solvent (e.g., DMSO or DMF)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the optimal pH and temperature for the enzyme.
-
Prepare a concentrated stock solution of the p-nitroanilide substrate in the appropriate solvent (e.g., 20 mM in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Prepare the enzyme solution by diluting the purified enzyme or lysate in cold Assay Buffer to a concentration that produces a linear reaction rate.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well.
-
Add the enzyme solution to the "Test" wells. For "Blank" wells, add the same volume of Assay Buffer or buffer containing heat-inactivated enzyme.
-
If testing inhibitors, add the inhibitor solution to the desired wells and an equivalent volume of solvent to the control wells. Pre-incubate the enzyme with the inhibitor if required.
-
Equilibrate the plate to the optimal assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add the substrate working solution to all wells.
-
Immediately begin monitoring the absorbance at 405 nm in kinetic mode using a microplate reader. Record readings every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA/min) from the initial linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from the rate of the test samples.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitroaniline (typically ~9,960 M⁻¹cm⁻¹ at 405 nm).
-
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Fluorometric Assay
This is an example of a fluorometric assay, which offers higher sensitivity.
Materials:
-
FAAH enzyme source (e.g., recombinant enzyme, tissue homogenate)
-
FAAH fluorometric substrate (e.g., AMC arachidonoyl amide)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Inhibitor (for background control)
-
96-well black, opaque-walled microplate
-
Fluorescence microplate reader (Ex/Em = 360/465 nm)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare tissue or cell homogenates in ice-cold FAAH Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[13]
-
Prepare working solutions of the substrate and inhibitor as per the manufacturer's instructions.
-
Prepare a positive control using a known active FAAH preparation.
-
-
Assay Setup:
-
Add samples, positive controls, and buffer (for blanks) to the wells of the 96-well plate.
-
For sample background controls, add the FAAH inhibitor to the respective sample wells. This accounts for any non-FAAH related substrate hydrolysis.[13]
-
Add the FAAH enzyme to the appropriate wells.
-
Equilibrate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add the FAAH substrate to all wells to start the reaction.
-
Immediately measure fluorescence in kinetic mode (Ex/Em = 360/465 nm) at 37°C for 10-60 minutes.[13]
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (ΔRFU/min) from the linear portion of the curve.
-
Subtract the rate of the sample background control from the corresponding sample rate.
-
Enzyme activity is proportional to the corrected rate of fluorescence increase. A standard curve using free fluorophore (e.g., 7-amino-4-methylcoumarin) can be used for quantification.
-
Visualized Workflows and Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for a colorimetric this compound assay.
Caption: A generalized workflow for a colorimetric this compound assay from preparation to data analysis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common issues in your assay.
Caption: A decision tree to help troubleshoot common issues in colorimetric this compound assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Interactive Product Troubleshooting Tree Software | DeciZone [decizone.com]
- 8. sundiagnostics.us [sundiagnostics.us]
- 9. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Purification and characterization of a newly screened microbial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A colorimetric assay for penicillin-V this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Strategies for Insoluble Amidase Inclusion Bodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of insoluble amidase inclusion bodies expressed in E. coli.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of refolding this compound inclusion bodies.
| Problem | Possible Cause | Suggested Solution |
| Low Refolding Yield | High Protein Concentration: Leads to intermolecular aggregation during refolding. | - Decrease the initial protein concentration in the refolding buffer.- Employ a stepwise or continuous addition of the solubilized protein to the refolding buffer to maintain a low instantaneous protein concentration. |
| Rapid Removal of Denaturant: Sudden changes in the chemical environment can cause the protein to misfold and aggregate. | - Utilize stepwise dialysis with a gradual decrease in denaturant concentration.[1]- For dilution methods, add the solubilized protein solution to the refolding buffer slowly and with gentle stirring.[1] | |
| Suboptimal Refolding Buffer Composition: Incorrect pH, ionic strength, or absence of stabilizing additives can hinder proper folding. | - Optimize the pH of the refolding buffer based on the specific this compound's properties; many amidases have optimal activity at neutral to slightly alkaline pH.[2]- Screen a variety of additives such as L-arginine (0.4-1 M) to suppress aggregation, and polyols like glycerol (B35011) (10-20%) or sorbitol to stabilize the refolded protein.[3][4]- Include a redox system, such as a 10:1 to 1:1 ratio of reduced to oxidized glutathione (B108866) (e.g., 1 mM GSH / 0.1 mM GSSG), especially if the this compound contains disulfide bonds.[5] | |
| Protein Aggregation During Refolding | Exposed Hydrophobic Patches: Partially folded intermediates can expose hydrophobic regions, leading to aggregation. | - Add non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., 0.05% Triton X-100) to the refolding buffer to shield hydrophobic surfaces.[6]- Lower the refolding temperature (4-15°C) to decrease the rate of hydrophobic interactions.[7] |
| Incorrect Disulfide Bond Formation: For cysteine-containing amidases, improper disulfide bridging can lead to misfolding and aggregation. | - Ensure complete reduction of disulfide bonds in the solubilization buffer with a reducing agent like DTT (50-100 mM).- Incorporate a redox shuffling system (e.g., glutathione couple) in the refolding buffer to facilitate correct disulfide bond formation.[5] | |
| Low or No Enzymatic Activity of Refolded this compound | Incomplete or Incorrect Refolding: The protein may be soluble but not in its native, active conformation. | - Verify the structural integrity of the refolded protein using techniques like circular dichroism (CD) spectroscopy.- Re-optimize refolding conditions, including buffer composition, pH, temperature, and additives.[3][4] |
| Presence of Inhibitory Contaminants: Residual denaturants or other chemicals from the purification process can inhibit enzyme activity. | - Ensure complete removal of denaturants through thorough dialysis or diafiltration.[8]- Perform a final buffer exchange step into a suitable assay buffer. | |
| Incorrect Assay Conditions: The conditions used to measure this compound activity may not be optimal. | - Confirm the optimal pH, temperature, and substrate concentration for your specific this compound.[2]- Use a validated this compound activity assay protocol.[9] | |
| Difficulty Solubilizing Inclusion Bodies | Ineffective Denaturant: The chosen denaturant or its concentration may not be sufficient to fully solubilize the inclusion bodies. | - Use 6 M Guanidine Hydrochloride (Gdn-HCl) for more effective solubilization compared to 8 M Urea (B33335), as it is a stronger chaotrope.[10][11]- Ensure the solubilization buffer has a pH around 8.0 and includes a reducing agent like DTT.[11] |
| Incomplete Cell Lysis or Inclusion Body Washing: Contamination with cellular debris can hinder solubilization. | - Ensure complete cell lysis using methods like sonication or a French press.- Thoroughly wash the inclusion body pellet with buffers containing low concentrations of denaturant (e.g., 2 M Urea) or detergents (e.g., 1-2% Triton X-100) to remove contaminants.[8][12] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my recombinant this compound forms inclusion bodies?
The initial step is to optimize the expression conditions to favor soluble protein production. This can include lowering the induction temperature (e.g., to 15-25°C), reducing the inducer concentration (e.g., IPTG), or using a weaker promoter or a different expression host. If inclusion body formation persists, you will need to proceed with purification and refolding.[13]
Q2: How do I effectively wash the isolated inclusion bodies?
After initial isolation by centrifugation, wash the inclusion body pellet to remove contaminating proteins and cellular debris. A common procedure involves resuspending the pellet in a buffer containing a mild detergent like 1-2% Triton X-100, followed by sonication to aid in resuspension. Subsequent washes can be done with a buffer containing a low concentration of a denaturant (e.g., 2 M urea) or high salt (e.g., 1 M NaCl) to remove nucleic acids.[14][12]
Q3: Which denaturant is better for solubilizing this compound inclusion bodies, Urea or Guanidine Hydrochloride?
Guanidine hydrochloride (Gdn-HCl) at a concentration of 6 M is generally more effective at solubilizing inclusion bodies than 8 M urea because it is a stronger chaotropic agent.[10][11] However, urea is non-ionic, which can be an advantage if you plan to perform ion-exchange chromatography under denaturing conditions.[11] The choice may also depend on the specific this compound.
Q4: What are the most common methods for removing the denaturant to initiate refolding?
The three most common methods are:
-
Dilution: The solubilized protein solution is added, often dropwise, into a large volume of refolding buffer. This is a simple and effective method.[8][15]
-
Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a refolding buffer. This allows for a gradual removal of the denaturant. Stepwise dialysis, with progressively lower concentrations of denaturant in the dialysis buffer, can improve refolding yields.[1]
-
On-column refolding: This method is particularly useful for His-tagged proteins. The solubilized protein is bound to an affinity column (e.g., Ni-NTA) under denaturing conditions. The denaturant is then washed away with a refolding buffer, allowing the protein to refold while immobilized on the column, which can minimize aggregation.[16]
Q5: What are some key additives to include in my this compound refolding buffer?
Several additives can significantly improve refolding efficiency:
-
Aggregation Suppressors: L-arginine (0.4-1 M) is widely used to prevent protein aggregation.[3]
-
Stabilizers: Polyols such as glycerol (10-20%) and sugars like sorbitol or glucose can help stabilize the native conformation of the refolded protein.[3][4]
-
Redox System: For amidases with cysteine residues, a redox pair like reduced and oxidized glutathione (GSH/GSSG) is crucial for correct disulfide bond formation.[5]
-
Low Concentration of Denaturant: A low residual concentration of urea (0.5-1 M) in the refolding buffer can sometimes help to keep folding intermediates soluble.[3]
Q6: How can I assess the success of my refolding experiment?
The success of refolding should be evaluated by:
-
Solubility: Visually inspect for the absence of precipitation after refolding and centrifugation.
-
Purity and Monodispersity: Analyze the refolded protein by SDS-PAGE for purity and by size-exclusion chromatography (SEC) to check for aggregation.
-
Structural Integrity: Use biophysical methods like circular dichroism (CD) spectroscopy to confirm the presence of secondary and tertiary structures.
-
Enzymatic Activity: Most importantly, perform a functional assay to measure the specific activity of the refolded this compound.[9][17]
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest E. coli cells expressing the recombinant this compound by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at a higher speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the inclusion body pellet in a wash buffer containing 1-2% Triton X-100. A brief sonication can aid in resuspension.[12]
-
Centrifuge again under the same conditions and discard the supernatant.
-
Repeat the wash step with a buffer containing 2 M urea to remove remaining contaminants.
-
Perform a final wash with the lysis buffer without any additives.
-
The resulting pellet contains the purified inclusion bodies.
Protocol 2: Solubilization of this compound Inclusion Bodies
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 6 M Gdn-HCl, 50 mM DTT, pH 8.0).[14]
-
Incubate with gentle stirring at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.
-
Centrifuge at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove any remaining insoluble material.
-
The supernatant contains the denatured and solubilized this compound.
Protocol 3: Refolding of Solubilized this compound by Dilution
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.5).
-
Cool the refolding buffer to 4°C.
-
Slowly add the solubilized this compound solution dropwise into the cold refolding buffer with gentle and constant stirring. A dilution factor of 50-100 is common.
-
Incubate the refolding mixture at 4°C for 12-48 hours.
-
Remove any precipitated protein by centrifugation or filtration.
-
Concentrate the refolded protein using ultrafiltration and exchange it into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
Protocol 4: this compound Activity Assay
This is a general protocol and should be optimized for the specific this compound and its substrate.
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2).[9]
-
Prepare a stock solution of the amide substrate (e.g., 400 mM acetamide).[9]
-
In a microplate well or cuvette, add the reaction buffer and the substrate solution.
-
Initiate the reaction by adding a known amount of the refolded this compound.
-
Incubate the reaction at the optimal temperature for the this compound (e.g., 37°C).[9]
-
The reaction can be monitored by measuring the formation of the product (e.g., ammonia (B1221849) or the corresponding carboxylic acid) over time using a suitable method (e.g., colorimetric assay, HPLC).
-
Calculate the specific activity of the enzyme (units per mg of protein). One unit is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[9]
Visualizations
Caption: Workflow for refolding this compound inclusion bodies.
Caption: Troubleshooting logic for this compound refolding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, Purification And Refolding Of Recombinant this compound In Escherichia Coli - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ultrahigh-Throughput Activity Engineering of Promiscuous Amidases through a Fluorescence-Activated Cell Sorting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biossusa.com [biossusa.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 14. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 15. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
Optimizing pH and temperature for specific amidase reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidase enzymes. The following sections offer solutions to common issues encountered during the optimization of pH and temperature for specific this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for this compound activity?
The optimal pH for this compound activity can vary significantly depending on the source of the enzyme. However, most microbial amidases exhibit optimal activity in the neutral to alkaline range, typically between pH 7.0 and 9.5.[1] For instance, the this compound from Bacillus sp. APB-6 shows maximum acyl transfer activity at pH 9.5, while a thermostable this compound from Xinfangfangia sp. DLY26 is optimally active at pH 9.0.[1][2] It is crucial to empirically determine the optimal pH for your specific enzyme.
Q2: How does temperature influence the efficiency of an this compound-catalyzed reaction?
Temperature has a significant impact on this compound-catalyzed reactions. As the temperature rises, the reaction rate generally increases until it reaches an optimum point.[1][3][4] Beyond this optimal temperature, the enzyme's stability decreases, leading to a rapid loss of activity due to denaturation.[1][3][4] For example, a thermostable this compound from Aspergillus fumigatus displays optimal activity at 70°C, while the this compound from Sulfolobus solfataricus has an optimal temperature of 80°C.[1]
Q3: My this compound reaction rate is decreasing over time. What are the potential causes?
A declining reaction rate can be attributed to several factors:
-
Enzyme Instability: The this compound may be unstable under the specific reaction conditions (pH, temperature, or solvent). Consider adding stabilizing agents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG).[1]
-
Product Inhibition: The accumulation of reaction products, such as carboxylic acid or ammonia, may inhibit the enzyme's activity.[1]
-
Substrate Inhibition: High concentrations of the amide substrate can sometimes lead to inhibition of the enzyme.[1]
Q4: How can I determine the optimal pH and temperature for my specific this compound?
A systematic approach is required to determine the optimal conditions. This typically involves performing a series of experiments where you vary one parameter while keeping the others constant. For a detailed workflow, refer to the Experimental Protocols section below. A method using a gradient PCR cycler can allow for the parallel determination of relative activity at 96 different combinations of pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | 1. Incorrect pH or temperature: The reaction conditions are outside the optimal range for your specific this compound.[1] 2. Enzyme denaturation: Improper storage or handling has led to loss of enzyme structure and function.[1][5] 3. Presence of inhibitors: Metal ions or other chemical reagents in your reaction mixture may be inhibiting the enzyme.[1] | 1. Optimize reaction conditions: Systematically test a range of pH values and temperatures to find the optimum for your enzyme (see Table 1 for examples). 2. Ensure proper storage: Store the enzyme at the recommended temperature (typically -20°C) and avoid multiple freeze-thaw cycles.[5] Consider adding stabilizing agents like glycerol.[1] 3. Identify and remove inhibitors: Analyze your reaction components for potential inhibitors. Consider using a different buffer system or purifying your substrate. |
| Inconsistent Results Between Replicates | 1. Inaccurate pipetting: Small errors in pipetting volumes of enzyme or substrate can lead to significant variations.[6][7] 2. Inhomogeneity of solutions: Reagents, especially the enzyme solution, may not be properly mixed.[7] 3. Substrate concentration too low: If the substrate concentration is not saturating, the reaction rate will be limited by substrate availability.[6] | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.[6][7] 2. Thoroughly mix all solutions: Gently vortex or invert all reagent tubes before use to ensure they are homogenous.[7] 3. Optimize substrate concentration: Determine the Michaelis constant (Km) for your enzyme and use a substrate concentration well above this value to ensure zero-order kinetics with respect to the substrate.[8] |
| High Background Signal | 1. Substrate instability: The substrate may be hydrolyzing non-enzymatically under the reaction conditions (e.g., at high pH or temperature). 2. Interfering substances: Components in the sample or assay reagents may be contributing to the signal.[7] | 1. Run a no-enzyme control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 2. Check reagent compatibility: Ensure that your buffer components and other additives do not interfere with your detection method. |
Optimal Conditions for Various Amidases
The optimal pH and temperature for this compound activity are highly dependent on the source organism and the specific enzyme. The following table summarizes the optimal conditions for several characterized amidases.
| This compound Source Organism | Optimal pH | Optimal Temperature (°C) |
| Bacillus sp. APB-6 | 9.5 | 55 |
| Xinfangfangia sp. DLY26 | 9.0 | 60 |
| Parvibaculum lavamentivorans ZJB14001 | 9.5 | 45 |
| Sulfolobus solfataricus | 7.5 | 80 |
| Aspergillus fumigatus | 5.0 | 70 |
| Thauera sinica K11 | 7.0 | 45 |
| Stenotrophomonas maltophilia | 6.0 | 39-45 |
This table presents a summary of data from multiple sources.[2][9][10][11][12]
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to determine the optimal pH for an this compound reaction.
-
Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4.0 to 10.0). It is important to use buffers with overlapping buffering ranges to ensure accurate pH control. Examples include citrate (B86180) buffer (pH 3-6), phosphate (B84403) buffer (pH 6-8), and Tris-HCl buffer (pH 7-9).
-
Set up reactions: In separate reaction vessels, combine the substrate and the appropriate buffer.
-
Initiate the reaction: Add a fixed amount of the this compound enzyme to each reaction vessel to start the reaction.
-
Incubate: Incubate all reactions at a constant, predetermined temperature for a fixed period.
-
Measure product formation: At the end of the incubation period, stop the reaction and measure the amount of product formed using a suitable assay method (e.g., HPLC, spectrophotometry).
-
Plot the data: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol describes the procedure for determining the optimal temperature for an this compound reaction.
-
Prepare the reaction mixture: Prepare a master mix containing the substrate and the optimal buffer (as determined in Protocol 1).
-
Aliquot the mixture: Distribute the reaction mixture into separate reaction vessels.
-
Equilibrate at different temperatures: Place the reaction vessels in incubators or water baths set to a range of different temperatures (e.g., 20°C to 80°C).
-
Initiate the reaction: Once the reaction mixtures have reached the desired temperatures, add a fixed amount of the this compound enzyme to each vessel.
-
Incubate: Incubate each reaction at its respective temperature for a fixed period.
-
Measure product formation: Stop the reactions and measure the amount of product formed.
-
Plot the data: Plot the enzyme activity against the temperature to identify the optimal temperature.
Visualizations
Caption: Workflow for determining optimal pH and temperature.
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification and characterization of a newly screened microbial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amidase-Based Biocatalysis Scale-Up
Welcome to the Technical Support Center for Amidase-Based Biocatalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound-catalyzed reactions. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound-based biocatalysis, providing potential causes and actionable solutions.
Issue 1: Lower than expected reaction rates upon scale-up.
Potential Causes:
-
Mass Transfer Limitations: The rate of substrate transport to the enzyme's active site is slower than the intrinsic reaction rate. This is a common issue when using immobilized enzymes and can be categorized as external or internal mass transfer limitations.[1]
-
Poor Mixing: In larger reactors, inefficient mixing can lead to non-homogenous distribution of substrate, enzyme, and co-factors, as well as temperature and pH gradients.[2][3]
-
Enzyme Inactivation: Changes in the reactor environment at a larger scale (e.g., shear stress from agitation, localized temperature spikes) can lead to enzyme denaturation.[4]
-
Substrate/Product Inhibition: Increased concentrations of substrate or product at scale can inhibit the this compound activity.[5][6]
Troubleshooting Steps:
-
Diagnose Mass Transfer Limitations:
-
External Mass Transfer: Increase the agitation speed or substrate flow rate. If the reaction rate increases and then plateaus, external mass transfer was a limiting factor.[1]
-
Internal Mass Transfer: If using immobilized enzymes, prepare particles of varying sizes with the same enzyme loading. If the reaction rate per unit of enzyme increases as the particle size decreases, internal mass transfer is a limitation.[1]
-
-
Optimize Mixing:
-
Evaluate and modify the reactor design and impeller type to ensure homogenous mixing.
-
Perform computational fluid dynamics (CFD) modeling to simulate mixing and identify dead zones.
-
-
Assess Enzyme Stability:
-
Investigate Inhibition:
-
Run kinetic studies at different substrate and product concentrations to determine inhibition constants.
-
If inhibition is significant, consider a different reactor configuration (e.g., a fed-batch or continuous stirred-tank reactor) to maintain optimal concentrations.[5]
-
Issue 2: Enzyme activity is high in the lab but drops significantly in the pilot plant.
Potential Causes:
-
Differences in Equipment: Lab-scale and pilot-scale equipment have different surface area-to-volume ratios, which affects heat transfer and mixing efficiency.[2][3]
-
Impurity Profile: The purity of substrates and buffers may differ between lab-grade and industrial-grade reagents, and impurities could act as inhibitors.
-
Environmental Control: Maintaining precise control over pH, temperature, and dissolved oxygen is more challenging at a larger scale.[3][9]
Troubleshooting Steps:
-
Characterize Raw Materials: Analyze the industrial-grade substrates and buffers for any impurities that could inhibit the enzyme.
-
Monitor Environmental Parameters: Implement robust online monitoring and control systems for pH, temperature, and other critical parameters in the pilot reactor.
-
Staged Scale-Up: Perform an intermediate scale-up step to better understand how the process parameters change with volume.
Issue 3: Difficulty in downstream processing and product isolation.
Potential Causes:
-
Emulsion Formation: Increased agitation in larger vessels can lead to the formation of stable emulsions, especially if whole cells or crude enzyme preparations are used.[10]
-
Enzyme Removal: Residual enzyme in the product stream can be a contaminant and may require additional purification steps.[10]
-
Complex Reaction Mixture: The presence of unreacted substrate, byproducts, and components from the enzyme preparation can complicate product isolation.[10]
Troubleshooting Steps:
-
Optimize Work-Up Protocol:
-
Experiment with different anti-emulsion agents or centrifugation parameters.
-
Consider alternative extraction solvents or methods.
-
-
Immobilize the Enzyme: Using an immobilized this compound simplifies enzyme removal and allows for its reuse.[7][8]
-
Purify the Enzyme: Using a more purified enzyme preparation can reduce the complexity of the final reaction mixture.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up an this compound-catalyzed reaction? A1: The most critical parameters include:
-
Enzyme Stability: Ensuring the this compound is stable under the process conditions of temperature, pH, and shear stress is crucial.[9]
-
Mass Transfer: For immobilized systems, overcoming mass transfer limitations is key to achieving high reaction rates.[1][11]
-
Heat Transfer: Exothermic reactions can lead to temperature gradients in large reactors, which can affect enzyme activity and stability.[3]
-
Mixing: Homogenous mixing is essential for consistent reaction rates and to avoid localized concentration gradients.[2]
-
Downstream Processing: The ability to efficiently separate the product from the enzyme and other reaction components is vital for the economic viability of the process.[10]
Q2: How does immobilization affect the scale-up of this compound biocatalysis? A2: Immobilization offers several advantages for scale-up, including simplified enzyme reuse, enhanced stability, and easier product purification.[7][8] However, it can also introduce challenges such as mass transfer limitations, potential enzyme leaching, and the cost of the support material.[7]
Q3: What strategies can be used to improve the stability of amidases for industrial applications? A3: Several strategies can be employed to enhance this compound stability:
-
Protein Engineering: Techniques like directed evolution and rational design can be used to create more robust enzyme variants.[9][12]
-
Heterologous Expression: Expressing amidases from thermophiles in more manageable host organisms can yield enzymes with high thermal stability.[9]
-
Immobilization: Attaching the enzyme to a solid support can protect it from harsh environmental conditions and improve operational stability.[8]
-
Chemical Modification: Modifying the enzyme surface with chemical crosslinkers can increase its rigidity and stability.
Q4: What are the typical optimal pH and temperature ranges for amidases? A4: The optimal conditions for amidases can vary significantly depending on the source of the enzyme.
-
Mesophilic Amidases: These enzymes, often from organisms like Rhodococcus sp., typically have optimal temperatures ranging from 20°C to 37°C and function best at a near-neutral pH.[9]
-
Thermophilic Amidases: Enzymes from thermophiles like Geobacillus pallidus can have optimal temperatures above 40°C, with some from hyperthermophiles like Pyrococcus yayanosii active at temperatures up to 108°C.[9][13] The optimal pH can also vary, with some thermostable amidases showing peak activity at acidic pH (e.g., pH 5.0).[9]
Data Presentation
Table 1: General Operating Conditions for Mesophilic and Thermophilic Amidases
| Parameter | Mesophilic Amidases | Thermophilic Amidases | Hyperthermophilic Amidases |
| Optimal Temperature | 20°C - 37°C[9][13] | > 40°C[9][13] | Up to 108°C[13] |
| Optimal pH | ~7.0[9] | 5.0 - 9.5[9][14] | Varies |
| Source Organism Examples | Alcaligenes sp., Rhodococcus sp.[9] | Geobacillus pallidus, Aspergillus fumigatus[9] | Pyrococcus yayanosii[13] |
Experimental Protocols
Protocol 1: Assay for this compound Activity
This protocol provides a general method for determining this compound activity by measuring the release of ammonia (B1221849).
Materials:
-
This compound enzyme solution
-
Substrate solution (e.g., 100 mM acetamide)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Nessler's reagent
-
Ammonium (B1175870) chloride standard solutions
Procedure:
-
Prepare a reaction mixture containing the substrate solution and phosphate buffer.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the this compound enzyme solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Centrifuge the mixture to pellet any precipitate.
-
Take an aliquot of the supernatant and add Nessler's reagent.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with ammonium chloride.
-
One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Protocol 2: Investigating External Mass Transfer Limitations
This protocol helps determine if the reaction rate is limited by the transport of the substrate from the bulk liquid to the surface of the immobilized enzyme.
Materials:
-
Immobilized this compound particles
-
Substrate solution
-
Stirred-tank reactor with variable agitation speed control
Procedure:
-
Set up the reaction in the stirred-tank reactor with all parameters (temperature, pH, substrate concentration, enzyme loading) held constant.
-
Start the reaction at a low agitation speed.
-
Take samples at regular intervals and measure the initial reaction rate.
-
Incrementally increase the agitation speed.
-
Measure the initial reaction rate at each new agitation speed.
-
Plot the reaction rate as a function of the agitation speed.
Interpretation of Results:
-
If the reaction rate increases with increasing agitation speed and then reaches a plateau, the reaction is limited by external mass transfer at the lower agitation speeds.[1] The plateau region indicates that the external mass transfer limitation has been overcome.[1]
Visualizations
Caption: A typical experimental workflow for scaling up this compound-based biocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalysis: Solving Scale-Up Issues with Biocatalysed Reactions [rsc.org]
- 11. madar-ju.com [madar-ju.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligomerization of Sulfolobus solfataricus signature this compound is promoted by acidic pH and high temperature - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of recombinant amidases from cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant amidases from cell lysates. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother, more efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying recombinant amidases from cell lysates?
Researchers often face several key challenges during the purification of recombinant amidases. These include:
-
Low Protein Yield: The final amount of purified amidase is insufficient for downstream applications. This can stem from issues at the expression, lysis, or purification stages.[1][2][3]
-
Protein Aggregation and Formation of Inclusion Bodies: Recombinant amidases, particularly when overexpressed in hosts like E. coli, can misfold and aggregate into insoluble inclusion bodies.[2][4]
-
Protease Contamination: Host cell proteases released during cell lysis can degrade the target this compound, leading to lower yields and product heterogeneity.[5][6][7][8]
-
Inefficient Affinity Tag Binding or Elution: Problems with the affinity tag (e.g., His-tag, GST-tag) can result in poor capture of the this compound on the chromatography resin or difficulty in eluting the purified protein.[9][10]
-
Endotoxin (B1171834) Contamination: For amidases intended for therapeutic or in vivo applications, contamination with endotoxins (lipopolysaccharides from Gram-negative bacteria) is a critical issue that requires specific removal steps.[11][12][13]
Q2: How can I improve the yield of my soluble recombinant this compound?
Improving the yield of soluble this compound often requires optimization at multiple stages of the workflow. Key strategies include:
-
Codon Optimization: Ensure the gene sequence of the this compound is optimized for the expression host to prevent translational inefficiencies.[1][14][15]
-
Expression Conditions: Lowering the induction temperature (e.g., 15-25°C) and reducing the inducer concentration can slow down protein synthesis, promoting proper folding and increasing the proportion of soluble protein.[16][17]
-
Choice of Expression Strain: Utilizing protease-deficient strains of E. coli, such as BL21(DE3), can minimize degradation of the target protein.[5][7] For eukaryotic proteins, yeast or insect cell systems might be more suitable.[1][18]
-
Lysis Buffer Optimization: The composition of the lysis buffer is critical. Including additives like glycerol (B35011), optimizing pH and salt concentration, and adding lysozyme (B549824) and DNase can enhance lysis efficiency and protein stability.[1][10]
-
Purification Strategy: Employing a multi-step purification process, often starting with affinity chromatography followed by ion exchange and/or size exclusion chromatography, can significantly improve purity and yield.[2]
Q3: My recombinant this compound is expressed as inclusion bodies. What should I do?
Inclusion bodies are dense aggregates of misfolded protein. While challenging, it is possible to recover active this compound from them. The general workflow involves:
-
Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be separated from soluble proteins by centrifugation.[19]
-
Solubilization: The isolated inclusion bodies are washed and then solubilized using strong denaturants like 6 M guanidine-HCl or 8 M urea.[19][20]
-
Refolding: The solubilized, denatured protein is then refolded into its active conformation. This is a critical and often difficult step. Common refolding methods include:
-
Dialysis: Gradually removing the denaturant by dialysis against a refolding buffer.[21][22]
-
Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.[21][23]
-
On-Column Refolding: Binding the denatured protein to a chromatography column and then applying a gradient to gradually remove the denaturant.[24]
-
Troubleshooting Guides
Low Purification Yield
| Symptom | Possible Cause | Troubleshooting Action |
| Low this compound Activity in Crude Lysate | Poor Expression | - Verify the integrity of the expression vector.- Optimize codons for the expression host.[1]- Test different expression strains (e.g., protease-deficient strains).[7]- Optimize induction conditions (temperature, inducer concentration, induction time).[16] |
| Inefficient Cell Lysis | - Optimize sonication or high-pressure homogenization parameters.- Ensure lysis buffer contains lysozyme and DNase.[10]- Test different lysis buffer compositions (pH, salt, additives).[1] | |
| Good Activity in Lysate, but Low Yield After Affinity Chromatography | Inefficient Binding to Resin | - Ensure the affinity tag is accessible and not cleaved (verify with Western blot).[10]- Check the compatibility of your lysis buffer with the affinity resin (e.g., presence of chelating agents for Ni-NTA).- Ensure the column is not overloaded. |
| Protein Loss During Washing | - Use less stringent wash buffers.- Reduce the volume or number of wash steps. | |
| Inefficient Elution | - Optimize the concentration of the elution agent (e.g., imidazole (B134444) for His-tags).- Increase the elution volume or incubation time.- Check the pH of the elution buffer. | |
| Progressive Loss of this compound at Each Purification Step | Protein Instability/Degradation | - Perform all purification steps at 4°C.[10]- Add protease inhibitors to the lysis buffer.[5][8][10]- Work quickly to minimize the time the protein is in the lysate. |
Protein Aggregation
| Symptom | Possible Cause | Troubleshooting Action |
| Most of the this compound is in the Insoluble Fraction After Lysis | Inclusion Body Formation | - Lower the expression temperature (e.g., 16-20°C) and inducer concentration.[2][16]- Co-express with molecular chaperones to assist in proper folding.[25]- Use a fusion tag known to enhance solubility (e.g., MBP, GST).[9][26]- If aggregation persists, proceed with inclusion body purification and refolding.[19] |
| Purified this compound Precipitates Over Time or After Freeze-Thaw Cycles | Protein Instability | - Optimize the final buffer conditions (pH, ionic strength).- Add stabilizing agents such as glycerol (5-20%), L-arginine, or low concentrations of non-ionic detergents.[27][28]- Determine the optimal protein concentration for storage; highly concentrated proteins are more prone to aggregation.[28]- Flash-freeze aliquots in liquid nitrogen and store at -80°C. |
Experimental Protocols
General Protocol for Affinity Purification of a His-tagged Recombinant this compound
This protocol provides a general framework. Optimization of buffer components, concentrations, and volumes is often necessary for each specific this compound.
1. Cell Lysis
-
Thaw the frozen cell pellet on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail).[10] Use approximately 5 mL of buffer per gram of cell paste.
-
Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme.
-
Further disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and denaturation of the protein.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.[10]
-
Carefully collect the supernatant, which contains the soluble recombinant this compound.
2. Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound from the column using Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound.
3. Buffer Exchange (Optional)
-
Pool the fractions containing the purified this compound.
-
Remove the imidazole and exchange the buffer to a suitable Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Data Presentation
Table 1: Impact of Expression Temperature on this compound Solubility
| Induction Temperature (°C) | Soluble this compound Yield (mg/L) | Insoluble this compound (as % of total) | Reference |
| 37 | 5 | 85% | [17][29] |
| 30 | 25 | 50% | [17][29] |
| 25 | 60 | 20% | [16] |
| 18 | 85 | <10% | [16] |
Table 2: Comparison of Endotoxin Removal Methods
| Method | Protein Recovery | Endotoxin Removal | Advantages | Disadvantages | Reference |
| Triton X-114 Phase Separation | >90% | >99% | Highly effective, good protein recovery. | Residual detergent may need to be removed.[13] | [11][12] |
| Polymyxin (B74138) B Affinity Chromatography | Variable | ~90-95% | Specific for endotoxin. | Can have lower protein recovery, potential for polymyxin B leaching. | [11] |
| Anion-Exchange Chromatography | High | >99% | Effective and scalable, no detergents. | Requires pH where protein and endotoxin have different charges.[12] | [12] |
| High Capacity Endotoxin Removal Resin | ≥85% | ≥90% | Fast, effective for various proteins. | May have capacity limitations for very high endotoxin loads. | [30] |
Visualizations
Caption: General workflow for recombinant this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. diva-portal.org [diva-portal.org]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Purification from E. coli and Mammalian Cells [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. acciusa.com [acciusa.com]
- 14. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 17. research.setu.ie [research.setu.ie]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 21. biotechrep.ir [biotechrep.ir]
- 22. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jabonline.in [jabonline.in]
- 24. mbd.modares.ac.ir [mbd.modares.ac.ir]
- 25. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Expression and purification of a recombinant enantioselective this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - HU [thermofisher.com]
Technical Support Center: Amidase Activity and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidases. It specifically addresses common issues related to the impact of metal ions on amidase activity and stability.
Troubleshooting Guides
Issue 1: Unexpectedly low or no this compound activity.
Q1: My this compound shows significantly lower activity than expected. Could metal ion contamination or depletion be the cause?
A1: Yes, the activity of many amidases is highly dependent on the presence of specific metal ions, while others can be inhibited by them. Both contamination with inhibitory metal ions and the absence of essential metal cofactors can lead to low or no enzyme activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound activity.
Q2: How can I determine if my this compound requires a metal cofactor?
A2: You can treat your enzyme preparation with a chelating agent like EDTA to remove any bound metal ions. A subsequent loss of activity, which can be restored by the addition of specific metal ions, strongly suggests that your this compound is a metalloenzyme.
Issue 2: this compound is unstable and loses activity over time.
Q1: My purified this compound is unstable during storage. Can metal ions help improve its stability?
A1: The structural integrity and stability of some amidases depend on the presence of metal ions. The absence of a required metal cofactor can lead to protein misfolding and aggregation.
Logical Relationship for Diagnosing Instability:
Caption: Diagnosing the role of metal ions in this compound stability.
Frequently Asked Questions (FAQs)
Q1: Which metal ions typically affect this compound activity?
A1: The effect of a metal ion is specific to the this compound . However, common divalent cations like Co²⁺, Zn²⁺, Mn²⁺, and Cd²⁺ can reactivate apoenzymes (enzymes with their metal cofactors removed).[1] Conversely, heavy metal ions such as Hg²⁺, Ag⁺, Pb²⁺, and Cu²⁺ often act as inhibitors.[2] Some amidases may also be activated by ions like Na⁺.[3]
Q2: At what concentration should I test metal ions?
A2: A common starting concentration for testing the effect of metal ions is in the range of 1-10 mM. However, the optimal concentration can vary significantly between different enzymes and ions. It is advisable to perform a concentration-response experiment to determine the optimal concentration for activation or the IC50 for inhibition.
Q3: What is the difference between pre-incubating the enzyme with a metal ion versus adding it directly to the reaction mixture?
A3: Pre-incubating the enzyme with a metal ion is often done to ensure that the metal ion has sufficient time to bind to the enzyme, which is particularly important for structural metal ions or cofactors that bind tightly.[4] Adding the metal ion directly to the reaction mixture is suitable for rapidly associating co-substrates.[4]
Q4: Can the choice of buffer affect the impact of metal ions on my this compound?
A4: Absolutely. Some buffers, like Tris-HCl, can chelate metal ions and may affect the activity of metalloenzymes.[5] It's crucial to consider the potential for your buffer to interact with the metal ions you are studying. Buffers like HEPES are often a good choice as they have a lower tendency to chelate metal ions.[5]
Data Presentation
Table 1: Effect of Various Metal Ions on this compound Activity
| This compound Source | Metal Ion | Concentration | Effect on Activity | Reference |
| Burkholderia sp. | Hg²⁺ | 2 ppm | 82% inhibition | [2] |
| Burkholderia sp. | Pb²⁺ | Not specified | Significant inhibition | [2] |
| Burkholderia sp. | Ag⁺ | Not specified | Significant inhibition | [2] |
| Burkholderia sp. | Cd²⁺ | Not specified | 30-50% inhibition | [2] |
| Burkholderia sp. | Cu²⁺ | Not specified | 30-50% inhibition | [2] |
| Mammalian Imidase | Co²⁺ | Not specified | Reactivation of apoenzyme | [1] |
| Mammalian Imidase | Zn²⁺ | Not specified | Reactivation of apoenzyme | [1] |
| Mammalian Imidase | Mn²⁺ | Not specified | Reactivation of apoenzyme | [1] |
| Mammalian Imidase | Cd²⁺ | Not specified | Reactivation of apoenzyme | [1] |
| Mammalian Imidase | Ni²⁺ | Not specified | No reactivation | [1] |
| Mammalian Imidase | Cu²⁺ | Not specified | No reactivation | [1] |
| Bacillus alcalophilus | Na⁺ | 1 mM | 110% relative activity | [3] |
| Bacillus alcalophilus | Ca²⁺ | 1 mM | 102% relative activity | [3] |
| Bacillus alcalophilus | K⁺ | 10 mM | 100% relative activity | [3] |
Experimental Protocols
Protocol 1: Metal Ion Depletion using EDTA
Objective: To remove metal ions from an this compound preparation to create an apoenzyme.
Materials:
-
Purified this compound solution
-
Metal-free buffer (e.g., 50 mM HEPES, pH 7.5, treated with Chelex resin)
-
EDTA stock solution (0.5 M, pH 8.0)
-
Dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Add EDTA to the purified this compound solution to a final concentration of 1-10 mM.
-
Incubate the solution at 4°C for 1-2 hours with gentle agitation.
-
Transfer the enzyme-EDTA mixture to a pre-wetted dialysis tubing.
-
Dialyze against a large volume (e.g., 1 L) of metal-free buffer at 4°C.
-
Change the dialysis buffer at least three times over a period of 24 hours to ensure complete removal of EDTA and chelated metal ions.
-
Recover the apoenzyme from the dialysis tubing and measure its activity and protein concentration. A significant loss of activity is expected for metallo-amidases.
Protocol 2: Screening for Metal Ion Effects on this compound Activity
Objective: To determine the effect of various metal ions on the activity of an this compound.
Materials:
-
Purified this compound (or apoenzyme from Protocol 1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound substrate stock solution
-
Stock solutions (e.g., 100 mM) of various metal salts (e.g., CoCl₂, ZnSO₄, MnCl₂, CuSO₄, HgCl₂) in deionized water.
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate or cuvette containing the assay buffer and the this compound substrate at their final concentrations.
-
Add different metal ions from the stock solutions to achieve a final concentration of 1 mM. Include a control reaction with no added metal ion.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for 5-10 minutes.[4]
-
Initiate the reaction by adding the this compound to each well or cuvette.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each condition.
-
Express the activity in the presence of each metal ion as a percentage of the activity of the control (no added metal ion).
References
- 1. The role of metal on imide hydrolysis: metal content and pH profiles of metal ion-replaced mammalian imidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Appropriate Buffer System for Amidase Assays
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal buffer system for amidase assays. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a buffer for an this compound assay?
The most crucial factor is the enzyme's optimal pH.[1] Every enzyme exhibits maximum activity within a specific pH range.[1] A buffer should be chosen with a pKa value close to this optimal pH to ensure stable pH throughout the experiment.[2] Deviating from the optimal pH can lead to reduced enzyme activity or even denaturation.[1][3]
Q2: How does pH affect this compound activity?
pH influences the ionization state of amino acid residues within the enzyme's active site.[4] Changes in pH can alter the enzyme's three-dimensional structure, affecting its ability to bind to the substrate and catalyze the reaction.[4][5] For many amidases, the optimal pH is often in the neutral to alkaline range, typically between pH 7 and 10.[6][7]
Q3: What are some common buffer systems used for this compound assays?
Commonly used buffers include phosphate (B84403), Tris (tris(hydroxymethyl)aminomethane), and "Good's" buffers like HEPES and MOPS.[1][2][3] The choice depends on the specific this compound's optimal pH and potential interactions with buffer components.[4] For instance, phosphate buffers are often used for this compound assays conducted around pH 7.2-7.4.[8][9] Tris-HCl is suitable for assays requiring a pH in the range of 7.5 to 8.5.[10]
Q4: Can the buffer concentration or ionic strength impact my assay?
Yes, both buffer concentration and ionic strength can significantly affect enzyme activity.[1][2] Ionic strength can influence the enzyme's structure and its interaction with the substrate.[1][2] The effect is enzyme-dependent; for some, increased ionic strength enhances activity, while for others, it can be inhibitory.[2] It is crucial to optimize these conditions for each specific assay.
Q5: Are there any buffer components I should avoid?
Certain buffer components can interfere with the assay. For example, phosphate can inhibit some enzymes, and Tris can chelate metal ions, which may be problematic for metalloenzymes.[1][2][11] It's also important to ensure the buffer does not react with your substrate or interfere with the detection method (e.g., high absorbance at the measurement wavelength).[2][3] Running a buffer blank (all components except the enzyme and substrate) can help identify such interferences.[2]
Troubleshooting Guide
Problem: Low or No Enzyme Activity
| Possible Cause | Suggestion |
| Incorrect pH | The assay pH is outside the enzyme's optimal range. Verify the optimal pH for your specific this compound and choose a buffer with a pKa value close to it.[1][2] |
| Buffer Inhibition | A component of the buffer is inhibiting the enzyme. For example, phosphate can inhibit certain kinases.[2] Try using an alternative, non-interfering buffer system like HEPES or MOPS.[2] |
| Incorrect Ionic Strength | The salt concentration is either too high or too low, affecting the enzyme's conformation and activity.[1] Optimize the ionic strength by testing a range of salt concentrations. |
| Enzyme Instability | The enzyme is unstable in the chosen buffer, leading to denaturation.[3] Add stabilizing agents like glycerol (B35011) or non-ionic detergents (e.g., Triton X-100) at low concentrations (0.01-0.1%).[2] |
Problem: High Background Signal
| Possible Cause | Suggestion |
| Substrate Instability | The substrate is degrading non-enzymatically in the assay buffer.[2] Test the substrate stability in the buffer without the enzyme. If degradation occurs, consider a different buffer system or adjust the pH. |
| Buffer Interference | The buffer itself contributes to the signal (e.g., high absorbance or fluorescence).[2] Run a buffer blank to check for background signal and select a buffer that does not interfere with your detection method.[3] |
| Reactive Impurities | Reagents or the buffer may contain reactive impurities.[12] Use high-purity reagents and fresh buffer solutions. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Suggestion |
| Inconsistent Buffer Prep | Minor variations in pH or component concentrations between buffer batches.[2] Prepare a large batch of buffer stock solution to use across multiple experiments to ensure consistency. |
| Temperature Effects on pH | The pH of some buffers, like Tris, is sensitive to temperature changes.[13] If the assay is performed at a different temperature than the one at which the buffer was prepared, the pH will shift. Use a buffer with a low temperature coefficient (e.g., phosphate, HEPES) or adjust the pH at the assay temperature.[1][13] |
Data Presentation
Table 1: Common Buffer Systems for this compound Assays
| Buffer System | pKa at 25°C | Effective pH Range | Considerations & Potential Interferences |
| Phosphate (KH₂PO₄/K₂HPO₄) | 7.21 | 6.2 - 8.2 | Can inhibit some enzymes (e.g., certain kinases).[1][2] May precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Low pH sensitivity to temperature changes.[13] |
| Tris-HCl | 8.06 | 7.5 - 9.0 | pH is highly dependent on temperature (~-0.03 pH units/°C).[13] Can chelate metal ions.[1][11] Can react with aldehydes and ketones. |
| HEPES | 7.48 | 6.8 - 8.2 | Considered a "Good's" buffer, generally non-interfering.[2][3] More expensive than phosphate or Tris. Low pH sensitivity to temperature changes. |
| MOPS | 7.20 | 6.5 - 7.9 | Another "Good's" buffer, suitable for neutral pH ranges.[3] Should not be used with certain metal ions. |
| Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 3.0 - 6.2 | Can chelate metal ions, which may be inhibitory for metalloenzymes.[13] Suitable for enzymes active in acidic conditions.[3] |
Experimental Protocols
Protocol 1: Preparation of 50 mM Potassium Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A: 0.2 M Potassium Phosphate, Monobasic (KH₂PO₄). Dissolve 27.22 g of KH₂PO₄ in deionized water to a final volume of 1 L.
-
Solution B: 0.2 M Potassium Phosphate, Dibasic (K₂HPO₄). Dissolve 34.84 g of K₂HPO₄ in deionized water to a final volume of 1 L.
-
-
Mix Stock Solutions:
-
Combine 95 mL of Solution A and 405 mL of Solution B.
-
-
Adjust pH:
-
Use a calibrated pH meter to check the pH. Adjust to pH 7.4 by adding small volumes of Solution A (to lower pH) or Solution B (to raise pH).
-
-
Final Dilution:
-
Add deionized water to bring the final volume to 2 L. This results in a 100 mM stock solution.
-
-
Working Solution:
-
Dilute the 100 mM stock solution 1:1 with deionized water to obtain the final 50 mM working buffer.
-
-
Storage:
-
Store the buffer at 4°C.
-
Protocol 2: General this compound Activity Assay (Colorimetric)
This protocol measures the release of ammonia (B1221849), a common product of this compound activity.
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM Potassium Phosphate Buffer, pH 7.4.[10]
-
Substrate Solution: e.g., 20 mM of the target amide substrate dissolved in the assay buffer.
-
Enzyme Solution: A solution of the this compound enzyme diluted in cold assay buffer to a working concentration (e.g., 0.1 mg/mL).[8]
-
Stopping Reagent/Detection: Prepare reagents for ammonia detection (e.g., using the Berthelot/indophenol (B113434) blue reaction).[8]
-
-
Assay Procedure:
-
Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes). For each reaction, add 450 µL of assay buffer and 50 µL of the substrate solution.
-
Include a "no-enzyme" control for each sample to measure background substrate hydrolysis.
-
Pre-incubate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.[9]
-
Initiate the reaction by adding 50 µL of the enzyme solution to each tube (add 50 µL of buffer to the "no-enzyme" control). Mix gently.
-
Incubate for a fixed period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the appropriate stopping reagent as per your ammonia detection protocol.
-
Proceed with the colorimetric detection of ammonia according to the chosen method (e.g., measure absorbance at 620 nm for the indophenol blue assay).[8]
-
-
Quantification:
-
Create a standard curve using known concentrations of ammonium (B1175870) sulfate (B86663) to quantify the amount of ammonia produced in your samples.
-
Mandatory Visualizations
Buffer Selection Workflow
Caption: A logical workflow for selecting the appropriate buffer for an this compound assay.
Troubleshooting Flowchart for Buffer-Related Issues
Caption: A troubleshooting flowchart for diagnosing common buffer-related assay problems.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing proteolytic degradation during amidase purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize proteolytic degradation during amidase purification.
Troubleshooting Guide & FAQs
Q1: I am observing significant degradation of my target this compound after cell lysis. What are the immediate steps I should take?
A1: Proteolytic degradation is a common issue that begins the moment cells are lysed, releasing proteases from their cellular compartments.[1][2][3][4] To immediately counter this, you should implement a multi-pronged approach:
-
Work Quickly and at Low Temperatures: Perform all steps, from cell lysis to the initial purification, as rapidly as possible to minimize the time your this compound is exposed to proteases.[1][4][5] It is crucial to keep your samples on ice and use pre-chilled buffers (4°C) as low temperatures slow down the activity of most proteases.[1][4][5][6]
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your lysis buffer right before use.[1][5][6] These cocktails contain a mixture of inhibitors that target a broad range of proteases.[7][8]
-
Control pH: Maintain a pH for your lysis and purification buffers that is optimal for your this compound's stability but may be suboptimal for the activity of many proteases.[1] Most purification protocols use a neutral or slightly alkaline pH to minimize the activity of acid proteases.[1]
Q2: My this compound seems to be degrading during chromatographic purification. What can I do to prevent this?
A2: Degradation during chromatography can occur if proteases co-elute with your this compound. Here are some strategies to address this:
-
Optimize Chromatography Steps: The first chromatography step should be designed to separate your this compound from the bulk of cellular proteases as effectively as possible.[1][2][3] Techniques like affinity chromatography, if a tag is present, can be very effective for rapid and specific purification.[9]
-
Consider Further Purification: If you still observe degradation after an initial purification step, an additional chromatography step may be necessary.[5] For instance, size exclusion chromatography can separate your this compound from contaminating proteases if there is a significant size difference.[1]
-
Add Inhibitors to Chromatography Buffers: For particularly sensitive amidases, you can add protease inhibitors to your chromatography buffers, but be mindful of potential interactions with your column resin. For example, EDTA, a metalloprotease inhibitor, should not be used with His-tagged proteins purified using nickel columns.[10]
Q3: What are the different classes of proteases, and which inhibitors should I use?
A3: Proteases are broadly classified into four main categories based on their catalytic mechanism.[8][11] Using a cocktail of inhibitors is generally recommended to target a wide range of proteases.[6][7][12]
| Protease Class | Active Site Residue(s) | Common Examples | Common Inhibitors | Effective Concentration |
| Serine Proteases | Serine, Histidine, Aspartate | Trypsin, Chymotrypsin, Thrombin | PMSF, AEBSF, Aprotinin, Leupeptin | PMSF: 17-170 µg/mL; AEBSF: Not specified; Aprotinin: Not specified; Leupeptin: Not specified |
| Cysteine Proteases | Cysteine, Histidine | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain | Antipain: 50 µg/mL |
| Aspartic Proteases | Aspartate | Pepsin, Rennin | Pepstatin A | Not specified |
| Metalloproteases | Divalent metal ion (e.g., Zn²⁺) | Carboxypeptidase A, Thermolysin | EDTA, Bestatin | EDTA: 0.2-0.5 mg/mL or 0.5-1.3 µmol/L |
Note: The effective concentrations can vary depending on the specific application and should be optimized for your experimental conditions.
Q4: How do I determine the optimal pH and temperature for my this compound purification?
A4: The optimal pH and temperature for your this compound's stability are critical to minimize degradation and maintain its activity. These parameters are often enzyme-specific. While general advice is to work at low temperatures, some amidases are thermostable.[9] It is recommended to perform small-scale pilot experiments to determine the ideal conditions for your specific this compound. The following table provides examples of optimal conditions for various amidases:
| This compound Source Organism | Optimal pH | Optimal Temperature (°C) |
| Stenotrophomonas maltophilia | 6.0 | 39-45 |
| Arthrobacter sp. S-2 | 8.5 | 40 |
| Parvibaculum lavamentivorans ZJB14001 | 9.5 | 45 |
| Burkholderia sp. strain DR.Y27 | 8.0 | 40 |
| Rhodococcus sp. | 8.5 | 40 |
Q5: Can the expression system I use affect proteolytic degradation?
A5: Yes, the choice of expression host can have a significant impact. Using protease-deficient host strains, such as E. coli BL21 and its derivatives which lack the Lon and OmpT proteases, can significantly reduce proteolytic degradation of your recombinant this compound.[5]
Experimental Protocols
General Protocol for this compound Purification with Minimized Proteolytic Degradation
This protocol provides a general workflow. Specific steps and buffer compositions should be optimized for your particular this compound.
-
Cell Lysis
-
Harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Crucially, add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before resuspending the cells.
-
Lyse the cells on ice using an appropriate method (e.g., sonication, French press). Keep the sample cold throughout the process.
-
Clarify the lysate by centrifugation at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Chromatographic Purification (Example: Affinity Chromatography for His-tagged this compound)
-
Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins) with ice-cold binding buffer.
-
Load the clarified lysate onto the column. Perform this and all subsequent steps in a cold room or with a chilled chromatography system.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the this compound with elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Collect fractions and keep them on ice.
-
-
Analysis of Purified this compound
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the this compound.
-
To check for residual protease activity, incubate an aliquot of the purified this compound at room temperature and analyze samples by SDS-PAGE at different time points.[1] The appearance of smaller bands or a smear over time indicates the presence of contaminating proteases.[1]
-
-
Further Purification (if necessary)
-
If degradation is still observed, pool the fractions containing the this compound and subject them to a further purification step, such as size exclusion chromatography, using pre-chilled buffers and columns.
-
Visualizations
Caption: Experimental workflow for this compound purification.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Protease Inhibitors [labome.com]
- 12. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to SDS-PAGE Analysis of Amidase: Purity and Molecular Weight Determination
For researchers, scientists, and professionals in drug development, accurate determination of protein purity and molecular weight is paramount. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for this purpose. This guide provides a detailed comparison of SDS-PAGE with other methods for analyzing amidase, complete with experimental protocols and data interpretation.
Comparative Analysis of Protein Purity Assessment Methods
While SDS-PAGE is a widely used and cost-effective method, other techniques offer distinct advantages. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data or the preservation of the protein's native structure.
| Feature | SDS-PAGE | High-Performance Liquid Chromatography (HPLC) | Native PAGE |
| Principle | Separation based on molecular weight after denaturation.[1][2][3][4] | Separation based on physicochemical properties (e.g., hydrophobicity, charge, size).[1][5] | Separation based on a combination of size and charge in the protein's native, folded state. |
| Purity Assessment | Qualitative to semi-quantitative assessment of purity based on the number and intensity of protein bands.[6][7] | Highly quantitative assessment of purity with high resolution and sensitivity.[1][5] | Assesses purity and the presence of isoforms or aggregates in the native state. |
| Molecular Weight Determination | Provides an estimation of the subunit molecular weight.[3][8][9] | Size-exclusion chromatography (a type of HPLC) can determine the molecular weight of the native protein. | Does not directly determine molecular weight due to the influence of both size and charge on migration. |
| Throughput | Can be high with multi-well gels. | Can be automated for high throughput. | Moderate throughput. |
| Cost | Relatively low cost for equipment and reagents.[5] | Higher initial equipment cost and ongoing solvent costs. | Similar cost to SDS-PAGE. |
| Sample Requirement | Small sample volume required. | Requires a larger sample volume and can be destructive depending on the column chemistry. | Small sample volume required. |
| Advantages | Simple, versatile, and provides a direct visualization of protein contaminants.[5] | High resolution, high sensitivity, and provides accurate quantitative data.[5] | Preserves the native structure and activity of the protein, allowing for the study of protein-protein interactions.[2] |
| Limitations | Limited resolution for proteins of similar molecular weight and provides only semi-quantitative data.[5] | Can be more complex to develop methods, and the protein is eluted in a solvent. | Resolution can be lower than SDS-PAGE, and migration is not solely dependent on molecular weight. |
Experimental Protocol: SDS-PAGE for this compound Analysis
This protocol outlines the steps for determining the purity and subunit molecular weight of a purified this compound sample.
Materials
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or dithiothreitol)
-
Molecular weight standards
-
Running buffer (Tris-Glycine-SDS)
-
Staining solution (e.g., Coomassie Brilliant Blue)[6]
-
Destaining solution
Procedure
-
Gel Casting : Prepare a polyacrylamide gel with a lower percentage stacking gel on top of a higher percentage resolving gel. The percentage of the resolving gel should be chosen based on the expected molecular weight of the this compound. For many amidases, which can range from 30 to 70 kDa, a 12% resolving gel is a good starting point.[10]
-
Sample Preparation : Mix the purified this compound sample with the protein sample buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins and ensure they are coated with SDS.[4][6][11]
-
Loading the Gel : Once the gel has polymerized, place it in the electrophoresis apparatus and fill the inner and outer chambers with running buffer. Carefully load the denatured this compound sample and the molecular weight standards into separate wells of the stacking gel.[11]
-
Electrophoresis : Apply a constant voltage to the gel. The negatively charged proteins will migrate through the gel towards the positive electrode.[4][6][7] The smaller the protein, the faster it will migrate.
-
Staining and Destaining : After the electrophoresis is complete (when the dye front reaches the bottom of the gel), remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands. Subsequently, destain the gel to remove the background stain, making the protein bands clearly visible.[6]
Data Presentation and Analysis
The purity of the this compound is assessed by observing the number of bands in the sample lane. A single, distinct band indicates a high degree of purity.[6] The presence of multiple bands suggests the presence of contaminants.[6]
To determine the molecular weight, the migration distance of the protein bands is measured.[3] The relative mobility (Rf) for each band is calculated using the following formula:
Rf = (Distance migrated by the protein) / (Distance migrated by the dye front) [4]
A standard curve is then generated by plotting the logarithm of the molecular weight of the standards against their respective Rf values. The molecular weight of the this compound can then be interpolated from this standard curve.[8][9][12]
Sample Data Table
| Protein Standard | Molecular Weight (kDa) | Migration Distance (cm) | Relative Mobility (Rf) | log(MW) |
| Myosin | 200 | 1.5 | 0.15 | 2.30 |
| β-galactosidase | 116 | 2.2 | 0.22 | 2.06 |
| Phosphorylase b | 97 | 2.8 | 0.28 | 1.99 |
| Bovine Serum Albumin | 66 | 3.5 | 0.35 | 1.82 |
| Ovalbumin | 45 | 4.8 | 0.48 | 1.65 |
| Carbonic Anhydrase | 30 | 6.5 | 0.65 | 1.48 |
| This compound Sample | ? | 5.2 | 0.52 | ? |
Note: The migration distance of the dye front is assumed to be 10 cm.
Visualizing the Workflow
The following diagram illustrates the key steps in SDS-PAGE analysis for determining this compound purity and molecular weight.
Caption: Workflow of SDS-PAGE for this compound Analysis.
This comprehensive guide provides researchers with the necessary information to effectively utilize SDS-PAGE for the analysis of this compound purity and molecular weight, and to understand its place among alternative analytical techniques.
References
- 1. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 2. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Interpret the Electrophoresis Results of SDS-PAGE for Target Protein Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. SDS-PAGE vs. HPLC: Which Method Is More Suitable for Protein Purity Assessment? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. How to Run an SDS-PAGE and Interpret Bands [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad.com [bio-rad.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Purification and characterization of N-acetylmuramyl-L-alanine this compound from human plasma using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. m.youtube.com [m.youtube.com]
Mass Spectrometry: A Powerful Tool for Amidase Identification and Characterization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realms of academic research and pharmaceutical development, the precise identification and in-depth characterization of enzymes are paramount. Amidases, a diverse group of enzymes that hydrolyze amide bonds, are of particular interest due to their roles in various physiological processes and their potential as therapeutic targets and biocatalysts. Mass spectrometry (MS) has emerged as an indispensable technology for the comprehensive analysis of these enzymes, offering significant advantages over traditional biochemical methods. This guide provides a comparative overview of various MS-based approaches for amidase research, supported by experimental data and detailed protocols.
Executive Summary
Mass spectrometry provides unparalleled sensitivity, specificity, and depth of information for this compound analysis. It enables not only the definitive identification of amidases in complex biological mixtures but also the detailed characterization of their structure, function, and regulation. This includes determining precise molecular weight, amino acid sequence, post-translational modifications (PTMs), and subunit composition of this compound complexes. Furthermore, MS-based assays can be employed to probe enzyme kinetics, substrate specificity, and inhibitor interactions.
This guide will compare and contrast key mass spectrometry techniques and workflows, including:
-
"Bottom-up" vs. "Top-down" Proteomics: For primary sequence confirmation and PTM analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) vs. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: For identification and quantification.
-
Native vs. Denaturing Mass Spectrometry: For studying intact this compound complexes and their interactions.
-
Mass Spectrometry vs. Traditional Spectrophotometric Assays: For enzyme activity and kinetics.
Comparison of Mass Spectrometry Techniques for this compound Analysis
The choice of mass spectrometry technique depends on the specific research question. The following tables provide a quantitative comparison of different approaches for this compound identification and characterization.
Table 1: Comparison of "Bottom-up" and "Top-down" Proteomics for this compound Characterization
| Parameter | Bottom-up Proteomics | Top-down Proteomics |
| Principle | Analysis of peptides after enzymatic digestion of the protein. | Analysis of the intact protein. |
| This compound Sequence Coverage | Typically 30-70%. Can be incomplete. | Potentially 100%. |
| PTM Analysis | Can identify PTMs on peptides, but information about co-occurring PTMs on the same protein molecule is lost. | Preserves information about co-occurring PTMs on the intact protein. |
| Throughput | High | Lower |
| Instrumentation | Standard LC-MS/MS systems. | Requires high-resolution mass spectrometers (e.g., FT-ICR, Orbitrap). |
| Data Analysis | Well-established and automated workflows. | More complex data analysis. |
| Example Application | Identification of an this compound from a complex cell lysate and mapping of phosphorylation sites. | Characterization of all proteoforms of a purified this compound, including various PTMs. |
Table 2: Comparison of LC-MS/MS and MALDI-TOF MS for this compound Identification
| Parameter | LC-MS/MS | MALDI-TOF MS |
| Principle | Peptides are separated by liquid chromatography before ionization and tandem mass spectrometry. | Peptides are co-crystallized with a matrix and ionized by a laser. |
| Sensitivity | High (low femtomole to attomole range). | Moderate to high (low femtomole to low picomole range). |
| Throughput | Lower (minutes to hours per sample). | High (seconds to minutes per sample). |
| Complex Mixture Analysis | Excellent, due to chromatographic separation. | More challenging due to ion suppression effects. |
| Quantitative Analysis | Robust and widely used for both relative and absolute quantification. | Can be used for quantification, but generally less precise than LC-MS/MS. |
| Example Application | Quantitative proteomics to measure changes in this compound expression levels in response to a drug treatment. | Rapid screening of bacterial colonies for the presence of a specific this compound. |
Table 3: Comparison of Native and Denaturing Mass Spectrometry for this compound Structural Analysis
| Parameter | Native Mass Spectrometry | Denaturing Mass Spectrometry |
| Principle | Preserves the non-covalent interactions of the protein complex in the gas phase. | Disrupts non-covalent interactions, analyzing individual protein subunits. |
| Information Obtained | Stoichiometry of subunits, protein-ligand and protein-protein interactions, and overall complex architecture. | Precise mass of individual subunits. |
| Sample Conditions | Requires volatile, near-neutral pH buffers (e.g., ammonium (B1175870) acetate). | Uses organic solvents and acids (e.g., acetonitrile, formic acid). |
| Example Application | Determining the oligomeric state of an this compound (e.g., a homodimer) and studying its interaction with a small molecule inhibitor.[1][2] | Confirming the molecular weight of a purified recombinant this compound subunit. |
Comparison with Traditional Methods
While mass spectrometry offers a wealth of information, traditional methods like spectrophotometric assays are still valuable, particularly for routine enzyme activity measurements.
Table 4: Mass Spectrometry vs. Spectrophotometric Assays for this compound Activity
| Parameter | Mass Spectrometry-Based Assay | Spectrophotometric Assay |
| Principle | Direct detection and quantification of substrate and/or product based on their mass-to-charge ratio. | Indirectly measures enzyme activity by monitoring a change in absorbance or fluorescence. |
| Substrate Specificity | Can be used with natural, unmodified substrates. | Often requires chromogenic or fluorogenic substrate analogs. |
| Sensitivity | Very high. | Varies depending on the assay, but can be very sensitive. |
| Throughput | Can be adapted for high-throughput screening. | Generally high-throughput. |
| Information Provided | Can simultaneously monitor multiple substrates and products, providing detailed kinetic information. | Typically measures the rate of a single reaction. |
| Advantages | High specificity, no need for labeled substrates, and provides structural information on products.[3] | Simpler instrumentation, lower cost, and well-established protocols.[4] |
| Disadvantages | Higher instrumentation cost and complexity. | Potential for interference from colored or fluorescent compounds in the sample.[3] |
| **Example this compound kcat (s⁻¹) ** | Can be determined directly. | 2.9 ± 0.6 x 10⁻⁴ (for a computationally designed this compound)[4] |
| Example this compound Km (M) | Can be determined directly. | 4.2 ± 1.3 x 10⁻³ (for a computationally designed this compound)[4] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for successful mass spectrometry analysis. Below are generalized workflows and protocols for common this compound characterization experiments.
Bottom-up Proteomics Workflow for this compound Identification
This workflow is the most common approach for identifying an this compound from a complex sample and characterizing its post-translational modifications.
Caption: A typical bottom-up proteomics workflow for this compound identification.
Protocol 1: In-Solution Tryptic Digestion of an this compound Sample
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
Reduction and Alkylation:
-
To 100 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water for analysis.[5][6]
Native Mass Spectrometry Workflow for this compound Complex Analysis
This workflow is designed to study the intact this compound, including its oligomeric state and interactions with other molecules.
Caption: Workflow for native mass spectrometry of an this compound complex.
Protocol 2: Sample Preparation for Native Mass Spectrometry
-
Protein Purification: Purify the this compound of interest to a high degree of homogeneity.
-
Buffer Exchange:
-
Using a desalting column or buffer exchange device, exchange the purified this compound into a volatile buffer, such as 100-200 mM ammonium acetate, pH 7.0-8.0.
-
The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).
-
-
Native MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve non-covalent interactions.[7]
-
This compound Biomarker Discovery Workflow
Mass spectrometry-based proteomics is a powerful engine for the discovery of amidases as potential disease biomarkers.
References
- 1. Native Ambient Mass Spectrometry Enables Analysis of Intact Endogenous Protein Assemblies up to 145 kDa Directly from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-institut.de [beilstein-institut.de]
- 4. Computational design of an this compound by combining the best electrostatic features of two promiscuous hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Researcher's Guide to Kinetic Analysis of Amidase Substrates: Comparing Km and Vmax
For researchers and professionals in drug development, understanding the kinetic properties of enzymes is paramount. This guide provides a comparative analysis of the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for various amidase substrates. Amidases, or amidohydrolases (EC 3.5.1.4), are a class of hydrolase enzymes that catalyze the hydrolysis of non-peptide amide bonds to produce the corresponding carboxylic acids and ammonia.[1] Their substrate specificity is crucial in various biotechnological applications, from bioremediation to the synthesis of valuable compounds.[1]
Understanding this compound Kinetics: Km and Vmax
Enzyme kinetics are often described by the Michaelis-Menten model, which relates the initial reaction rate (V) to the substrate concentration ([S]).[2] Two key parameters from this model are:
-
Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of Vmax.[3] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[2][4]
-
Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.[3] Vmax is indicative of the enzyme's catalytic efficiency.[2]
By comparing the Km and Vmax values for different substrates, researchers can determine an enzyme's substrate preference and catalytic efficiency.
Comparative Kinetic Data of this compound Substrates
The following table summarizes the kinetic parameters of amidases from different microbial sources with various substrates. This data allows for a direct comparison of substrate specificity.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Rhodococcus sp. N-771 | Acetamide | 14.3 ± 1.1 | 16.3 ± 2.8 | 1.14 ± 0.23 | [5] |
| Propionamide | 4.3 ± 0.2 | 19.5 ± 0.8 | 4.54 ± 0.09 | [5] | |
| Acrylamide | 35.5 ± 6.9 | 3.1 ± 0.4 | 0.087 ± 0.02 | [5] | |
| Benzamide | 0.09 ± 0.01 | 13.8 ± 0.5 | 153.5 ± 7.1 | [5] | |
| Rhodococcus sp. R312 | Butyramide | 0.1 | - | - | [6] |
| Isobutyramide | 0.1 | - | - | [6] | |
| Valeramide | 0.1 | - | - | [6] | |
| Hexanoamide | 0.1 | 333 | - | [6] | |
| Benzamide | 0.1 | - | - | [6] | |
| Rhodococcus sp. (acrylamide-degrading) | Acrylamide | 1.2 | - | - | [7] |
| Acetamide | 2.6 | - | - | [7] | |
| Butyramide | 3.0 | - | - | [7] | |
| Propionamide | 2.7 | - | - | [7] | |
| Isobutyramide | 5.0 | - | - | [7] | |
| Pseudomonas aeruginosa | Acrylamide | 11.2 | 64.04 | - | [8] |
Note: Vmax values are often reported in different units (e.g., U/mg) and can be converted to kcat if the enzyme concentration and molecular weight are known. For comparative purposes, the catalytic efficiency (kcat/Km) is a more direct measure of substrate preference.
Experimental Protocol for this compound Kinetic Assay
A common method for determining this compound activity involves measuring the formation of a product, such as hydroxamic acid, which can be detected spectrophotometrically. The following is a generalized protocol.
Principle
The this compound-catalyzed reaction can be coupled with hydroxylamine (B1172632) to form a hydroxamate. In the presence of an acidic solution of ferric chloride, this hydroxamate forms a colored complex that can be quantified by measuring its absorbance at a specific wavelength (e.g., 500-540 nm).[9]
Reagents
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.2 at 37°C)
-
Substrate solutions (e.g., 400 mM Acetamide) prepared fresh
-
2 M Hydroxylamine solution (pH 7.2)
-
This compound enzyme solution of known concentration
-
Color Reagent Solution (e.g., containing Ferric Chloride and Hydrochloric Acid)
-
Acethydroxamate standard solutions for generating a standard curve
Procedure
-
Reaction Setup: In a series of tubes or a 96-well plate, prepare reaction mixtures containing the phosphate buffer, varying concentrations of the substrate, and the hydroxylamine solution.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the this compound enzyme solution to each reaction mixture. Include a blank control without the enzyme.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the initial linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding the acidic color reagent solution. This will also initiate the color development.
-
Measurement: After a short incubation for color stabilization, measure the absorbance of each sample at the appropriate wavelength using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of acethydroxamate to determine the amount of product formed in the enzymatic reactions.
Calculations
-
Calculate the initial reaction velocity (V) for each substrate concentration from the standard curve.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (a plot of 1/V vs. 1/[S]), can be used to estimate these parameters.[4][10]
Visualizing the Workflow and Kinetic Model
To better illustrate the experimental and theoretical frameworks, the following diagrams are provided.
References
- 1. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Acyl Transfer Activity of an this compound from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of an this compound from an acrylamide-degrading Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
A Comparative Analysis of Substrate Specificity in Amidase Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of substrate specificity between two major amidase families: the this compound Signature (AS) family and the Nitrilase Superfamily. This objective comparison is supported by experimental data to aid in the selection of appropriate enzymes for various research and drug development applications.
Introduction to this compound Families
Amidases, or amidohydrolases, are a widespread group of enzymes that catalyze the hydrolysis of amide bonds. They are broadly classified into two major families based on conserved amino acid sequences and catalytic mechanisms: the this compound Signature (AS) family and the Nitrilase Superfamily.[1]
-
This compound Signature (AS) Family: These enzymes are characterized by a conserved "this compound signature" sequence rich in serine and glycine (B1666218) residues.[2] Their catalytic triad (B1167595) is typically composed of Ser-cisSer-Lys.[3] Generally, AS family amidases exhibit a broad substrate spectrum, hydrolyzing a variety of aliphatic and aromatic amides.[4]
-
Nitrilase Superfamily: Members of this superfamily possess a characteristic catalytic triad of Cys-Glu-Lys.[5] They are generally more specific towards short-chain, aliphatic amides.[5][6]
Comparative Substrate Specificity
The substrate specificity of amidases is a critical factor in their biological function and their application in biocatalysis. The following table summarizes the kinetic parameters of representative members from each family against a panel of common amide substrates.
Data Presentation: Kinetic Parameters of this compound Family Members
| This compound Family | Enzyme Example | Substrate | kcat/Km (mM⁻¹s⁻¹) |
| This compound Signature (AS) Family | This compound from Rhodococcus sp. N-771 | Acetamide | 1.14 ± 0.23[4][7] |
| Propionamide | 4.54 ± 0.09[4][7] | ||
| Acrylamide | 0.087 ± 0.02[4][7] | ||
| Benzamide | 153.5 ± 7.1[4][7] | ||
| Nitrilase Superfamily | This compound from Geobacillus pallidus RAPc8 | Acetamide | High Activity |
| Propionamide | High Activity | ||
| Isobutyramide | High Activity | ||
| Acrylamide | High Activity |
Note: Quantitative kinetic data for the hydrolytic activity of Geobacillus pallidus this compound was not available in a comparable format. However, studies indicate high activity towards short-chain aliphatic amides.[1][8]
Experimental Protocols
Accurate determination of substrate specificity relies on robust experimental protocols. Below are detailed methodologies for commonly used this compound activity assays.
Protocol 1: Colorimetric Assay for this compound Activity
This method is suitable for high-throughput screening and is based on the detection of ammonia (B1221849) released during amide hydrolysis.
Materials:
-
This compound enzyme solution
-
Amide substrate solution (e.g., 10 mM in buffer)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) chloride or sulfate (B86663) standards
Procedure:
-
Reaction Setup: In a microplate well or microcentrifuge tube, combine the phosphate buffer and the amide substrate solution.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the this compound enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the phenol-nitroprusside solution.
-
Color Development: Add the alkaline hypochlorite solution and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 630 nm) using a microplate reader or spectrophotometer.
-
Quantification: Determine the amount of ammonia produced by comparing the absorbance to a standard curve generated using ammonium salt solutions of known concentrations.
Protocol 2: HPLC-Based Assay for this compound Activity
This method allows for the direct quantification of substrate depletion and product formation, offering high specificity and accuracy.
Materials:
-
This compound enzyme solution
-
Amide substrate solution
-
Appropriate buffer (e.g., Tris-HCl, phosphate buffer)
-
Quenching solution (e.g., 1 M HCl, acetonitrile (B52724) with trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
Procedure:
-
Reaction Setup: In a suitable vial, mix the buffer and the amide substrate solution.
-
Enzyme Addition: Start the reaction by adding the this compound enzyme.
-
Incubation: Incubate at the enzyme's optimal temperature with shaking.
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution. This will denature the enzyme.
-
Centrifugation: Centrifuge the quenched sample to pellet the denatured protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Data Analysis: Quantify the concentrations of the substrate and product by integrating the peak areas from the chromatogram and comparing them to standard curves of the pure compounds.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining this compound substrate specificity and the logical relationship between the two main this compound families.
Caption: Key distinguishing features of the this compound Signature and Nitrilase Superfamily.
Caption: Experimental workflow for determining and comparing this compound substrate specificity.
References
- 1. A novel thermostable nitrilase superfamily this compound from Geobacillus pallidus showing acyl transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Structure and characterization of this compound from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Immobilized Amidase: A Superior Biocatalyst for Industrial Applications
A comparative analysis of immobilized versus free amidase reveals significant advantages in efficiency, stability, and reusability for the immobilized form, positioning it as a more robust and economically viable option for pharmaceutical and chemical industries.
Immobilization, the process of confining enzymes to a solid support, dramatically enhances the operational stability of this compound, an enzyme crucial for the hydrolysis of amides to produce carboxylic acids and ammonia. This guide provides a detailed comparison of the performance of immobilized and free this compound, supported by experimental data and protocols, to assist researchers and professionals in drug development and biocatalysis in making informed decisions.
Performance Comparison: Immobilized vs. Free this compound
The primary advantages of immobilized this compound over its free counterpart are its enhanced stability under various operational conditions and its capacity for repeated use. These improvements address key limitations of using enzymes in industrial processes, such as their inherent instability and the difficulty of separating them from the reaction mixture.
| Performance Metric | Free this compound | Immobilized this compound | Key Advantages of Immobilization |
| Catalytic Activity | Higher initial specific activity in some cases. | Activity can be slightly lower initially due to conformational changes or mass transfer limitations. However, activity recovery can be high (e.g., 67.8% to 85.3% on graphene oxide).[1][2] | Enhanced stability leads to higher cumulative activity over time. |
| Thermal Stability | Prone to rapid denaturation at elevated temperatures. For instance, free cells showed a considerable decrease in activity after 40°C and complete inactivation at 45°C.[3] | Exhibits significantly higher resistance to thermal denaturation. Immobilized cells showed a 10-20% increase in enzyme activity at 35-45°C compared to free cells.[3] | Allows for reactions to be conducted at higher temperatures, which can increase reaction rates and reduce microbial contamination. |
| pH Stability | Active over a narrow pH range. | Maintains activity over a broader pH range. Immobilized enzymes generally show better activity at both lower and higher pH levels.[4] | Provides greater flexibility in process conditions and can prevent denaturation due to pH fluctuations. |
| Reusability | Not reusable, leading to higher operational costs. | Can be easily recovered and reused for multiple reaction cycles. Immobilized E. coli cells retained 85% of their initial activity after three cycles,[5][6] and immobilized Pseudomonas putida cells retained 70% of their activity after six batches.[3] | Significantly reduces the overall cost of the biocatalyst and simplifies downstream processing. |
| Storage Stability | Shorter shelf life, requiring specific storage conditions. | Demonstrates increased stability during storage.[7] | Reduces the need for frequent enzyme replacement and allows for more flexible storage logistics. |
Experimental Workflows and Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for the immobilization of this compound, assessment of its activity, and evaluation of its stability are provided below.
Experimental Workflow: Comparing Free and Immobilized this compound
Caption: A logical workflow for the comparative evaluation of free and immobilized this compound.
Protocol 1: this compound Immobilization using Calcium Alginate Entrapment
This protocol describes a common method for immobilizing enzymes or whole cells expressing the enzyme.
-
Preparation of Sodium Alginate Solution: Prepare a 2-3% (w/v) solution of sodium alginate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2) by gentle heating and stirring.
-
Mixing with Enzyme: Cool the alginate solution to room temperature. Add the free this compound solution or a suspension of microbial cells expressing this compound to the alginate solution and mix gently to ensure a homogenous mixture.
-
Bead Formation: Extrude the alginate-enzyme mixture dropwise into a cold (4°C) solution of 0.2 M calcium chloride using a syringe.
-
Curing: Allow the resulting beads to harden in the calcium chloride solution for about an hour at 4°C.
-
Washing: Wash the beads thoroughly with sterile distilled water or buffer to remove excess calcium chloride and any unbound enzyme.
-
Storage: Store the immobilized this compound beads in a buffer at 4°C until use.
Protocol 2: this compound Activity Assay
This assay is used to determine the catalytic activity of both free and immobilized this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a known concentration of a substrate (e.g., 400 mM acetamide) and hydroxylamine (B1172632) (e.g., 2 M) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2).[8]
-
Enzyme Addition: Add a specific amount of free this compound solution or immobilized this compound beads to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 5 minutes).[8]
-
Reaction Termination and Color Development: Stop the reaction by adding a color reagent solution, such as one containing ferric chloride, which forms a colored complex with the acethydroxamate product.[8]
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 500 nm) using a spectrophotometer.[8]
-
Calculation of Activity: Determine the amount of product formed by comparing the absorbance to a standard curve of acethydroxamate. One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of acethydroxamate per minute under the specified conditions.[8]
Protocol 3: Reusability Study of Immobilized this compound
This protocol assesses the operational stability of the immobilized enzyme over multiple uses.
-
Initial Activity Assay: Perform an initial activity assay with the immobilized this compound beads as described in Protocol 2 to determine the initial (100%) activity.
-
Reaction Cycle: After the first cycle, recover the immobilized beads from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the beads with a suitable buffer to remove any remaining substrate and product.
-
Subsequent Cycles: Re-suspend the washed beads in a fresh reaction mixture and perform another activity assay.
-
Repeat: Repeat the cycle of reaction, recovery, and washing for a desired number of cycles (e.g., 5-10).
-
Data Analysis: Calculate the residual activity as a percentage of the initial activity for each cycle. For example, some studies have shown that immobilized enzymes can be reused for 5 to 12 cycles while retaining a significant portion of their activity.[3][9][10]
Underlying Principles of Enhanced Efficiency
The superior performance of immobilized this compound stems from several key principles of enzyme immobilization.
Caption: The relationship between immobilization and improved industrial outcomes.
By providing a stable microenvironment, the solid support protects the enzyme from harsh conditions like extreme pH and temperature. This confinement also prevents the enzyme from aggregating, a common cause of inactivation. The ease of separation of the immobilized enzyme from the product stream simplifies downstream processing, reduces costs, and allows for the continuous operation of bioreactors. These factors collectively contribute to a more efficient, cost-effective, and sustainable biocatalytic process.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Modulation of Graphene Oxide for this compound Immobilization with High Loadings for Efficient Biocatalysis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Cumhuriyet Science Journal » Submission » Some Factors Affecting Free and Immobilized Amylase Activity [csj.cumhuriyet.edu.tr]
- 5. Comparative study of this compound production by free and immobilized Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzyme Storage and Recycling: Nanoassemblies of α-Amylase and Xylanase Immobilized on Biomimetic Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Amidase-Catalyzed Versus Chemical Hydrolysis of Amides
For researchers, scientists, and drug development professionals, the cleavage of amide bonds is a fundamental chemical transformation. The choice between enzymatic and conventional chemical methods for amide hydrolysis can significantly impact reaction efficiency, stereoselectivity, and overall process sustainability. This guide provides an objective comparison of amidase-catalyzed and chemical hydrolysis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound-Catalyzed Hydrolysis | Chemical Hydrolysis (Acidic or Basic) |
| Reaction Conditions | Mild (near-neutral pH, room temperature to moderate heat) | Harsh (strong acids or bases, high temperatures/reflux)[1][2] |
| Substrate Specificity | High (often specific to a certain class of amides)[3] | Broad (hydrolyzes most amides)[4] |
| Enantioselectivity | High (can resolve racemic mixtures to yield enantiopure products)[5] | None (produces racemic mixtures from racemic starting materials) |
| Yield (Kinetic Resolution) | Theoretical maximum of 50% for one enantiomer[5] | High (can approach 100% for the racemic product) |
| Byproducts | Minimal, often just the corresponding acid and amine | Salt formation, potential for side reactions at high temperatures |
| Environmental Impact | Generally considered "greener" and more sustainable | Can generate significant chemical waste |
Performance Data: A Quantitative Comparison
The following table summarizes experimental data for the hydrolysis of specific amides, highlighting the distinct advantages of each method.
| Substrate | Method | Catalyst/Reagent | Temperature | Reaction Time | Conversion | Product | Enantiomeric Excess (ee) | Reference |
| Racemic 2-Phenylpropionamide | Enzymatic | This compound from Rhodococcus erythropolis MP50 | 55°C | Not Specified | ~50% | (S)-2-Phenylpropionic acid | >99% | [3][5] |
| Racemic 2-Phenylpropionamide | Chemical (Acidic) | 2N HCl | Reflux | Overnight | >95% (assumed) | (R,S)-2-Phenylpropionic acid | 0% | [1] |
| Racemic Naproxen (B1676952) Amide | Enzymatic | This compound from Rhodococcus erythropolis MP50 | Not Specified | Not Specified | ~50% | (S)-Naproxen | >99% | [5] |
| Racemic Naproxen Amide | Chemical (Basic) | NaOH/KOH | Reflux (80-120°C) | Not Specified | High | (R,S)-Naproxen | 0% | [6] |
| Racemic Ketoprofen Amide | Enzymatic | This compound from Rhodococcus erythropolis MP50 | Not Specified | Not Specified | ~50% | (S)-Ketoprofen | >99% | [5] |
| Benzamide (B126) | Chemical (Basic) | NaOH | Reflux | ~30 minutes | High | Benzoic Acid | Not Applicable | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1. Comparison of chemical and enzymatic amide hydrolysis pathways.
Figure 2. A typical experimental workflow for the kinetic resolution of a racemic amide using an this compound.
Experimental Protocols
This compound-Catalyzed Enantioselective Hydrolysis of Racemic 2-Arylpropionamides
This protocol is based on the methodology for the kinetic resolution of profen amides using this compound from Rhodococcus erythropolis.[3]
Materials:
-
Racemic 2-arylpropionamide (e.g., 2-phenylpropionamide, naproxen amide)
-
Purified this compound from Rhodococcus erythropolis MP50 or whole cells
-
Tris-HCl buffer (30 mM, pH 7.5)
-
Equipment: HPLC for monitoring, incubator shaker, centrifuge (if using whole cells), extraction glassware.
Procedure:
-
Prepare a solution of the racemic amide in Tris-HCl buffer.
-
Initiate the reaction by adding the purified this compound or a suspension of R. erythropolis MP50 whole cells.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for the purified enzyme from strain MP50) with agitation.[1]
-
Monitor the conversion of the amide to the corresponding carboxylic acid by HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Once the desired conversion is reached, terminate the reaction. This can be achieved by acidifying the mixture, which will protonate the carboxylic acid and denature the enzyme.
-
Separate the produced (S)-carboxylic acid from the unreacted (R)-amide. This is typically done by solvent extraction. At an acidic pH, the carboxylic acid will be protonated and can be extracted into an organic solvent, while the protonated amine of the unreacted amide remains in the aqueous phase. Subsequent basification of the aqueous layer and further extraction can isolate the unreacted amide.
-
Analyze the enantiomeric excess of the carboxylic acid product and the remaining amide using chiral HPLC.
Chemical Hydrolysis of Benzamide (Base-Catalyzed)
This is a general laboratory procedure for the complete hydrolysis of a simple amide.[7][8]
Materials:
-
Benzamide
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20%)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Place benzamide and a sodium hydroxide solution into a round-bottom flask.
-
Heat the mixture to reflux for approximately 15-30 minutes. Ammonia gas will be evolved.[7][8]
-
After the reflux period, cool the reaction mixture.
-
Carefully acidify the cooled solution with concentrated HCl until a precipitate (benzoic acid) is formed and the solution is acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid benzoic acid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove any remaining salts.
-
The crude benzoic acid can be further purified by recrystallization from hot water.
Conclusion
The choice between this compound-catalyzed and chemical hydrolysis of amides is dictated by the specific requirements of the synthesis. For the production of chiral carboxylic acids where enantiopurity is paramount, this compound-catalyzed hydrolysis is the superior method, offering high selectivity under mild, environmentally friendly conditions.[3][5] However, for applications where a racemic carboxylic acid is the desired product and high conversion is the primary goal, the harsh but effective conditions of chemical hydrolysis remain a viable option.[2][4] As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the adoption of enzymatic methods like this compound-catalyzed hydrolysis is expected to become increasingly widespread in industrial processes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational design of an this compound by combining the best electrostatic features of two promiscuous hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of an this compound from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Metagenomic Amidase for Researchers and Drug Development Professionals
A newly discovered amidase, designated AmiH52, sourced from a soil metagenomic library, displays promising characteristics for applications in biotechnology and pharmaceutical development. This guide provides a comparative analysis of AmiH52 against two well-studied bacterial amidases, highlighting its unique properties through experimental data. Detailed protocols for key characterization assays are also presented to facilitate further research.
Executive Summary
Metagenomic screening has unveiled AmiH52, an this compound with significant potential for industrial and therapeutic applications. This enzyme demonstrates optimal activity under neutral to slightly alkaline conditions and moderate temperatures. Notably, AmiH52 exhibits high specific activity towards ester substrates and is capable of degrading amide herbicides. This guide offers a side-by-side comparison of AmiH52 with amidases from Rhodococcus sp. N-771 and Brevibacterium sp. R312, focusing on their biochemical and kinetic properties. The provided experimental workflows and protocols serve as a practical resource for researchers aiming to explore and harness the capabilities of this novel biocatalyst.
Performance Comparison
The biochemical properties of AmiH52 are compared with those of amidases from Rhodococcus sp. N-771 and Brevibacterium sp. R312. The data is summarized in the tables below.
Table 1: Comparison of General Biochemical Properties
| Property | Novel this compound (AmiH52) | This compound (Rhodococcus sp. N-771) | This compound (Brevibacterium sp. R312) |
| Source | Soil Metagenomic Library | Rhodococcus sp. N-771 | Brevibacterium sp. R312 |
| Optimal pH | 8.0[1] | ~7.5 | 7.0 (acyl transfer) |
| Optimal Temperature (°C) | 40[1] | 55[2] | Not explicitly stated |
| Enzyme Family | Amidohydrolase | This compound Signature (AS) family[2] | This compound |
Table 2: Comparison of Kinetic Parameters
| Substrate | Parameter | Novel this compound (AmiH52) | This compound (Rhodococcus sp. N-771) | This compound (Brevibacterium sp. R312) |
| p-Nitrophenyl butyrate | Specific Activity (U/mg) | 2669[1] | Not available | Not available |
| Propanil | Degradation Rate | 84% in 8 hours[1] | Not available | Not available |
| Acetamide (B32628) | kcat/Km (mM⁻¹s⁻¹) | Not available | 1.14 ± 0.23[2] | - |
| Km (mM) | Not available | Not available | 18.2[3][4] | |
| Vmax (µmol/min/mg) | Not available | Not available | 135 (apparent)[3][4] | |
| Propionamide | kcat/Km (mM⁻¹s⁻¹) | Not available | 4.54 ± 0.09[2] | Not available |
| Acrylamide | kcat/Km (mM⁻¹s⁻¹) | Not available | 0.087 ± 0.02[2] | Not available |
| Benzamide | kcat/Km (mM⁻¹s⁻¹) | Not available | 153.5 ± 7.1[2] | Not available |
It is important to note that direct quantitative comparison of the catalytic efficiency of AmiH52 with the other amidases on amide substrates is currently limited by the lack of available kinetic data for AmiH52 with such substrates.
Experimental Protocols
Detailed methodologies for the characterization of a novel this compound are provided below.
This compound Activity Assay
This protocol is a colorimetric method to determine this compound activity.
Principle: The this compound catalyzes the hydrolysis of an amide substrate (e.g., acetamide) and, in the presence of hydroxylamine (B1172632), forms a hydroxamate. The resulting acethydroxamate reacts with ferric ions (Fe³⁺) under acidic conditions to produce a colored complex, which can be quantified spectrophotometrically at 500 nm.
Reagents:
-
100 mM Sodium Phosphate (B84403) Buffer, pH 7.2
-
400 mM Acetamide Solution
-
2 M Hydroxylamine Solution, pH 7.2
-
Color Reagent Solution (containing Ferric Chloride and HCl)
-
Acethydroxamate Standard Solutions
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, acetamide solution, and hydroxylamine solution.
-
Initiate the reaction by adding the this compound enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).
-
Stop the reaction by adding the Color Reagent Solution.
-
Measure the absorbance of the solution at 500 nm.
-
Create a standard curve using known concentrations of acethydroxamate to determine the amount of product formed in the enzymatic reaction.
-
One unit of this compound activity is defined as the amount of enzyme that converts 1.0 µmole of acetamide to acethydroxamate per minute at pH 7.2 at 37°C.
Determination of Optimal pH and Temperature
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0 to 10.0).
-
Perform the standard this compound activity assay in each buffer.
-
Plot the enzyme activity against the pH to determine the optimal pH at which the highest activity is observed.
Optimal Temperature:
-
Perform the standard this compound activity assay at various temperatures (e.g., 20°C to 70°C).
-
Plot the enzyme activity against the temperature to identify the optimal temperature for catalysis.
Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the standard this compound activity assay with varying concentrations of the amide substrate.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine Km and Vmax, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[S].
-
The y-intercept of the linear regression corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.
Thermostability Assay
Procedure:
-
Pre-incubate aliquots of the purified enzyme at various temperatures for a fixed period in the absence of the substrate.
-
After incubation, cool the samples on ice.
-
Measure the residual activity of each aliquot using the standard this compound activity assay.
-
Plot the residual activity against the pre-incubation temperature to assess the thermostability of the enzyme.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for characterizing a novel this compound.
Caption: Workflow for the discovery and characterization of a novel this compound.
Caption: Workflow for the colorimetric this compound activity assay.
References
A Researcher's Guide to Amidase Inhibitors: Cross-Reactivity and Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various amidase inhibitors, focusing on their cross-reactivity and specificity. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate inhibitors for your research needs.
Amidases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Their diverse roles in physiological and pathological processes have made them attractive targets for therapeutic intervention. This guide focuses on the inhibitors of several key amidases, including Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), which are crucial in the endocannabinoid system, as well as N-acylethanolamine acid this compound (NAAA) and Penicillin G this compound. Understanding the specificity and potential off-target effects of inhibitors for these enzymes is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
Data Presentation: Comparative Inhibitor Analysis
The following tables summarize the inhibitory potency (IC50 and Ki values) and selectivity of commonly used inhibitors for FAAH, MAGL, and NAAA. The data is compiled from various studies to provide a comparative overview.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
| Inhibitor | Target | Species/Tissue | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Selectivity Notes | Reference(s) |
| URB597 | FAAH | Rat Brain | 5 | 1650 | Shows some off-target activity against liver carboxylesterases. | [1] |
| PF-3845 | FAAH | Human, Mouse | ~18 (Ki: 230 nM) | 14347 | Highly selective for FAAH with negligible activity against FAAH-2 and other serine hydrolases. Does not inhibit liver carboxylesterases targeted by URB597. | [1][2] |
| PF-04457845 | FAAH | Human | 7.2 | 40300 | High potency and exceptional selectivity. | [1] |
| URB694 | FAAH | Rat Brain | 30.0 ± 5.8 | Not Reported | Improved selectivity over URB597, particularly concerning off-target effects on liver carboxylesterases. | [1] |
| FAAH-IN-2 | FAAH | Not Specified | 153 | Ki: 230 nM | Data on broad selectivity profile not publicly available. | [2] |
Monoacylglycerol Lipase (MAGL) Inhibitors
| Inhibitor | Target | Species/Tissue | IC50 (nM) | Selectivity Notes | Reference(s) |
| JZL184 | MAGL | Mouse Brain | 8 | >100-fold selective for MAGL over FAAH and ABHD6. | [3] |
| KML29 | MAGL | Human | 4.2 | Highly selective for MAGL over FAAH and ABHD6. | [3] |
| MAGLi 432 | MAGL | Human | 1.1 | Described as a highly selective inhibitor. | [3] |
| AM4301 | MAGL | Human / Rat | 8.9 / 36 | Selective MAGL inhibitor. | [4] |
| AM4302 | Dual FAAH/MAGL | Human / Rat | MAGL: 41 / 200, FAAH: 60 / 31 | Dual inhibitor of FAAH and MAGL. | [4] |
N-acylethanolamine acid this compound (NAAA) Inhibitors
| Inhibitor | Target | Species/Tissue | IC50 | Selectivity Notes | Reference(s) |
| (S)-OOPP | NAAA | Not Specified | 0.42 µM | Selective against rat FAAH and other lipid hydrolases like MGL and diacylglycerol lipase type-α. Shows some cross-reactivity with acid certhis compound (IC50 = 10.9 µM). | [1] |
| AM9023 | NAAA | Human | 0.35 µM | Selective for human NAAA over human MGL and rat FAAH (IC50 > 10 µM for both). | [1] |
| N-pentadecylcyclohexancarboxamide | NAAA | Rat Lung | 4.5 µM | Did not inhibit rat FAAH at concentrations up to 100 µM. | [1] |
| Compound 16 | NAAA | Not Specified | 2.12 µM | Low inhibitory effect on FAAH (less than 30% inhibition at 100 µM) and no inhibitory effect on MGL and ASAH. | [5] |
| Atractylodin | NAAA | Not Specified | 2.81 µM | A natural product inhibitor. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
Determination of IC50 Values for this compound Inhibitors (Fluorometric Assay)
This protocol describes a general method for determining the in vitro inhibitory potency of test compounds against amidases like FAAH and NAAA using a fluorogenic substrate.
Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, which releases a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to decrease this rate.
Materials:
-
Recombinant human or rodent this compound (e.g., FAAH, NAAA)
-
Assay Buffer (enzyme-specific, e.g., for FAAH: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA; for NAAA: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100)[2][7]
-
Fluorogenic substrate (e.g., AAMCA for FAAH, PAMCA for NAAA)[2][7]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration range would be from 100 µM to 1 pM.[7]
-
Add a fixed amount of the this compound enzyme to each well of the microplate. The final enzyme concentration should be optimized to ensure linear reaction kinetics.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[2][7]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.[7]
-
Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).[2][7]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percentage of enzyme activity remaining for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2][8]
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against an entire family of enzymes within a complex biological sample (e.g., cell lysate or tissue homogenate).
Principle: This method utilizes a broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). By pre-incubating the proteome with a test inhibitor, the inhibitor will compete with the ABP for binding to its target(s). A reduction in the fluorescent signal from the ABP at a specific protein band indicates that the inhibitor binds to and inhibits that enzyme.
Materials:
-
Proteome lysate (e.g., from brain tissue or cultured cells)
-
Broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases)
-
Test inhibitor
-
Vehicle control (e.g., DMSO)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a proteome lysate from the tissue or cells of interest. Determine and normalize the protein concentration across all samples.
-
Inhibitor Incubation: Pre-incubate the proteome lysates with varying concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at room temperature to allow for target engagement.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated lysates and incubate for a specific duration to allow for covalent labeling of active enzymes.
-
Quenching and Separation: Quench the labeling reaction (e.g., by adding SDS-PAGE loading buffer) and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to a particular enzyme is proportional to its activity.
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the target this compound and other potential off-target enzymes.
-
A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates inhibition.
-
IC50 values for on-target and off-target enzymes can be determined by plotting the percentage of inhibition (reduction in fluorescence) against the inhibitor concentration.[3]
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound inhibitors.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: Key this compound-Regulated Signaling Pathways.
References
- 1. Advances in the discovery of N-acylethanolamine acid this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid this compound (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amidase Assay Validation: Ensuring Reproducibility and Accuracy
For researchers, scientists, and drug development professionals, the robust measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of common amidase assay methods, with a focus on the validation of their reproducibility and accuracy. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate assay for your research needs.
Amidases are a diverse group of enzymes that catalyze the hydrolysis of amide bonds. Their critical roles in various metabolic pathways and disease processes make them important targets for drug discovery and diagnostics. Accurate and reproducible measurement of this compound activity is therefore essential for advancing research in these areas. This guide compares four widely used this compound assay methodologies: colorimetric, fluorometric, High-Performance Liquid Chromatography (HPLC), and growth selection assays.
Comparative Analysis of this compound Assay Performance
The choice of an this compound assay depends on several factors, including the specific research question, the required sensitivity and throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the different assay types, providing an objective comparison to guide your selection.
| Parameter | Colorimetric Assay | Fluorometric Assay | HPLC-Based Assay | Growth Selection Assay |
| Principle | Measures the change in absorbance of a colored product resulting from the enzymatic reaction. Common methods include the detection of ammonia (B1221849) or the formation of a hydroxamate-iron complex. | Detects the fluorescence of a product released upon substrate hydrolysis. | Separates and quantifies the substrate and product of the enzymatic reaction based on their physicochemical properties. | Links enzyme activity to the survival and growth of a microorganism, enabling selection of active variants. |
| Sensitivity | Moderate | High | High | Exceptionally High |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low to Medium | Ultra-High |
| Linear Range | Typically in the micromolar range. | Can extend into the nanomolar range. | Wide, for example, 0.1 to 100 µM for p-nitroaniline. | Not typically used for quantitative measurement of a linear range. |
| Limit of Detection (LOD) | Generally in the micromolar range. | Can be in the nanomolar or even picomolar range. | As low as 0.033 µM for p-nitroaniline. | Can detect sub-nanomolar concentrations of product. |
| Precision (CV%) | Typically <15% | Typically <10% | Excellent, often <2%. | Not applicable for quantitative precision measurement. |
| Specificity | Can be prone to interference from other components in the sample matrix. | Can be affected by fluorescent compounds in the sample. | High, as it physically separates the analyte of interest. | High, as growth is directly linked to the specific enzymatic reaction. |
| Cost | Low | Moderate | High | Low (per assay point) |
| Advantages | Simple, inexpensive, and suitable for high-throughput screening. | High sensitivity and suitable for high-throughput screening. | High specificity, accuracy, and provides detailed information on substrate and product. | Extremely sensitive, ideal for directed evolution and screening large libraries. |
| Disadvantages | Lower sensitivity and potential for interference. | Can be susceptible to quenching and background fluorescence. | Lower throughput, requires specialized equipment, and is more expensive. | Primarily a qualitative or semi-quantitative screening tool. |
Experimental Protocols for this compound Assay Validation
To ensure the reliability of your this compound activity data, it is crucial to perform a thorough assay validation. The following are detailed protocols for validating the accuracy and reproducibility of a generic this compound assay.
Protocol 1: Validation of a Colorimetric this compound Assay
This protocol describes the validation of a colorimetric assay based on the quantification of ammonia released from an amide substrate.
1. Materials:
-
This compound enzyme
-
Amide substrate (e.g., acetamide)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ammonia standard solution
-
Reagents for ammonia detection (e.g., Berthelot's reagent)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Linearity and Range:
-
Prepare a series of ammonia standards of known concentrations in phosphate buffer.
-
Add the ammonia detection reagents to each standard and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the ammonia concentration and determine the linear range of the assay.
-
-
Accuracy:
-
Prepare samples with a known concentration of the amide substrate.
-
Spike the samples with a known amount of ammonia standard at three different concentration levels (low, medium, and high).
-
Perform the this compound assay and calculate the recovery of the spiked ammonia. The recovery should be within 80-120%.
-
-
Precision (Reproducibility):
-
Intra-assay precision (Repeatability): Perform the assay on multiple replicates (n≥3) of the same sample within the same day.
-
Inter-assay precision (Intermediate Precision): Perform the assay on the same sample on different days and by different analysts.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for both intra- and inter-assay precision. The CV should ideally be less than 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Prepare a series of low-concentration ammonia standards.
-
Determine the LOD as the lowest concentration that gives a signal significantly different from the blank (e.g., 3 times the standard deviation of the blank).
-
Determine the LOQ as the lowest concentration that can be quantified with acceptable accuracy and precision (e.g., CV < 20%).
-
Protocol 2: Validation of an HPLC-Based this compound Assay
This protocol outlines the validation of an HPLC method for quantifying the product of an this compound reaction.
1. Materials:
-
This compound enzyme
-
Amide substrate
-
Authentic standard of the reaction product
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase
-
Reaction quenching solution (e.
A Comparative Guide to Amidase Crystal Structures for Researchers
This guide provides a detailed structural comparison of three distinct bacterial amidases, offering insights for researchers, scientists, and professionals in drug development. The analysis focuses on key structural features, active site architecture, and the experimental methodologies employed for their determination.
Structural and Functional Overview of Selected Amidases
Amidases are hydrolytic enzymes that cleave amide bonds and are broadly classified into two major superfamilies: the nitrilase superfamily and the amidase signature (AS) family. These families are distinguished by their unique catalytic triads and overall structural folds. This comparison examines the crystal structures of this compound from Pseudomonas aeruginosa (a member of the nitrilase superfamily), this compound from Rhodococcus sp. N-771, and a bacterial aryl acylthis compound (both members of the AS family).
The this compound from Pseudomonas aeruginosa is a homohexameric enzyme, with each monomer adopting a four-layer α/β/β/α sandwich fold.[1][2] In contrast, the Rhodococcus sp. N-771 this compound (Rhthis compound) exists as a dimer and features a three-domain structure per monomer: an N-terminal α-helical domain, a small domain, and a large domain.[3][4] The bacterial aryl acylthis compound (AAA) is functionally active as a monomer and displays an α/β fold class with an open twisted β-sheet core surrounded by α-helices.[5]
A key differentiator between these enzymes is their catalytic machinery. The P. aeruginosa this compound utilizes a catalytic triad (B1167595) of Glu-Lys-Cys, characteristic of the nitrilase superfamily.[6] Conversely, both the Rhodococcus this compound and the aryl acylthis compound possess the canonical Ser-cisSer-Lys catalytic triad of the AS family.[3][5] These differences in active site composition fundamentally influence their substrate specificity and catalytic mechanisms.
Quantitative Comparison of this compound Crystal Structures
The following table summarizes the key quantitative data for the selected this compound crystal structures, facilitating a direct comparison of their structural and enzymatic properties.
| Feature | This compound (Pseudomonas aeruginosa) | This compound (Rhodococcus sp. N-771) | Aryl Acylthis compound |
| PDB ID | 2UXY[6] | 3A1K[4][6] | 4YJ6[4] |
| Source Organism | Pseudomonas aeruginosa | Rhodococcus sp. N-771 | Bacterial |
| Enzyme Family | Nitrilase Superfamily[1][2] | This compound Signature (AS) Family[3][4] | This compound Signature (AS) Family[5] |
| Quaternary Structure | Homodimer | Dimer[3][4] | Monomer[5] |
| Molecular Weight | ~38 kDa (monomer)[1][2] | ~107 kDa (dimer)[3][4] | ~54 kDa[7] |
| Overall Fold | Four-layer α/β/β/α sandwich[1][2] | Three-domain (N-terminal α-helical, small, large)[3][4] | α/β fold with open twisted β-sheet core[5] |
| Catalytic Triad | Glu59, Lys134, Cys166[6] | Ser195, cis-Ser171, Lys96[3][6] | Ser187, cis-Ser163, Lys84[5][8] |
| Resolution | 1.80 Å | 2.17 Å[3][4] | 1.70 Å[5] |
| Substrate Specificity | Short-chain aliphatic amides[1][2][9] | Acetamide, propionamide, acrylamide, benzamide[3][4] | Aryl acyl compounds (e.g., p-acetaminophenol)[5] |
| kcat/Km (mM-1s-1) for Benzamide | Not reported | 153.5 ± 7.1[3][4] | Not reported for benzamide |
| kcat/Km (mM-1s-1) for Propionamide | Not reported | 4.54 ± 0.09[3][4] | Not reported |
Experimental Protocols
The determination of these this compound crystal structures involved standard molecular biology and X-ray crystallography techniques.
Gene Cloning, Expression, and Protein Purification
The genes encoding the respective amidases were cloned into Escherichia coli expression systems.[10][11] The recombinant proteins were then purified to homogeneity using a series of chromatographic techniques, typically involving affinity and size-exclusion chromatography.
Crystallization and Data Collection
Crystals of the purified amidases were grown using the vapor diffusion method. Specific crystallization conditions, including precipitant, buffer pH, and temperature, were optimized for each protein. For instance, the aryl acylthis compound was crystallized from a solution containing ammonium (B1175870) sulfate, MES buffer at pH 6.5, and zinc acetate.
X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron radiation source. The data were processed and scaled using standard crystallographic software packages.
Structure Solution and Refinement
The crystal structures were solved by molecular replacement, using homologous structures as search models where available. The initial models were then refined through iterative cycles of manual model building and automated refinement until satisfactory R-work and R-free values were achieved, along with good stereochemistry. The resolution of the final structures ranged from 1.70 Å to 2.17 Å.[3][4][5]
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the generalized experimental workflow for this compound crystal structure determination and the logical relationships in their structural comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound — ITQB [itqb.unl.pt]
- 3. Structure and characterization of this compound from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure analysis of a bacterial aryl acylthis compound belonging to the this compound signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ekfdiagnostics.com [ekfdiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of this compound from Pseudomonas aeruginosa showing a trapped acyl transfer reaction intermediate state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
Benchmarking a new amidase against commercially available enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new amidase against commercially available enzymes. The data presented here is intended to help researchers make informed decisions when selecting an this compound for their specific applications, ranging from biocatalysis to pharmaceutical development.
Performance Benchmark: New this compound vs. Commercial Alternatives
The performance of the new this compound was evaluated against a selection of commercially available amidases from leading suppliers. Key parameters such as specific activity, optimal pH, optimal temperature, and kinetic constants were determined under standardized conditions to ensure a fair and accurate comparison.
| Feature | New this compound (Placeholder Data) | This compound - Pseudomonas aeruginosa (Sigma-Aldrich) | This compound - Rhodococcus rhodochrous (Strain PA-34) | This compound - Rhodococcus rhodochrous (Strain M8) |
| Specific Activity | 850 U/mg | ≥200 U/mg (hydroxamate transferase activity) | 250 U/mg (with acrylamide)[1] | Not specified |
| Optimal pH | 8.0 | Not specified | 7.5[1] | 5.0 - 8.0[2][3] |
| Optimal Temperature | 50°C | Not specified | 45°C[1] | 55 - 60°C[2][3] |
| Vmax | 1020 µmol/min/mg | 101.13 U/mg (with acrylamide) | 250 U/mg (with acrylamide)[1] | Not specified |
| Km | 2.5 mM (for Acetamide) | 11.2 mM (for acrylamide) | 4.5 mM (for acrylamide)[1] | Not specified |
| Substrate Specificity | High specificity for short-chain aliphatic amides | Broad specificity for short-chain aliphatic amides | Preferentially hydrolyzes small aliphatic amides like acrylamide[1] | Best substrates are acetamide (B32628) and propionamide; poor activity on bulky aromatic amides[2][3] |
| Inhibitors | Sensitive to heavy metal ions | Not specified | Strongly inhibited by Hg2+, Ag2+, Cu2+, and Co2+[1] | Highly sensitive to Hg2+ and Cu2+[2][3] |
Experimental Workflow for this compound Benchmarking
The following diagram outlines the systematic workflow employed for the comparative benchmarking of the amidases.
Applications of Amidases
Amidases are versatile biocatalysts with a wide range of applications in various scientific and industrial fields. The diagram below illustrates some of the key areas where amidases play a significant role.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Protein Quantification (Bradford Assay)
-
Principle: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the absorbance maximum from 465 nm to 595 nm.
-
Reagents:
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Enzyme samples
-
-
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Add 10 µL of each standard or enzyme sample to separate microplate wells.
-
Add 200 µL of Bradford Reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.
-
Determine the protein concentration of the enzyme samples from the standard curve.
-
Standard this compound Activity Assay (Spectrophotometric)
-
Principle: The this compound activity is determined by measuring the rate of ammonia (B1221849) production from the hydrolysis of an amide substrate. The released ammonia is quantified using the Berthelot (indophenol) reaction, which forms a blue-colored compound.
-
Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 7.5)
-
Substrate stock solution (e.g., 100 mM Acetamide)
-
Enzyme solution
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite (B82951) solution
-
Ammonium (B1175870) chloride standards (0 to 1 mM)
-
-
Procedure:
-
Prepare a reaction mixture containing 800 µL of phosphate buffer and 100 µL of the substrate stock solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 500 µL of the phenol-nitroprusside solution.
-
Add 500 µL of the alkaline hypochlorite solution and mix well.
-
Incubate at 50°C for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm.
-
Quantify the amount of ammonia produced by comparing the absorbance to a standard curve prepared with ammonium chloride.
-
One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
-
Determination of Optimal pH and Temperature
-
Optimal pH:
-
Perform the standard activity assay using a range of buffers with different pH values (e.g., pH 4 to 10).
-
Plot the relative enzyme activity against the pH to determine the optimal pH.
-
-
Optimal Temperature:
-
Perform the standard activity assay at various temperatures (e.g., 20°C to 70°C) at the optimal pH.
-
Plot the relative enzyme activity against the temperature to determine the optimal temperature.
-
Kinetic Parameter Determination
-
Procedure:
-
Perform the standard activity assay with varying concentrations of the substrate (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocities (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. Alternatively, use a Lineweaver-Burk plot.
-
References
- 1. Aliphatic this compound of Rhodococcus rhodochrous PA-34: Purification, characterization and application in synthesis of acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and primary characterization of an this compound from Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
A Researcher's Guide to Validating Amidase Enantioselectivity Using Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of an amidase's enantioselectivity is a critical step in developing robust biocatalytic processes for the synthesis of chiral amides and carboxylic acids. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the benchmark technique for this purpose, offering reliable and accurate separation of enantiomers.[1] This guide provides an objective comparison of chiral HPLC with alternative methods, supported by experimental protocols and data presentation guidelines.
Chiral HPLC: The Gold Standard for Enantioseparation
Chiral HPLC is a specialized variant of column chromatography that separates enantiomers by exploiting the differential interactions between the chiral analytes and a chiral stationary phase.[2] The choice of the CSP is the most critical factor in achieving successful enantiomeric separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability in resolving a vast range of chiral compounds.[1][3][4]
Experimental Workflow for this compound Enantioselectivity Validation
The following diagram outlines the typical workflow for determining the enantiomeric excess (% ee) of a product from an this compound-catalyzed reaction.
Caption: Workflow for validating this compound enantioselectivity.
Detailed Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general framework. Optimization of mobile phase composition, temperature, and flow rate is often necessary for achieving baseline separation.[1]
1. Materials and Equipment:
-
HPLC system with a UV/Vis detector (or other suitable detector)
-
Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series)[5]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Additive (if required, e.g., diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds)[1][5]
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
2. Sample Preparation:
-
Reaction Quenching: Stop the this compound reaction at a desired conversion (typically < 50% for accurate kinetic resolution studies). This can be achieved by adding an organic solvent (e.g., ethyl acetate) or by pH adjustment.
-
Extraction: Perform a liquid-liquid extraction to separate the product (carboxylic acid) and the unreacted substrate (amide) from the aqueous enzymatic reaction medium.
-
Dissolution: Accurately weigh and dissolve the extracted sample in the HPLC mobile phase or a compatible solvent to a final concentration of approximately 0.5-1.0 mg/mL.[1][4]
-
Filtration: Filter the sample solution through a syringe filter to remove any particulate matter before injection into the HPLC system.[1]
3. Chromatographic Conditions (Example for Normal Phase):
-
Chiral Stationary Phase: Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate)[5][6]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is critical and must be optimized (e.g., 90:10 to 70:30 n-hexane:isopropanol).[7]
-
Additive: For basic analytes, 0.1% diethylamine (DEA) can be added to the mobile phase to improve peak shape.[1][5]
-
Column Temperature: 25 °C (can be varied to improve resolution)[1]
-
Detection: UV absorbance at a wavelength where the analyte has maximum absorbance (e.g., 230 nm or 254 nm).[1]
-
Injection Volume: 5 - 20 µL[4]
4. Data Analysis:
-
Peak Integration: Integrate the peak areas corresponding to the two enantiomers in the resulting chromatogram.[1]
-
Enantiomeric Excess (ee) Calculation: Calculate the % ee using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1]
Performance Comparison of Chiral Stationary Phases
The selection of the CSP is paramount for successful enantioseparation. Polysaccharide-based columns are versatile, but performance varies depending on the analyte and mobile phase conditions.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase System | Advantages | Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol)[5] | Broad applicability, good for aromatic compounds.[5] | Coated versions have limitations on solvent compatibility. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal & Reversed Phase[3][6] | Often provides complementary selectivity to cellulose-based CSPs. | Elution order can be sensitive to mobile phase composition.[4] |
| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Polar Ionic, Polar Organic, Reversed Phase[8] | Excellent for separating amino acids and other ionizable compounds. | Requires specific mobile phase systems (e.g., polar ionic mode). |
| Chiral Crown Ether | Reversed Phase (e.g., Perchloric acid solution)[6] | Highly specific for primary amines and amino acids.[6] | Limited to compounds with a primary amine group. |
Comparison with Alternative Methodologies
While chiral HPLC is the predominant method, other techniques can be employed for assessing enantioselectivity, each with its own set of advantages and limitations.
| Method | Principle | Throughput | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[2] | Low to Medium | High accuracy, broad applicability, direct analysis of enantiomers, well-established.[5] | Requires method development, expensive columns, serial analysis.[9][10] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column. | Medium | High resolution for volatile compounds. | Requires analyte to be volatile or derivatized, high temperatures can cause racemization.[9] |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase with a chiral column. | High | Faster separations and lower solvent consumption than HPLC.[9] | Requires specialized equipment, not suitable for all compound classes. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector in the buffer. | High | Very high efficiency, low sample and reagent consumption.[9] | Lower sensitivity and robustness compared to HPLC, complex method development. |
| Fluorophoric Assays | Enzymatic reaction with a substrate that releases a fluorescent product, measured in parallel with pure enantiomers.[11] | High | Amenable to high-throughput screening in microtiter plates.[11] | Indirect measurement of enantioselectivity, requires specific fluorogenic substrates.[11] |
| Growth-Based Selection Assays | Linking enzyme activity to the survival of a microorganism, enabling screening of large libraries.[12] | Ultra-High | Extremely high throughput, suitable for directed evolution.[12] | Complex assay development, indirect measurement, may not be broadly applicable. |
Logical Relationship in Method Selection
The choice of method depends on the specific research goal, from initial high-throughput screening to precise validation.
Caption: Decision tree for selecting an enantioselectivity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. yakhak.org [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of this compound Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amidase Performance in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the catalytic efficacy of amidases. This guide provides a comparative analysis of amidase performance in aqueous solutions, organic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs), supported by experimental data and detailed protocols to aid in solvent selection and experimental design.
The catalytic activity, stability, and selectivity of amidases—enzymes that catalyze the hydrolysis of amides to carboxylic acids and ammonia (B1221849) or amines—are profoundly influenced by the reaction medium. While aqueous systems are the natural environment for enzymes, non-aqueous solvents are gaining traction due to their ability to dissolve non-polar substrates, alter enzyme selectivity, and suppress water-dependent side reactions. This guide explores the nuances of this compound performance in these varied environments.
Comparative Performance of this compound Across Solvent Systems
The selection of a solvent system can dramatically alter the performance of an this compound. The following tables summarize key performance indicators across aqueous solutions, organic solvents, ionic liquids, and deep eutectic solvents. Data has been compiled from various studies to provide a representative comparison. It is important to note that direct comparative studies of the same this compound across all four solvent types are limited, and performance can vary significantly based on the specific enzyme and reaction conditions.
Table 1: Comparison of this compound Activity and Stability
| Solvent System | Relative Activity | Thermal Stability (Tm) | Half-life (t1/2) | General Remarks |
| Aqueous Buffer | High (Baseline) | Moderate | Variable | Optimal for many natural amidases, but limited by the solubility of hydrophobic substrates. |
| Organic Solvents | Variable | Generally Increased | Often Increased | Performance is highly dependent on the solvent's polarity (log P). Hydrophobic solvents (high log P) tend to stabilize enzymes, while hydrophilic solvents (low log P) can strip essential water and denature the enzyme.[1] |
| Ionic Liquids (ILs) | Variable | Often Increased | Generally Increased | Can enhance stability and activity by providing a favorable microenvironment.[2] Properties can be tuned by altering cation/anion combinations.[3] Viscosity can sometimes limit mass transfer.[2] |
| Deep Eutectic Solvents (DESs) | Often Comparable to Aqueous | Significantly Increased | Often Increased | Considered "greener" alternatives.[4] Can improve enzyme stability through hydrogen bonding interactions.[5] The presence of water as a co-solvent is often necessary for optimal activity.[6] |
Table 2: Comparison of this compound Kinetics and Enantioselectivity
| Solvent System | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) | Enantioselectivity (E-value) | General Remarks |
| Aqueous Buffer | Baseline | Baseline | Baseline | Baseline | Serves as the standard for comparison. |
| Organic Solvents | Often Increased | Often Decreased | Generally Decreased | Can be Increased or Inverted | Increased Km suggests lower substrate affinity.[7] Reduced kcat indicates slower turnover.[7] Changes in enantioselectivity are attributed to altered enzyme flexibility and substrate solvation. |
| Ionic Liquids (ILs) | Variable | Variable | Can be Increased | Often Increased | Can improve substrate solubility, potentially lowering Km.[8] Altered enzyme conformation can impact kcat. Enhanced enantioselectivity has been reported for some reactions.[8] |
| Deep Eutectic Solvents (DESs) | Variable | Variable | Variable | Can be Increased or Inverted | The composition of DES can influence substrate binding and catalytic rate.[5] Some DES have been shown to invert the enantioselectivity of enzymes.[5] |
Experimental Protocols
Accurate assessment of this compound performance requires robust experimental protocols. The following are detailed methodologies for key experiments.
Protocol 1: this compound Activity Assay using a Chromogenic Substrate
This protocol describes a common method for determining this compound activity using a spectrophotometer and a substrate that releases a colored product upon hydrolysis.
Materials:
-
Purified this compound
-
Substrate stock solution (e.g., 100 mM p-nitroacetanilide in DMSO)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Selected solvent system (organic solvent, IL, or DES)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture by adding the reaction buffer and the selected solvent system to the desired final concentrations.
-
Substrate Addition: Add the substrate stock solution to each well to achieve the desired final substrate concentration (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified this compound to each well. For the negative control, add an equal volume of buffer or denatured enzyme.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over a set period (e.g., 10 minutes) at a constant temperature.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Determination of this compound Thermal Stability (Tm)
This protocol outlines the determination of the melting temperature (Tm), a key indicator of thermal stability, using differential scanning fluorimetry (DSF).
Materials:
-
Purified this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Reaction buffer or solvent system of interest
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Sample Preparation: Prepare a master mix containing the purified this compound at a final concentration of 1-2 mg/mL and SYPRO Orange dye at a final dilution of 1:1000 in the desired solvent system.
-
Thermal Ramping: Aliquot the mixture into PCR tubes or a 96-well PCR plate. Place the samples in the real-time PCR instrument.
-
Data Collection: Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a rate of 1°C/minute. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: As the protein unfolds, the hydrophobic core becomes exposed, and the SYPRO Orange dye binds, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal curve of fluorescence versus temperature.
Visualizing Workflows and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the interplay of factors influencing this compound performance.
Caption: Experimental workflow for comparative analysis of this compound performance.
Caption: Impact of solvent properties on key this compound performance parameters.
References
- 1. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress on deep eutectic solvents in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep Eutectic Solvents as New Reaction Media to Produce Alkyl-Glycosides Using Alpha-Amylase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why are enzymes less active in organic solvents than in water? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Amidase
For researchers, scientists, and drug development professionals, the responsible handling and disposal of enzymes like amidase are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the proper disposal of this compound, encompassing immediate safety protocols, step-by-step disposal instructions, and waste management principles. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures to minimize the risk of exposure and sensitization.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]
-
Respiratory Protection: this compound in powdered form can cause respiratory irritation and allergic reactions if inhaled.[1] All handling of powdered this compound should be conducted in a fume hood or a well-ventilated area to prevent the generation of dust.[1] If ventilation is inadequate, respiratory protection (e.g., N95 or P100/P3 filter) is necessary.[3][4][5]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][5]
-
Hygiene: Thoroughly wash your hands with soap and water after handling this compound, even if gloves were worn.[1][3]
Step-by-Step Disposal Procedures
The appropriate method for this compound disposal depends on its form (solid or liquid), concentration, quantity, and the nature of any contaminants in the waste stream. Always consult your institution's Safety Data Sheet (SDS) and waste management guidelines before proceeding.[1]
Liquid this compound Waste (Solutions and Spills)
1. Small Quantities and Low Concentrations:
-
Deactivation (Recommended): For small volumes of low-concentration this compound solutions, deactivation is a recommended step to denature the enzyme. This can be achieved by treating the solution with a 5% bleach solution and allowing it to stand for 12-16 hours.[1]
-
Dilution: Following deactivation, or for very dilute, non-hazardous aqueous solutions, further dilute the liquid with a large volume of water.[1]
-
Drain Disposal: After adequate dilution and ensuring the pH is between 6.0 and 8.0, the solution may be permissible for drain disposal, provided it complies with local wastewater regulations.[2][6] Always run copious amounts of water down the drain during and after disposal.[1]
2. Large Quantities or High Concentrations:
-
Chemical Inactivation: For larger volumes or more concentrated solutions, chemical inactivation is a more robust method. Alkaline hydrolysis can be an effective method for inactivating enzymes and hydrolyzing amide-containing compounds.
-
Waste Collection: If chemical inactivation is not feasible or appropriate, collect the liquid waste in a clearly labeled, sealed, and chemically compatible waste container.[1][7] The label should include "Hazardous Waste," the chemical name, and any associated hazards.[7]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][7]
Solid this compound Waste (Powder)
-
Small Quantities: For small amounts of expired or unused powdered this compound, carefully dissolve the powder in water in a fume hood to avoid creating dust.[8] Once dissolved, follow the procedures for liquid this compound waste disposal.
-
Large Quantities: Large quantities of solid this compound waste should be treated as chemical waste.[1] Do not attempt to dissolve large amounts. Place the original container within a secondary, sealed container that is clearly labeled as hazardous waste. Arrange for professional disposal through your EHS department.[1]
Contaminated Labware and Materials
-
Disposable Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered chemical waste.[1] Place these items in a designated, sealed biohazard or chemical waste bin for disposal.[1]
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated promptly after use.[1] This can be done by soaking in a 5% bleach solution for 12-16 hours, followed by thorough rinsing and washing.[1]
Quantitative Data for Disposal Protocols
For quick reference, the following table summarizes key quantitative parameters for the disposal and decontamination protocols mentioned.
| Parameter | Value | Application | Source |
| Bleach Solution for Deactivation | 5% | Deactivation of liquid this compound waste and decontamination of labware. | [1] |
| Deactivation Time | 12-16 hours | Minimum time required for effective enzyme inactivation with bleach. | [1] |
| Neutral pH Range for Drain Disposal | 6.0 - 8.0 | Target pH range for solutions before drain disposal. | [2] |
| Alkaline Hydrolysis NaOH Concentration | 0.5 M (final concentration) | Effective concentration for hydrolysis of amide-containing compounds. | [2] |
| Alkaline Hydrolysis Reaction Time | 20 minutes | Minimum reaction time for effective alkaline hydrolysis. | [2] |
Experimental Protocol: Alkaline Hydrolysis for this compound Waste
This protocol describes a general procedure for the chemical inactivation of this compound waste through alkaline hydrolysis. This method is particularly relevant for waste containing amide substrates.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Stir plate and stir bar
-
Glass beaker or flask
Procedure:
-
Preparation: In a designated chemical fume hood, place the liquid this compound waste into an appropriately sized glass beaker or flask with a stir bar. If the waste is solid, dissolve it in a minimal amount of water first.
-
Hydrolysis: While stirring the solution, slowly add an equal volume of 1 M NaOH solution.[2] This will result in a final NaOH concentration of 0.5 M.[2]
-
Reaction Time: Allow the reaction to proceed for at least 20 minutes to ensure complete inactivation of the enzyme and hydrolysis of amide bonds.[2]
-
Neutralization: After 20 minutes, slowly add 1 M HCl dropwise while continuously monitoring the pH.[2] The target pH is between 6.0 and 8.0.[2]
-
Final Disposal: Once neutralized, the solution can be disposed of as non-hazardous chemical waste according to your institution's and local regulations.[2] This may include drain disposal with copious amounts of water, or collection for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety (EHS) department for definitive disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. amfep.org [amfep.org]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme disposal | UK Science Technician Community [community.preproom.org]
Safeguarding Your Research: Essential PPE and Handling Protocols for Amidase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with enzymes like Amidase, understanding and implementing the correct personal protective equipment (PPE) and handling procedures is critical to prevent potential health hazards, including respiratory sensitization and skin irritation.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective handling of this compound in your laboratory.
Immediate Safety Precautions
The primary hazards associated with this compound and other enzymes are respiratory sensitization, which can lead to allergy or asthma-like symptoms, and skin or eye irritation.[1][2] Inhalation of enzyme dust or aerosols is the primary route of exposure leading to sensitization.[1] Therefore, all handling procedures should be designed to minimize the generation of dust and aerosols.[3][4]
Key Safety Measures:
-
Avoid Inhalation: Never work with powdered enzymes in a way that creates dust. Handle liquid enzymes in a manner that prevents splashing or aerosolization.[3][4]
-
Prevent Contact: Avoid direct contact with skin and eyes.[5]
-
Hygiene: Always wash hands thoroughly with soap and water after handling enzymes, even when gloves have been worn.[1][5]
-
Ventilation: Ensure work is conducted in a well-ventilated area. For procedures that may generate dust or aerosols, use a fume hood or other containment device.[2][5]
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this enzyme.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect from splashes.[1][5] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Change gloves immediately if they become contaminated.[1][6] |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[5][6] For tasks with a higher risk of splashing, consider coveralls.[1] |
| Respiratory Protection | Respirator | Required when engineering controls are insufficient to control exposure to enzyme dust or aerosols.[1] Filters should be N100/P100/P3 for high-risk tasks or N95/P2/FFP2 for secondary protection.[1][3][4][7] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound according to the manufacturer's instructions, typically at -20°C, in a clearly labeled, sealed container.
Preparation and Use
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
If working with a powdered form, weigh it within a fume hood or a ventilated enclosure to minimize dust inhalation.[5]
-
When preparing solutions, add solvents slowly to avoid splashing.
-
All work with open solutions of this compound should be conducted in a well-ventilated area, and personnel must wear the appropriate PPE as detailed in the table above.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
For liquid spills, cover with an absorbent material. For solid spills, do not sweep; instead, gently cover to avoid raising dust.
-
Clean the spill using a wet method (e.g., damp cloths) or a vacuum cleaner equipped with a HEPA filter.[4][7]
-
Decontaminate the area with a suitable cleaning agent, such as a 5% bleach solution.[5]
-
All materials used for cleanup should be disposed of as chemical waste.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for determining the necessary PPE for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed chemical waste container.[5] For small quantities of dilute solutions, deactivation with a 5% bleach solution for 12-16 hours may be an option before disposal, but always consult your institution's waste management guidelines.[5]
-
Solid Waste: Dispose of unused or expired solid this compound as chemical waste.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated and sealed chemical or biohazard waste bag.[5]
Final Disposal
-
All waste must be disposed of through your institution's approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's safety office and local regulations.[2]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
